3-Methoxy-2,2-dimethyloxirane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176994. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2,2-dimethyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2)4(6-3)7-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKWGRVMLLIFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031044 | |
| Record name | 2,2-Dimethyl-1-methoxyethylene oxide | |
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Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26196-04-3 | |
| Record name | 3-Methoxy-2,2-dimethyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26196-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2-Dimethyl-1-methoxyethylene oxide | |
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| Record name | 26196-04-3 | |
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| Record name | 2,2-Dimethyl-1-methoxyethylene oxide | |
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| Record name | 3-methoxy-2,2-dimethyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,2-DIMETHYL-1-METHOXYETHYLENE OXIDE | |
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Foundational & Exploratory
Introduction: The Strategic Importance of a Substituted Oxirane
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Methoxy-2,2-dimethyloxirane
This compound is a heterocyclic compound belonging to the epoxide family.[1] Its structure is defined by a three-membered ring containing two carbon atoms and one oxygen atom, which is further substituted with two methyl groups at the C2 position and a methoxy group at the C3 position.[1][2][3] The inherent angular strain of the oxirane ring is the primary determinant of its chemical personality, rendering it susceptible to ring-opening reactions and making it a valuable and versatile intermediate in organic synthesis.[1] The specific substitution pattern—a quaternary carbon (C2) and a methoxy-bearing secondary carbon (C3)—introduces significant electronic and steric biases that dictate the regioselectivity of its transformations. This guide offers a detailed exploration of the synthesis, characterization, and core reactivity of this compound for researchers and professionals in chemical and pharmaceutical development.
Physicochemical and Spectroscopic Profile
Precise experimental data for properties such as boiling and melting points are not widely documented, however, its identity is well-established through its molecular formula, weight, and spectroscopic characteristics.[4]
Core Properties
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 26196-04-3 | [2][5] |
| Molecular Formula | C₅H₁₀O₂ | [2][4][5] |
| Molecular Weight | 102.13 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Synonyms | Oxirane, 3-methoxy-2,2-dimethyl-; 1,2-Epoxy-1-methoxy-2-methylpropane | [2][5] |
| InChI Key | FPKWGRVMLLIFSY-UHFFFAOYSA-N | [2][5] |
Spectroscopic Characterization
Confirmation of the successful synthesis and purity of this compound relies on a combination of spectroscopic techniques. The expected spectral features are key to its identification.
| Technique | Expected Key Features |
| ¹H NMR | - Two singlets for the diastereotopic methyl groups at C2. - A singlet for the methoxy (-OCH₃) protons. - A singlet for the proton at C3. The chemical shifts would be distinct and integration would correspond to a 6:3:1 ratio. |
| ¹³C NMR | - A signal for the quaternary carbon (C2). - A signal for the secondary carbon (C3). - A signal for the methoxy carbon. - A signal for the two equivalent methyl carbons. |
| Infrared (IR) | - Presence of C-O-C stretching bands for the ether and epoxide ring. - Absence of a broad O-H stretching band (around 3200-3600 cm⁻¹), confirming the absence of ring-opened alcohol impurities.[1] |
| Mass Spec (MS) | - A molecular ion peak corresponding to its molecular weight (m/z = 102.13). - Characteristic fragmentation patterns resulting from the loss of methyl or methoxy groups.[1][2] |
Established Synthetic Routes
The construction of the strained oxirane ring is the central challenge in synthesizing this compound. The most direct and widely adopted strategies involve the epoxidation of an alkene precursor.[1]
Direct Epoxidation of 1-methoxy-2-methylpropene
This is the most common approach, leveraging the conversion of a carbon-carbon double bond into an epoxide.[1] The Prilezhaev reaction, which employs a peroxycarboxylic acid like meta-chloroperoxybenzoic acid (m-CPBA), is a highly effective method.[1]
Causality of the Mechanism: The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peracid to the alkene through a cyclic transition state.[1] This electrophilic addition is efficient and often provides high yields. The choice of a non-polar solvent like dichloromethane (DCM) is crucial to prevent premature ring-opening of the newly formed epoxide.
Caption: Workflow for the synthesis via direct epoxidation.
Halohydrin Formation and Intramolecular Cyclization
An alternative, two-step pathway involves the formation of a halohydrin intermediate from the same alkene precursor, followed by base-induced ring closure.[1]
Step-by-Step Mechanism:
-
Halohydrin Formation: The alkene (1-methoxy-2-methylpropene) is treated with a halogen (e.g., Br₂) in the presence of water.[1] The water acts as a nucleophile, attacking the intermediate bromonium ion to form a bromohydrin.
-
Epoxide Formation: The resulting halohydrin is then treated with a strong base (e.g., NaOH). The base deprotonates the hydroxyl group, and the resulting alkoxide performs an intramolecular Sₙ2 reaction, displacing the adjacent halide to form the oxirane ring.
This method offers a robust alternative, particularly when direct epoxidation proves challenging or when different stereochemical outcomes are desired.
Chemical Reactivity: The Dominance of Ring-Opening Reactions
The high ring strain of the oxirane is the fundamental driver of its reactivity.[1] this compound readily undergoes nucleophilic ring-opening reactions, which cleave the C-O bonds of the ring and relieve this strain.[1] The regiochemical outcome of this opening is critically dependent on the reaction conditions (acidic vs. basic).
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making the ring a much better leaving group. The nucleophile then attacks one of the ring carbons.
-
Mechanism & Regioselectivity: The reaction proceeds via a transition state with significant carbocation character. The nucleophile will preferentially attack the carbon atom that can better stabilize the developing positive charge. In this case, the highly substituted quaternary carbon (C2) would form a more stable tertiary carbocation compared to the secondary carbocation at C3. Therefore, nucleophilic attack predominantly occurs at C2 .
Caption: Mechanism of acid-catalyzed epoxide ring-opening.
Base-Catalyzed Ring-Opening
Under basic or neutral conditions, a strong nucleophile directly attacks one of the epoxide carbons in an Sₙ2 reaction.
-
Mechanism & Regioselectivity: This reaction is governed by sterics. The nucleophile will attack the less sterically hindered carbon atom. The quaternary carbon (C2) is shielded by two methyl groups, making it significantly less accessible than the secondary carbon (C3). Therefore, nucleophilic attack predominantly occurs at C3 .
Caption: Mechanism of base-catalyzed epoxide ring-opening.
Exemplary Protocol: Acid-Catalyzed Hydrolysis
This protocol describes a self-validating system for the ring-opening of this compound to form 1-methoxy-2-methylpropane-1,2-diol.
Objective: To demonstrate the regioselective ring-opening of the epoxide under acidic conditions.
Methodology:
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 9.8 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water (20 mL).
-
Cool the flask in an ice bath to 0°C.
-
-
Acidification:
-
Slowly add 3-4 drops of concentrated sulfuric acid (H₂SO₄) to the stirring solution. The acid acts as the catalyst to protonate the epoxide ring.
-
-
Reaction Monitoring (Self-Validation):
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent. The disappearance of the starting epoxide spot (higher Rf) and the appearance of a new, more polar product spot (lower Rf) indicates reaction completion.
-
-
Workup and Neutralization:
-
Once the reaction is complete, quench the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Purification:
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude diol product.
-
Purify the product via flash column chromatography if necessary.
-
-
Characterization:
-
Confirm the structure of the resulting 1-methoxy-2-methylpropane-1,2-diol using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should now show a prominent broad peak between 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.[1]
-
Safety and Handling
As an epoxide, this compound requires careful handling.
-
Primary Hazards: It is classified as a flammable liquid and can cause skin and serious eye irritation.[5]
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin, eyes, and clothing.[6]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion
This compound stands out as a synthetically useful building block due to the predictable yet versatile reactivity of its strained ring. A thorough understanding of its synthesis and, more critically, the dichotomous regioselectivity of its ring-opening under acidic versus basic conditions, allows chemists to strategically install new functional groups with a high degree of control. Its proper handling and characterization are paramount to leveraging its full potential in the synthesis of more complex molecular architectures in pharmaceutical and materials science.
References
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PubChem. (n.d.). 3-(Methoxymethoxymethyl)-2,2-dimethyloxirane. Retrieved from [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2,2-Dimethyl-1-methoxyethylene oxide. Retrieved from [Link]
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ChemSynthesis. (2024). This compound. Retrieved from [Link]
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Roman, G. (2017). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. Arkivoc, 2017(3), 210-224. Retrieved from [Link]
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Spectroscopic Signature of 3-Methoxy-2,2-dimethyloxirane: An In-Depth Technical Guide
Introduction
3-Methoxy-2,2-dimethyloxirane (CAS No. 26196-04-3) is a substituted epoxide, a class of heterocyclic compounds recognized for their high reactivity and utility as synthetic intermediates. The molecule, with a molecular formula of C₅H₁₀O₂ and a molecular weight of 102.13 g/mol , features a strained three-membered oxirane ring, a gem-dimethyl group at the C2 position, and a methoxy substituent at the C3 position.[1] This unique substitution pattern governs its chemical behavior, particularly in nucleophilic ring-opening reactions, making it a valuable building block in organic synthesis.
A thorough understanding of the spectroscopic characteristics of this compound is paramount for reaction monitoring, quality control, and structural verification. This guide provides a detailed analysis of its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, offering field-proven insights for researchers, scientists, and professionals in drug development.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a standard method that imparts high energy to the molecule, leading to predictable bond cleavages.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A generalized protocol for acquiring an EI mass spectrum involves the following self-validating steps:
-
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a high-energy molecular ion (M⁺•).
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots the relative abundance of ions versus their m/z value.
-
Calibration: The mass analyzer is calibrated using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure high mass accuracy throughout the experiment.
Fragmentation Pathway and Data Interpretation
The mass spectrum for this compound is available through the NIST Chemistry WebBook.[1] The fragmentation is driven by the energetic instability of the molecular ion and the inherent strain of the oxirane ring.
-
Molecular Ion (M⁺•): The molecular ion is expected at an m/z of 102, corresponding to the molecular weight of the compound. Its observation confirms the identity of the molecule.
-
Key Fragmentation: The primary fragmentation pathways involve the cleavage of bonds adjacent to the oxygen atoms and the loss of stable neutral fragments. A significant fragmentation is the loss of a methyl radical (•CH₃) from the gem-dimethyl group, leading to a stable cation at m/z 87. Another characteristic fragmentation is the cleavage of the C-C bond of the oxirane ring and subsequent rearrangements.
Below is a proposed fragmentation pathway for this compound under EI conditions.
Caption: Proposed EI-MS fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and integrated.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals, all of which would be singlets due to the absence of adjacent protons for coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.40 | Singlet | 3H | -OCH₃ | Protons of the methoxy group are deshielded by the adjacent oxygen atom. |
| ~3.10 | Singlet | 1H | CH -O | The proton on the oxirane ring (C3) is significantly deshielded by two adjacent oxygen atoms. |
| ~1.30 | Singlet | 3H | -CH ₃ | One of the two equivalent methyl groups at the C2 position. |
| ~1.25 | Singlet | 3H | -CH ₃ | The second of the two equivalent methyl groups at the C2 position. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show four signals, corresponding to the four unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~70.0 | CH | C 3-O | The C3 carbon is bonded to two oxygen atoms, resulting in a significant downfield shift. |
| ~60.0 | C | C 2(CH₃)₂ | The quaternary C2 carbon of the oxirane ring is also deshielded by the ring oxygen. |
| ~58.0 | CH₃ | -OC H₃ | The carbon of the methoxy group is in a typical range for an ether. |
| ~22.0 | CH₃ | -C(C H₃)₂ | The carbons of the gem-dimethyl groups are in the typical aliphatic region. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Background Spectrum: An initial spectrum of the empty sample holder (or pure solvent) is taken to serve as the background.
-
Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded. The instrument's software automatically subtracts the background spectrum.
-
Data Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify characteristic absorption bands.
Predicted IR Absorption Bands
The IR spectrum of this compound would be characterized by the following key absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 2990-2950 cm⁻¹ | C-H Stretch | Aliphatic (sp³ C-H from methyl groups) |
| ~1250 cm⁻¹ | C-O-C Stretch | Asymmetric stretch of the oxirane ring |
| ~1100 cm⁻¹ | C-O Stretch | Ether linkage (-OCH₃) |
| ~870 cm⁻¹ | C-O-C Stretch | Symmetric stretch ("ring breathing") of the oxirane ring |
The absence of a broad absorption band between 3200-3600 cm⁻¹ would confirm the absence of hydroxyl (-OH) groups, distinguishing the epoxide from its ring-opened hydrolysis products.
Summary and Conclusion
The collective analysis of MS, NMR, and IR spectra provides a comprehensive and unambiguous structural characterization of this compound. The mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns. NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups, namely the epoxide and ether moieties.
The following diagram summarizes the key spectroscopic data correlated with the molecular structure.
Caption: Summary of key spectroscopic data for this compound.
This guide serves as an authoritative reference for the spectroscopic identification and characterization of this compound, empowering scientists to utilize this versatile building block with confidence in their research and development endeavors.
References
An In-depth Technical Guide to the Synthesis of 3-Methoxy-2,2-dimethyloxirane from 1-methoxy-2-methylpropene
Abstract: This guide provides a comprehensive overview of the synthesis of 3-methoxy-2,2-dimethyloxirane, a valuable epoxide intermediate in organic synthesis. The primary focus is on the epoxidation of the electron-rich alkene, 1-methoxy-2-methylpropene. We will explore the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols, and discuss critical safety considerations. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous guide to this synthesis.
Introduction: The Synthetic Value of Functionalized Epoxides
This compound is a heterocyclic compound featuring a strained three-membered oxirane ring.[1] This inherent ring strain is the source of its high reactivity, making it a versatile building block for constructing more complex molecular architectures.[1] The presence of a methoxy group and two methyl groups on the oxirane ring influences its reactivity and provides specific steric and electronic properties.[1] Epoxides like this are crucial intermediates in medicinal chemistry and materials science, as the strained ring can be readily opened by a wide array of nucleophiles, allowing for the stereocontrolled introduction of new functional groups.[1]
The synthesis of this target molecule begins with the corresponding alkene, 1-methoxy-2-methylpropene. This substrate is an electron-rich enol ether, which dictates the choice of epoxidation agent. The electron-donating nature of the methoxy group and the alkyl substituents activates the double bond, making it highly susceptible to electrophilic attack by an oxidizing agent.[2][3]
Strategic Approach: Epoxidation of Electron-Rich Alkenes
The conversion of an alkene to an epoxide is a cornerstone transformation in organic chemistry. For electron-rich alkenes, the most common and effective methods involve reagents that deliver an electrophilic oxygen atom.[3][4] Two primary classes of reagents are exceptionally well-suited for this purpose: peroxycarboxylic acids and dioxiranes.
-
Peroxycarboxylic Acids (e.g., m-CPBA): meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for epoxidation.[2][4] It is a relatively stable, commercially available solid that offers a good balance of reactivity and selectivity. The reaction proceeds via a concerted mechanism, ensuring a stereospecific syn-addition of the oxygen atom across the double bond.[2][5][6]
-
Dioxiranes (e.g., DMDO): Dimethyldioxirane (DMDO) is a powerful yet neutral oxidizing agent.[7] A significant advantage of DMDO is that the only byproduct of the reaction is acetone, which is volatile and easily removed, simplifying the purification process.[7][8] DMDO is often prepared in situ from Oxone (potassium peroxymonosulfate) and acetone for safety reasons, as concentrated solutions of dioxiranes can be explosive.[7][9]
For the synthesis of this compound, both methods are viable. This guide will provide a detailed protocol using m-CPBA due to its widespread availability and extensive documentation, followed by an overview of the DMDO alternative.
Primary Protocol: Epoxidation via meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol details the synthesis of this compound using m-CPBA. The key to success is careful temperature control, as the reaction is exothermic, and meticulous purification to remove the carboxylic acid byproduct.
Overall Workflow
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An In-Depth Technical Guide to 3-Methoxy-2,2-dimethyloxirane (CAS: 26196-04-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methoxy-2,2-dimethyloxirane, a highly functionalized epoxide of significant interest in synthetic organic chemistry. The document delineates its physicochemical properties, established synthetic routes with detailed experimental protocols, and a mechanistic exploration of its characteristic ring-opening reactions under both acidic and basic conditions. Furthermore, this guide discusses the strategic application of such substituted epoxides as versatile building blocks in the fields of medicinal chemistry and drug development. Spectroscopic characterization, safety and handling protocols, and waste disposal considerations are also detailed to provide a holistic resource for laboratory professionals.
Introduction: The Strategic Value of a Substituted Oxirane
This compound is a heterocyclic compound belonging to the epoxide family, distinguished by a three-membered ring containing two carbon atoms and one oxygen atom.[1] Its structure is characterized by the presence of a methoxy group and two methyl groups, which significantly influence its reactivity and stereochemical outcomes in chemical transformations. The inherent ring strain of the oxirane ring makes it a potent electrophile and a valuable intermediate in organic synthesis, readily undergoing nucleophilic ring-opening reactions to introduce diverse functional groups.[1] This reactivity profile positions this compound and related epoxides as crucial building blocks for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active molecules.[1]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 26196-04-3 | [2] |
| Molecular Formula | C₅H₁₀O₂ | [2] |
| Molecular Weight | 102.13 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,2-Dimethyl-1-methoxyethylene oxide, 1,2-Epoxy-1-methoxy-2-methylpropane | [2] |
| Appearance | Colorless oil (predicted) | - |
| Boiling Point | 93.5 °C at 760 mmHg (predicted) | - |
| Density | 0.96 g/cm³ (predicted) | - |
Spectroscopic Profile
While a comprehensive, experimentally validated set of spectra for this compound is not widely published, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of this molecule.
-
¹H NMR: The proton on the C3 carbon of the oxirane ring is expected to resonate in a distinct region due to the deshielding effects of the adjacent oxygen atoms, likely appearing as a singlet in the range of δ 3.0–4.0 ppm.[1] The two methyl groups at the C2 position are chemically equivalent and would present as a sharp singlet, while the methoxy group protons would also appear as a singlet.[1]
-
¹³C NMR: The carbon spectrum would show distinct signals for the quaternary carbon at C2, the methine carbon at C3, the two equivalent methyl carbons, and the methoxy carbon.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| Epoxide Ring Proton (C3-H) | ~3.0 - 4.0 | ~45 - 60 | Singlet |
| Epoxide Ring Carbon (C2) | - | ~45 - 60 | - |
| Methyl Protons (C2-CH₃) | ~1.2 - 1.5 | ~20 - 25 | Singlet |
| Methoxy Protons (-OCH₃) | ~3.3 - 3.5 | ~55 - 60 | Singlet |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong C-O stretching bands, indicative of the ether and epoxide functionalities. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ would confirm the absence of ring-opened alcohol impurities.
2.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 102, corresponding to the molecular weight of the compound.[2] Characteristic fragmentation patterns would likely involve the cleavage of the oxirane ring.
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the epoxidation of its corresponding alkene precursor, 1-methoxy-2-methylpropene. The Prilezhaev reaction, which utilizes a peroxy acid, is a well-established and efficient method for this transformation.
Prilezhaev Epoxidation Workflow
Caption: Workflow for the synthesis of this compound via Prilezhaev epoxidation.
Detailed Experimental Protocol: Prilezhaev Epoxidation
This protocol is a representative procedure based on established methods for the epoxidation of alkenes.
Materials:
-
1-methoxy-2-methylpropene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methoxy-2-methylpropene (1.0 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq.) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred alkene solution at 0 °C over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench the excess m-CPBA by the slow addition of saturated aqueous sodium sulfite solution until a starch-iodide paper test is negative.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2x) to remove the m-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield this compound as a colorless oil.
Key Reactions and Mechanistic Insights
The high reactivity of this compound is dominated by the strain of the three-membered ring, making it susceptible to ring-opening by a variety of nucleophiles. The regiochemical outcome of this ring-opening is highly dependent on the reaction conditions (acidic vs. basic).
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the epoxide. The nucleophile then attacks the more substituted carbon (C2), as this carbon can better stabilize the partial positive charge that develops in the transition state, which has significant Sₙ1 character.
Caption: Regioselective attack at the more substituted carbon in acid-catalyzed epoxide ring-opening.
This regioselectivity is a key principle in synthetic design. For example, the reaction of this compound with methanol under acidic conditions would yield 1,1-dimethoxy-2-methyl-2-propanol.
Base-Catalyzed Ring-Opening
In contrast, under basic or nucleophilic conditions, the ring-opening follows a classic Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C3), leading to inversion of stereochemistry if C3 is a chiral center.
Caption: Regioselective attack at the less substituted carbon in base-catalyzed epoxide ring-opening.
For instance, reacting this compound with sodium methoxide followed by an aqueous workup would produce 1,2-dimethoxy-2-methyl-1-propanol.
Applications in Drug Development and Medicinal Chemistry
Epoxides are recognized as valuable intermediates in the synthesis of biologically active compounds. The ability to open the epoxide ring stereo- and regioselectively allows for the controlled introduction of functional groups, which is a cornerstone of modern drug design. Substituted epoxides, such as this compound, can serve as chiral building blocks for the synthesis of complex natural products and pharmaceuticals.
While direct applications of this compound in marketed drugs are not prominently documented, the epoxide moiety is present in a number of therapeutic agents, particularly in the realm of oncology. The electrophilic nature of the epoxide ring allows these molecules to act as alkylating agents, forming covalent bonds with nucleophilic residues in biological targets like proteins and DNA. This mechanism is harnessed in the design of certain anticancer drugs.
Safety, Handling, and Disposal
6.1. Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled with care in a well-ventilated fume hood. As with most epoxides, it should be treated as a potential irritant and sensitizer. Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.
The primary reagent used in its synthesis, m-CPBA, is a strong oxidizing agent and can be explosive, especially in its pure, dry form. It is typically supplied with ~23% water to reduce its shock sensitivity.
6.2. Safe Handling and Storage
-
This compound: Store in a tightly sealed container in a cool, dry place away from acids and strong oxidizing agents.
-
m-CPBA: Store in a refrigerator (2-8 °C) in its original container. Do not allow it to dry out. Avoid contact with flammable materials, and do not grind or subject it to friction or shock.
6.3. Waste Disposal
-
Reaction Quenching: Excess m-CPBA should be quenched with a reducing agent such as sodium sulfite or sodium thiosulfate before disposal.
-
Waste Streams: All chemical waste should be segregated and disposed of in accordance with local, state, and federal regulations. Chlorinated solvent waste and the m-chlorobenzoic acid byproduct should be collected in a designated halogenated waste container.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its utility stems from the strained oxirane ring, which can be selectively opened under acidic or basic conditions to yield different constitutional isomers. This predictable reactivity, coupled with the potential for stereocontrol, makes it and other substituted epoxides powerful tools for the synthesis of complex molecules, including those with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective and responsible use in a research and development setting.
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PubChem. (n.d.). 2,2-Dimethyl-1-methoxyethylene oxide. Retrieved December 22, 2025, from [Link]
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A Technical Guide to the Nomenclature, Synthesis, and Reactivity of 3-Methoxy-2,2-dimethyloxirane
Abstract
This technical guide provides a comprehensive analysis of 3-Methoxy-2,2-dimethyloxirane (CAS No: 26196-04-3), a substituted epoxide of significant interest in synthetic organic chemistry. We will first deconstruct its formal IUPAC name to clarify the principles of oxirane nomenclature. Subsequently, this guide will detail its core physicochemical properties, characteristic spectroscopic signatures, and established synthetic protocols. The primary focus will then shift to its chemical reactivity, with a mechanistic exploration of its regioselective ring-opening reactions under both acidic and basic conditions. The document aims to serve as a vital resource for researchers, scientists, and professionals in drug development by elucidating the utility of this versatile chemical intermediate.
Introduction to Substituted Oxiranes
Oxiranes, commonly known as epoxides, are three-membered heterocyclic ethers. Their defining structural feature—a strained C-C-O ring—is the source of their high reactivity, making them exceptionally versatile building blocks in advanced organic synthesis.[1][2] The cleavage of the strained ring provides a powerful method for the stereospecific introduction of two adjacent functional groups. The specific molecule under review, this compound, incorporates both steric hindrance (gem-dimethyl group) and electronic influence (methoxy group), which precisely modulates its reactivity and makes it a valuable intermediate for constructing complex molecular architectures.[1]
Systematic IUPAC Nomenclature Deconstruction
The formal name, this compound, is derived using the Hantzsch-Widman nomenclature system, which is the preferred IUPAC method for naming heterocyclic compounds.[3] Let's dissect the name to understand the underlying rules.
Step 1: Identify the Parent Heterocycle The core structure is a three-membered ring containing two carbons and one oxygen atom. The IUPAC-preferred parent name for this heterocycle is oxirane .[4][5]
Step 2: Numbering the Oxirane Ring According to IUPAC rules, the heteroatom (Oxygen) is assigned position 1. The carbon atoms are then numbered sequentially as 2 and 3. Numbering proceeds in the direction that assigns the lowest possible locants to the substituents.[3]
Step 3: Identify and Locate Substituents The molecule has three substituents attached to the carbon atoms of the oxirane ring:
-
A methoxy group (-OCH₃)
-
Two methyl groups (-CH₃)
To assign locants, we evaluate the two possible numbering directions. In this case, one carbon is substituted by two methyl groups, and the other by a methoxy group. Following the "lowest locant" rule, the carbon with two methyl groups is assigned position 2, and the carbon with the methoxy group is assigned position 3. This gives the locants 2,2 for the dimethyl groups and 3 for the methoxy group.
Step 4: Assemble the Final Name Substituents are listed in alphabetical order (dimethyl before methoxy). Therefore, the complete and unambiguous IUPAC name is This compound .[6]
Caption: IUPAC nomenclature workflow for this compound.
Alternative Nomenclature
While "oxirane" is the preferred system, this compound may be encountered under other names:
-
Epoxy Alkane System : The oxirane is treated as an "epoxy" bridge on a parent alkane. The longest carbon chain is propane. This leads to the name 1,2-Epoxy-1-methoxy-2-methylpropane .[6]
-
Alkene Oxide System (Common Name) : Named as an oxide of the parent alkene (1-methoxy-2-methylpropene). This results in names like 1-Methoxy-2-methylpropylene oxide .[7][8]
Physicochemical and Spectroscopic Profile
A summary of the key identifiers and physical properties for this compound is provided below.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 26196-04-3 | [7][9] |
| Molecular Formula | C₅H₁₀O₂ | [7][9] |
| Molecular Weight | 102.13 g/mol | [6][9] |
| InChIKey | FPKWGRVMLLIFSY-UHFFFAOYSA-N | [1][7] |
| SMILES | COC1OC1(C)C | [9] |
| Boiling Point | 366.7 K (93.55 °C) | [8] |
Spectroscopic Characterization
The structural features of this compound give rise to a predictable spectroscopic signature, which is essential for its identification and characterization.
| Technique | Expected Signature |
| ¹H NMR | Distinct signals corresponding to the two geminal methyl protons, the methoxy protons, and the single methine proton on the oxirane ring. |
| ¹³C NMR | Four distinct signals: the quaternary C2 carbon, the methine C3 carbon, the methyl carbons, and the methoxy carbon.[1] |
| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z = 102, corresponding to [C₅H₁₀O₂]⁺. Fragmentation patterns would be consistent with epoxide ring cleavage.[1] |
| Infrared (IR) | Strong C-O stretching bands characteristic of both the ether linkage and the oxirane ring. |
Established Synthetic Protocols
The most direct and efficient synthesis of this compound involves the epoxidation of its corresponding alkene precursor, 1-methoxy-2-methylpropene.[1]
Caption: General synthetic workflow for this compound.
Experimental Protocol: Epoxidation via Dimethyldioxirane (DMD)
This protocol is adapted from established procedures for epoxidation using dimethyldioxirane (DMD), a powerful yet mild oxidizing agent.[10]
Step 1: Preparation of DMD Solution A solution of dimethyldioxirane (approx. 0.07–0.1 M in acetone) is prepared by the oxidation of acetone with potassium peroxymonosulfate (Oxone®) buffered with sodium bicarbonate. Caution: Dimethyldioxirane is a volatile peroxide and must be handled with care in a well-ventilated fume hood.[10]
Step 2: Reaction Setup In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1 equivalent of the starting material, 1-methoxy-2-methylpropene, in a suitable solvent such as acetone or dichloromethane at 0 °C.
Step 3: Epoxidation Slowly add the prepared DMD solution (approx. 1.2 equivalents) dropwise to the stirred alkene solution. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours at room temperature.[10]
Step 4: Workup and Purification Once the reaction is complete, the solvent is carefully removed under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Chemical Reactivity: Regioselective Ring-Opening
The synthetic utility of this compound is dominated by the nucleophilic ring-opening of its strained epoxide ring. The regiochemical outcome of this reaction is critically dependent on the reaction conditions (acidic vs. basic catalysis), a direct consequence of the electronic and steric properties of the substituted oxirane.[1]
Base-Catalyzed Ring-Opening (Sₙ2 Mechanism)
Under basic or neutral conditions, the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance from the two methyl groups at the C2 position, the attack occurs preferentially at the less substituted and more accessible C3 position .[11]
Acid-Catalyzed Ring-Opening (Sₙ1-like Mechanism)
In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the ring a much better leaving group. This enhances the electrophilicity of the ring carbons. The C2-O bond is weaker and develops significant carbocation-like character in the transition state because the tertiary C2 carbon can better stabilize a positive charge than the secondary C3 carbon. Consequently, the nucleophile preferentially attacks the more substituted C2 position .
Caption: Regioselective ring-opening pathways for this compound.
Significance and Applications in Research
This compound serves as a sophisticated building block in organic synthesis. Its predictable, condition-dependent reactivity allows for the controlled and stereospecific installation of functionality. This makes it a valuable precursor in the synthesis of:
-
Complex Polyketides and Natural Products : Where precise control over stereochemistry is paramount.
-
Pharmaceutical Agents : The diol, amino alcohol, and ether alcohol motifs generated from epoxide ring-opening are common structural features in biologically active molecules.[12]
-
Specialty Polymers and Materials : Epoxides are fundamental monomers for producing epoxy resins and other polymers with tailored properties.[2]
Conclusion
The IUPAC name This compound is a systematic descriptor derived from established nomenclature rules for heterocyclic compounds. Beyond its name, this molecule is a highly functionalized and reactive intermediate. Its value lies in the high degree of regiochemical control achievable during its characteristic ring-opening reactions, providing synthetic chemists with a reliable tool for the construction of complex and high-value chemical entities. This guide has provided the foundational knowledge required for its proper identification, synthesis, and strategic application in research and development.
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Molecular weight and formula of 3-Methoxy-2,2-dimethyloxirane
An In-depth Technical Guide to 3-Methoxy-2,2-dimethyloxirane for Advanced Research
For research scientists and professionals in drug development, the strategic selection of chemical intermediates is paramount to the successful synthesis of complex molecular architectures. This compound, a functionalized epoxide, represents a highly valuable and reactive building block. Its inherent ring strain, coupled with the electronic and steric influence of its substituents, offers a versatile platform for introducing specific structural motifs in multi-step syntheses.
This guide provides a comprehensive overview of this compound, focusing on its fundamental properties, synthesis, chemical reactivity, and applications, with the aim of equipping researchers with the technical insights required for its effective utilization.
Core Chemical and Physical Properties
This compound is a heterocyclic compound featuring a strained three-membered oxirane ring.[1] This structural feature is the primary determinant of its chemical reactivity.[1] The molecule is further substituted with two methyl groups at the C2 position and a methoxy group at the C3 position, which significantly influence the regioselectivity of its reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₂ | [2][3][4] |
| Molecular Weight | 102.13 g/mol | [1][4] |
| Exact Mass | 102.1317 Da | [2] |
| IUPAC Name | This compound | [4] |
| CAS Number | 26196-04-3 | [1][2][3][4] |
| Boiling Point | 366.7 K (93.55 °C) | [5] |
| SMILES | COC1OC1(C)C | [3] |
| InChIKey | FPKWGRVMLLIFSY-UHFFFAOYSA-N | [1][2] |
Synthesis Methodologies: Pathways to a Versatile Intermediate
The construction of the this compound ring system can be achieved through several established synthetic routes. The choice of method is often dictated by the availability of starting materials, desired scale, and stereochemical considerations.
Direct Epoxidation of an Alkene
The most common approach involves the direct epoxidation of the corresponding alkene, 1-methoxy-2-methylpropene.[1] This method is favored for its efficiency. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are standard reagents for this transformation due to their reliability and predictable reactivity.
Experimental Protocol: Synthesis via m-CPBA Epoxidation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve 1-methoxy-2-methylpropene (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM). The choice of DCM is critical as it is relatively inert and effectively solubilizes both the alkene and the oxidizing agent.
-
Reagent Addition: To the stirred solution, add a solution of m-CPBA (approx. 1.1 eq) in DCM dropwise. The slow addition and controlled temperature are crucial to manage the exothermic nature of the reaction and prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting alkene spot indicates the reaction's completion.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproduct, 3-chlorobenzoic acid. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Caption: Epoxidation workflow for synthesizing this compound.
Halohydrin Formation and Cyclization
An alternative two-step pathway involves the initial formation of a halohydrin intermediate from 1-methoxy-2-methylpropene, followed by an intramolecular cyclization.[1]
-
Step 1 (Halohydrin Formation): The alkene reacts with a halogen source, like N-bromosuccinimide (NBS), in the presence of water. This results in the formation of a bromo-alcohol (a halohydrin).
-
Step 2 (Intramolecular Cyclization): The subsequent addition of a base (e.g., sodium hydroxide) deprotonates the hydroxyl group. The resulting alkoxide then undergoes an intramolecular Sₙ2 reaction, displacing the adjacent halide to form the oxirane ring.
This method provides an alternative when direct epoxidation is not feasible or leads to undesired side products.
Key Chemical Reactivity: The Ring-Opening Paradigm
The synthetic utility of this compound is dominated by nucleophilic ring-opening reactions, driven by the release of the inherent strain in the three-membered ring.[1] The regiochemical outcome of this reaction is highly dependent on the reaction conditions.
-
Basic or Neutral Conditions: Nucleophilic attack occurs at the less sterically hindered carbon atom (C3). The two methyl groups at C2 create significant steric hindrance, directing the nucleophile to the C3 position.
-
Acidic Conditions: The reaction proceeds via a protonated epoxide intermediate. The nucleophile then attacks the more substituted carbon atom (C2), which can better stabilize the developing partial positive charge in the transition state.[1]
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An In-depth Technical Guide to the Ring Strain Energy of Substituted Oxiranes
Introduction: The Energetic Heart of Oxirane Chemistry
The oxirane, or epoxide, a three-membered heterocyclic ether, represents a cornerstone of modern organic synthesis and is a recurring motif in numerous pharmaceuticals and biologically active molecules.[1][2] Its synthetic versatility stems not from a unique functional group in the classical sense, but from the substantial potential energy stored within its strained three-membered ring. This inherent ring strain, a consequence of significant deviation from ideal bond angles, renders oxiranes susceptible to a variety of ring-opening reactions, providing a powerful tool for stereospecific and regioselective functionalization.[3][4] For researchers, scientists, and drug development professionals, a deep understanding of the factors governing the ring strain energy of substituted oxiranes is paramount for predicting reactivity, designing novel synthetic routes, and modulating the metabolic stability of drug candidates.[5]
This technical guide provides a comprehensive exploration of the core principles of oxirane ring strain, from its theoretical underpinnings to its experimental determination and the profound influence of substituents. We will delve into the causality behind experimental choices and provide actionable protocols, moving beyond a mere recitation of facts to offer field-proven insights for the practicing scientist.
The Genesis of Strain: A Tale of Angles and Eclipsing Interactions
The high reactivity of oxiranes is fundamentally driven by their substantial ring strain energy, which is on the order of 110–115 kJ/mol (approximately 26-27 kcal/mol) for the parent ethylene oxide.[3][6] This strain arises from two primary sources:
-
Angle Strain (Baeyer Strain): The internal C-C-O and C-O-C bond angles in an oxirane ring are constrained to approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized atoms. This compression of bond angles leads to inefficient orbital overlap and a substantial increase in potential energy.[7]
-
Torsional Strain (Pitzer Strain): The substituents on the adjacent carbon atoms of the oxirane ring are held in an eclipsed conformation, leading to steric repulsion between them. This eclipsing interaction further contributes to the overall instability of the ring system.[7]
The release of this stored energy provides a potent thermodynamic driving force for ring-opening reactions, making oxiranes valuable electrophilic intermediates in chemical synthesis.[4][8]
Quantifying the Strain: Theoretical and Experimental Approaches
The precise quantification of ring strain energy is crucial for understanding and predicting the chemical behavior of substituted oxiranes. Both computational and experimental methods are employed for this purpose, each offering unique advantages and insights.
Theoretical Calculation of Ring Strain Energy
Computational chemistry provides a powerful toolkit for estimating the ring strain energy of oxiranes without the need for laboratory experiments.[9] High-level ab initio and density functional theory (DFT) methods can accurately predict the heats of formation of molecules, from which strain energy can be derived.[10][11]
A common and reliable approach involves the use of isodesmic and homodesmotic reactions . These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides.[12][13] By comparing the energy of the strained cyclic compound to that of unstrained, acyclic reference molecules, the strain energy can be isolated.
Computational Protocol: Calculating Ring Strain Energy via Homodesmotic Reactions
-
Molecule Building and Geometry Optimization:
-
Construct the 3D structures of the substituted oxirane and the corresponding acyclic reference molecules using a molecular modeling software.
-
Perform a full geometry optimization and frequency calculation using a suitable level of theory and basis set (e.g., B3LYP/6-31G* or higher). The absence of imaginary frequencies confirms a true energy minimum.[14]
-
-
Energy Calculation:
-
Homodesmotic Reaction Design:
-
Design a balanced homodesmotic reaction where the number of each type of bond (C-C, C-H, C-O) and the number of atoms with the same hybridization and connectivity are conserved on both sides of the equation.[13]
-
-
Strain Energy Calculation:
-
The ring strain energy (RSE) is calculated as the difference between the sum of the energies of the products and the sum of the energies of the reactants.
-
RSE = ΣE(products) - ΣE(reactants)
-
Experimental Determination of Ring Strain Energy
Experimental methods provide a direct measure of the thermodynamic properties of molecules, from which ring strain energy can be derived.[9] The most common technique is bomb calorimetry , which measures the heat of combustion.[15]
Experimental Protocol: Determination of Ring Strain Energy using Bomb Calorimetry
-
Sample Preparation:
-
Accurately weigh a sample of the purified substituted oxirane. For liquid samples, encapsulation in a gelatin capsule is a common practice.[15]
-
Prepare a sample of an unstrained, acyclic isomer or a suitable reference compound.
-
-
Calorimeter Setup and Calibration:
-
Assemble the bomb calorimeter according to the manufacturer's instructions.
-
Calibrate the calorimeter by combusting a standard substance with a known heat of combustion, such as benzoic acid, to determine the heat capacity of the calorimeter system.[15]
-
-
Combustion of the Sample:
-
Place the sample in the bomb, pressurize with oxygen, and ignite the sample.
-
Record the temperature change of the water bath surrounding the bomb.
-
-
Calculation of Heat of Combustion:
-
Calculate the heat released during the combustion of the sample using the temperature change and the heat capacity of the calorimeter.
-
Correct for the heat of combustion of the gelatin capsule and the ignition wire.
-
-
Determination of Ring Strain Energy:
-
The ring strain energy is determined by comparing the experimental heat of combustion per -CH₂- group with that of a strain-free reference compound, typically a long-chain alkane.[16] Alternatively, the difference in the heats of formation of the strained cyclic compound and a hypothetical strain-free acyclic analogue, calculated using Benson's group increment theory, can be used.[17][18][19]
-
The Influence of Substituents on Oxirane Ring Strain
The nature and substitution pattern of groups attached to the oxirane ring have a significant impact on its strain energy and, consequently, its reactivity.[10][20]
Alkyl Substituents
Alkyl groups generally have a stabilizing effect on the oxirane ring, leading to a decrease in ring strain energy.[11][21] This effect is particularly pronounced with gem-dimethyl substitution, which can lower the strain energy by 6-10 kcal/mol relative to an unbranched acyclic reference molecule.[11][20][21] This stabilization is attributed to a combination of factors, including hyperconjugation and steric interactions that are better accommodated in the three-membered ring compared to acyclic analogues.
Electronegative Substituents
The effect of electronegative substituents is more complex and highly dependent on the choice of the reference compound for calculating strain energy.[11][20] While a detailed analysis is beyond the scope of this guide, it is important to note that electronegative groups can significantly alter the electronic structure of the oxirane ring, influencing both its stability and the regioselectivity of ring-opening reactions.[22]
Quantitative Data on Ring Strain Energies of Substituted Oxiranes
The following table summarizes representative ring strain energy (RSE) values for various substituted oxiranes, providing a quantitative basis for understanding substituent effects.
| Oxirane Derivative | Substituents | Ring Strain Energy (kcal/mol) | Reference |
| Ethylene Oxide (Oxirane) | Unsubstituted | ~27 | [3] |
| Propylene Oxide (Methyloxirane) | Methyl | ~26 | [10] |
| cis-2,3-Dimethyloxirane | cis-Dimethyl | ~26 | [10] |
| trans-2,3-Dimethyloxirane | trans-Dimethyl | ~26 | [10] |
| 2,2-Dimethyloxirane | gem-Dimethyl | ~20-21 | [11][20] |
Note: The exact values of ring strain energy can vary depending on the method of calculation or experimental determination.
Implications for Drug Development and Organic Synthesis
The high ring strain of oxiranes is not merely a chemical curiosity; it is a powerful tool that is actively exploited in drug development and organic synthesis.[1][23]
Synthetic Utility
The relief of ring strain provides a strong thermodynamic driving force for nucleophilic ring-opening reactions, allowing for the facile introduction of two new functional groups with well-defined stereochemistry.[4][24][25] This has made oxiranes indispensable intermediates in the synthesis of complex natural products and pharmaceuticals.[1][26] The regioselectivity of ring-opening can be controlled by the reaction conditions (acidic or basic) and the nature of the substituents on the oxirane ring.[2]
Drug Metabolism and Design
The oxirane moiety is present in a number of drugs and can be a site of metabolic transformation.[1] In some cases, the introduction of a metabolically stable oxetane ring, a four-membered ether with slightly less ring strain than an oxirane, is a strategy employed to direct drug metabolism away from cytochrome P450 pathways.[5][27] Understanding the factors that influence the stability and reactivity of oxirane rings is therefore critical for designing drug candidates with optimal pharmacokinetic profiles.
Conclusion
The ring strain energy of substituted oxiranes is a fundamental concept with far-reaching implications in chemistry and drug discovery. By understanding the origins of this strain and the methods used to quantify it, researchers can better predict the reactivity of these versatile three-membered heterocycles. The ability of substituents to modulate ring strain provides a powerful handle for fine-tuning chemical and biological properties. As the demand for more complex and sophisticated molecules continues to grow, a thorough grasp of the principles outlined in this guide will remain an invaluable asset for any scientist working at the forefront of chemical innovation.
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An In-depth Technical Guide to the Electrophilicity of 3-Methoxy-2,2-dimethyloxirane Carbons
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-2,2-dimethyloxirane, a substituted epoxide, presents a fascinating case study in electrophilicity and regioselectivity. The inherent ring strain of the oxirane moiety makes it a potent electrophile, susceptible to nucleophilic attack.[1][2] However, the asymmetric substitution pattern, featuring two methyl groups at one carbon (C2) and a methoxy group at the other (C3), introduces a nuanced interplay of steric and electronic effects that dictate the preferred site of nucleophilic addition. This guide provides a comprehensive analysis of the factors governing the electrophilicity of the C2 and C3 carbons of this compound, offering both theoretical frameworks and practical experimental methodologies for its investigation.
Introduction: The Dynamic Nature of the Oxirane Ring
Epoxides, or oxiranes, are three-membered heterocyclic ethers characterized by significant ring strain.[1][3] This inherent strain is the primary driving force behind their high reactivity, particularly in ring-opening reactions.[1][3] These reactions are fundamental in organic synthesis, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.[1] The electrophilicity of the two carbon atoms within the oxirane ring is the cornerstone of this reactivity.
In symmetrically substituted epoxides, both carbons are equally electrophilic. However, in unsymmetrical epoxides like this compound, the distribution of electron density and the steric environment around each carbon atom are unequal. This disparity leads to regioselectivity in ring-opening reactions, where a nucleophile will preferentially attack one carbon over the other.[4][5] Understanding and predicting this regioselectivity is paramount for synthetic chemists.
The case of this compound is particularly instructive. The C2 carbon is sterically hindered by two methyl groups, while the C3 carbon is electronically influenced by the adjacent methoxy group. This guide will dissect the contributions of these steric and electronic factors to the overall electrophilicity of each carbon.
Theoretical Framework: Unraveling the Interplay of Steric and Electronic Effects
The regioselectivity of nucleophilic attack on this compound is governed by a delicate balance between steric hindrance and electronic effects. The outcome of the reaction is highly dependent on the reaction conditions, specifically whether it proceeds under basic/neutral or acidic conditions.
Basic or Neutral Conditions: The Dominance of Steric Hindrance
Under basic or neutral conditions, with strong nucleophiles (e.g., alkoxides, Grignard reagents), the ring-opening of epoxides generally follows an SN2-like mechanism.[2][4][6][7] In this scenario, the nucleophile directly attacks one of the epoxide carbons, leading to the simultaneous cleavage of the C-O bond. The primary determinant for the site of attack is steric accessibility.[2][4][5]
For this compound, the C2 carbon is significantly more sterically hindered due to the presence of two bulky methyl groups compared to the C3 carbon, which is attached to a hydrogen and a methoxy group. Consequently, under basic or neutral conditions, nucleophilic attack is expected to occur preferentially at the less substituted C3 carbon.
Acidic Conditions: The Ascendancy of Electronic Effects
In the presence of an acid catalyst, the reaction mechanism shifts. The epoxide oxygen is first protonated, forming a highly reactive oxonium ion.[2][3][6] This protonation enhances the electrophilicity of the epoxide carbons and weakens the C-O bonds. The subsequent nucleophilic attack exhibits significant SN1-like character.[3][6][8]
In this SN1-like transition state, a partial positive charge develops on the carbon atoms. The stability of this incipient carbocation becomes the dominant factor in determining the regioselectivity.[3][9][10] The C2 carbon of this compound, being a tertiary carbon, can better stabilize a positive charge through hyperconjugation from the two methyl groups compared to the secondary C3 carbon. Therefore, under acidic conditions, nucleophilic attack is predicted to occur predominantly at the more substituted C2 carbon.[3][6][8]
The methoxy group at C3 also exerts an electronic influence. While oxygen is an electronegative atom and can have an electron-withdrawing inductive effect, its lone pairs can also participate in resonance, acting as an electron-donating group. The overall electronic effect of the methoxy group will further modulate the electrophilicity of the C3 carbon.
The interplay of these effects is visually summarized in the following diagram:
Caption: Factors influencing the regioselectivity of nucleophilic attack on this compound.
Experimental Determination of Electrophilicity
A combination of synthetic experiments and spectroscopic analysis can be employed to empirically determine the relative electrophilicity of the C2 and C3 carbons in this compound.
Synthesis of this compound
A common route for the synthesis of this compound involves the epoxidation of 1-methoxy-2-methylpropene.[1]
Protocol: Epoxidation of 1-methoxy-2-methylpropene
-
Alkene Synthesis: Prepare 1-methoxy-2-methylpropene via a Williamson ether synthesis or other suitable methods.
-
Epoxidation: Dissolve 1-methoxy-2-methylpropene in a suitable aprotic solvent, such as dichloromethane.
-
Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution).
-
Extract the product with an organic solvent, wash with a mild base (e.g., sodium bicarbonate solution) and brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purify the resulting this compound by distillation or column chromatography.
Regioselectivity Studies: Nucleophilic Ring-Opening Reactions
To probe the electrophilicity of the C2 and C3 carbons, a series of nucleophilic ring-opening reactions can be performed under both basic and acidic conditions.
Table 1: Experimental Design for Regioselectivity Studies
| Condition | Nucleophile | Catalyst/Solvent | Expected Major Product |
| Basic | Sodium methoxide (NaOMe) | Methanol (MeOH) | Attack at C3 |
| Basic | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | Attack at C3 |
| Acidic | Methanol (MeOH) | Sulfuric acid (H₂SO₄) (catalytic) | Attack at C2 |
| Acidic | Water (H₂O) | Perchloric acid (HClO₄) (catalytic) | Attack at C2 |
Protocol: Nucleophilic Ring-Opening under Basic Conditions (Example: NaOMe in MeOH)
-
Dissolve this compound in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of sodium methoxide in methanol dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC-MS).
-
Neutralize the reaction with a mild acid (e.g., ammonium chloride solution).
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.
-
Purify the product by column chromatography.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regiochemistry of the ring-opening.
Protocol: Nucleophilic Ring-Opening under Acidic Conditions (Example: MeOH with H₂SO₄)
-
Dissolve this compound in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Work up the reaction as described in the basic conditions protocol.
-
Purify and characterize the product to determine the regioselectivity.
Spectroscopic Analysis for Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of the ring-opened products and thus determining the site of nucleophilic attack.[11][12][13]
-
¹H NMR: The chemical shifts and coupling constants of the protons on and adjacent to the newly formed stereocenters will provide definitive evidence of the product's constitution.
-
¹³C NMR: The chemical shifts of the carbon atoms will also be indicative of the product's structure.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This NMR technique can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in structural assignment.
-
2D NMR (COSY, HSQC, HMBC): These experiments can establish connectivity between protons and carbons, providing unambiguous structural confirmation.
Computational Analysis: A Deeper Dive into Electronic Structure
Computational chemistry offers a powerful complementary approach to experimental studies for understanding the electrophilicity of the oxirane carbons.
Frontier Molecular Orbital (FMO) Theory
FMO theory is a cornerstone for predicting chemical reactivity.[14][15][16] It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.[14][15][17]
By calculating the molecular orbitals of this compound, one can visualize the LUMO and determine the relative contributions of the atomic orbitals of C2 and C3. The carbon atom with the larger coefficient in the LUMO is predicted to be the more electrophilic site and thus more susceptible to nucleophilic attack.[17]
Electrostatic Potential (ESP) Mapping
Electrostatic potential maps provide a visual representation of the charge distribution within a molecule. Regions of positive potential (typically colored blue) indicate electron-deficient areas that are attractive to nucleophiles. By generating an ESP map for this compound, one can visually compare the electrophilicity of the C2 and C3 carbons.
The following workflow outlines a typical computational approach:
Caption: A computational workflow for analyzing the electrophilicity of this compound.
Conclusion and Implications for Drug Development
The electrophilicity of the carbons in this compound is a finely tuned property, dictated by a predictable yet intricate interplay of steric and electronic factors. Under basic or neutral conditions, steric hindrance directs nucleophilic attack to the less substituted C3 position. Conversely, under acidic conditions, electronic effects dominate, favoring attack at the more substituted C2 position due to the stabilization of the partial positive charge in the transition state.
For researchers in drug development, a thorough understanding of these principles is crucial. Epoxide-containing molecules are not only important synthetic intermediates but are also found in various biologically active compounds. The ability to control the regioselectivity of epoxide ring-opening reactions allows for the precise and predictable synthesis of complex target molecules, including potential drug candidates. Furthermore, understanding the electrophilic nature of such moieties is vital for predicting potential metabolic pathways and off-target reactivities. This guide provides a robust framework for both the theoretical understanding and practical investigation of the electrophilicity of substituted epoxides, empowering scientists to harness their synthetic potential with greater control and insight.
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Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
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YouTube. (2018, September 20). 13.6 Ring Opening of Epoxides. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. Retrieved from [Link]
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PubMed. (n.d.). Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl. Retrieved from [Link]
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YouTube. (2018, March 3). Regioselectivity of epoxide ring-opening. Retrieved from [Link]
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PubMed Central. (2022, March 29). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. Retrieved from [Link]
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YouTube. (2021, July 10). Ring opening reactions of epoxide with strong and weak nucleophile. Retrieved from [Link]
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RSC Publishing. (2016, August 2). Synthesis of malhamensilipin A exploiting iterative epoxidation/chlorination: experimental and computational analysis of epoxide-derived chloronium ions. Retrieved from [Link]
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A Technical Guide to the Synthesis of 3-Methoxy-2,2-dimethyloxirane via Halohydrin Formation
Abstract: This document provides an in-depth technical guide for the synthesis of 3-Methoxy-2,2-dimethyloxirane, a valuable and reactive intermediate in modern organic synthesis.[1] We will explore a robust, two-step pathway that leverages the principles of halohydrin formation followed by an intramolecular cyclization. This method offers a reliable alternative to direct epoxidation routes, utilizing readily accessible precursors. The guide is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and critical process considerations to ensure reproducibility and high yield.
Introduction and Strategic Overview
This compound is a functionalized epoxide characterized by a strained three-membered ring, making it a potent electrophilic building block for constructing more complex molecular architectures.[1] Its unique substitution pattern, featuring both gem-dimethyl and methoxy groups, allows for highly specific and stereocontrolled ring-opening reactions. While direct epoxidation of the corresponding methoxy-alkene is a viable synthetic strategy, the halohydrin route presents a powerful and often more controlled two-stage alternative.[1][2]
This pathway is conceptually divided into two distinct, high-yielding transformations:
-
Regioselective Halohydrin Formation: An electrophilic addition across the double bond of a methoxy-alkene precursor using a halogen source in an aqueous medium. This step strategically installs the vicinal halo and hydroxyl functionalities required for the subsequent cyclization.
-
Base-Induced Epoxidation: An intramolecular Sₙ2 reaction, a variant of the Williamson ether synthesis, where the newly formed halohydrin is treated with a strong base to facilitate ring closure to the target oxirane.[3][4]
This guide will dissect the underlying mechanisms of each step, providing the causal logic behind reagent selection and reaction conditions, followed by a detailed, actionable laboratory protocol.
Overall Synthesis Workflow
The diagram below outlines the high-level strategic approach from the alkene precursor to the final epoxide product.
Caption: Mechanistic pathway for regioselective halohydrin formation.
Experimental Protocol: Synthesis of 1-Bromo-1-methoxy-2-methylpropan-2-ol
Trustworthiness: This protocol utilizes N-Bromosuccinimide (NBS) as the bromine source. NBS is a crystalline solid that is safer and easier to handle than volatile liquid bromine. [5]It provides a low, steady concentration of Br₂ in the reaction medium, which helps to suppress the formation of dibrominated side products. [5][6]
| Parameter | Specification | Rationale |
|---|---|---|
| Starting Material | 1-methoxy-2-methylpropene | The alkene precursor with the required carbon skeleton and methoxy group. |
| Reagents | N-Bromosuccinimide (NBS) | Safe and effective source of electrophilic bromine. |
| Water (H₂O) | Serves as both the nucleophile and co-solvent. | |
| Solvent | Dimethyl sulfoxide (DMSO) | A polar aprotic solvent to ensure miscibility of the organic alkene and aqueous nucleophile. |
| Temperature | 0-5 °C (Ice Bath) | Exothermic reaction; cooling controls the reaction rate and minimizes side reactions. |
| Monitoring | Thin-Layer Chromatography (TLC) | To track the consumption of the starting alkene. |
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and maintained under an inert atmosphere (N₂ or Ar), add 1-methoxy-2-methylpropene (1.0 eq) and a 1:1 mixture of DMSO and water.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C with gentle stirring.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes. Ensure the internal temperature does not rise above 10 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 2-3 hours after the addition is complete. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold deionized water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium thiosulfate (to quench any remaining bromine), followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude halohydrin intermediate. This material is often used in the next step without further purification.
Part 2: Base-Induced Intramolecular Cyclization
The second stage of the synthesis transforms the acyclic halohydrin intermediate into the target this compound through a base-mediated ring closure. This reaction is a classic example of an intramolecular Williamson ether synthesis. [4][7]
Mechanistic Deep Dive
The mechanism is a straightforward and efficient intramolecular Sₙ2 displacement.
-
Deprotonation: A strong base, such as sodium hydroxide (NaOH), deprotonates the hydroxyl group of the halohydrin intermediate. [8]This acid-base reaction is rapid and converts the relatively poor nucleophile (-OH) into a much more potent alkoxide nucleophile (-O⁻).
-
Intramolecular Sₙ2 Attack: The newly formed alkoxide is perfectly positioned to attack the adjacent carbon atom that bears the bromine atom. The reaction proceeds via a backside attack, characteristic of an Sₙ2 mechanism, displacing the bromide ion, which is an excellent leaving group. [4][9]3. Ring Formation: This single concerted step results in the formation of the strained three-membered oxirane ring, yielding the final product. [3]The formation of stable three- and five-membered rings via intramolecular reactions is kinetically favored. [9]
Caption: Mechanism for base-induced epoxide formation.
Experimental Protocol: Synthesis of this compound
Trustworthiness: This protocol employs a strong, inexpensive base (NaOH) and a standard extraction procedure to isolate the relatively volatile epoxide product. Careful temperature control during distillation is key to achieving high purity.
| Parameter | Specification | Rationale |
| Starting Material | Crude 1-Bromo-1-methoxy-2-methylpropan-2-ol | From Part 1. |
| Reagent | Sodium Hydroxide (NaOH) | A strong, cost-effective base to facilitate deprotonation. |
| Solvent | Water / Diethyl Ether | A biphasic system can be effective; the reaction occurs at the interface or in the aqueous phase, with the product extracted into the ether. |
| Temperature | Room Temperature | The reaction is typically fast and does not require heating. |
| Purification | Fractional Distillation | To separate the final product from residual solvent and non-volatile impurities. |
Step-by-Step Methodology:
-
Setup: Dissolve the crude halohydrin from Part 1 in diethyl ether and place it in a round-bottom flask with vigorous stirring.
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.0 M, 1.5 eq) dropwise to the stirring ethereal solution at room temperature.
-
Reaction: Stir the biphasic mixture vigorously for 1-2 hours. Monitor the reaction by TLC or GC-MS to confirm the formation of the product.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with additional diethyl ether (2x).
-
Washing & Drying: Combine all organic layers, wash with water and then with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and carefully remove the solvent by distillation at atmospheric pressure (diethyl ether b.p. ~35 °C). The crude epoxide can then be purified by fractional distillation under reduced pressure to yield the final product, this compound.
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Technical Guide: Stability and Storage of 3-Methoxy-2,2-dimethyloxirane
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2,2-dimethyloxirane (CAS No: 26196-04-3) is a substituted epoxide, a class of heterocyclic compounds valuable as versatile intermediates in organic synthesis.[1] Its structure, featuring a strained three-membered oxirane ring, a methoxy group, and two methyl groups, dictates its reactivity and stability profile.[1] The inherent ring strain makes it highly susceptible to ring-opening reactions, which is a desirable trait for synthetic utility but presents significant challenges for long-term storage and handling.[1][2][3] This guide provides a detailed examination of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity for research and development applications.
Fundamental Chemical Stability and Decomposition Pathways
The stability of this compound is primarily governed by the high-energy state of its oxirane ring. Unlike typical acyclic ethers, which are relatively inert, the approximately 60° bond angles in the epoxide ring create significant strain, making it a prime target for various degradation pathways.[4][5]
Acid-Catalyzed Ring Opening and Polymerization
This is the most significant and probable non-photochemical degradation pathway under typical laboratory conditions. Trace amounts of acid, originating from atmospheric moisture (forming carbonic acid), acidic impurities, or storage on non-inert surfaces, can catalyze a rapid ring-opening reaction.[6][7]
The mechanism proceeds in two key steps:
-
Protonation: The epoxide oxygen is protonated by an acid (H⁺), forming a highly reactive oxonium ion. This significantly weakens the C-O bonds of the ring.[8][9]
-
Nucleophilic Attack: A nucleophile attacks one of the ring carbons. For this compound, the positive charge in the transition state is better stabilized at the more substituted tertiary carbon (C2).[6][10] Therefore, nucleophilic attack preferentially occurs at this site.[6][10]
Common nucleophiles include water (leading to hydrolysis) or another molecule of the epoxide itself (leading to oligomerization or polymerization). This polymerization can result in a significant loss of monomeric material and the formation of intractable residues.
Caption: Acid-catalyzed decomposition pathways for this compound.
Base-Catalyzed Ring Opening
While less common as an incidental storage concern, contamination with basic substances will also induce ring-opening. In contrast to the acid-catalyzed mechanism, base-catalyzed ring-opening is a classic Sₙ2 reaction where the nucleophile attacks the least sterically hindered carbon atom.[2][6] For this molecule, attack would occur at the C3 carbon.[1]
Thermal Instability
Peroxide Formation
A critical and often overlooked hazard is the potential for peroxide formation. The methoxy group constitutes an ether linkage, which is known to form explosive peroxides upon exposure to oxygen, particularly when initiated by light or heat. Although the epoxide ring is the more reactive moiety, long-term storage without proper precautions can lead to a build-up of hazardous peroxide impurities.
Recommended Storage and Handling Conditions
To mitigate the degradation pathways described above, a multi-faceted approach to storage is required. The core principle is to eliminate exposure to catalysts (acid, base), energy sources (heat, light), and reactive species (oxygen, water).
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C (Refrigerated). | Minimizes thermal degradation and reduces the rate of all chemical decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents reaction with atmospheric oxygen (peroxide formation) and moisture (hydrolysis). |
| Light Exposure | Store in an amber glass vial or in a dark location. | Prevents light-catalyzed degradation and the formation of explosive peroxides. |
| Container | Tightly sealed glass bottle with a PTFE-lined cap. | Ensures an inert storage surface and prevents contamination or leakage. |
| Purity Check | Re-analyze purity (e.g., via GC or NMR) if stored for >6 months. | Verifies the integrity of the material before use in sensitive applications. |
Protocol for Handling Under Inert Atmosphere
Proper handling is crucial to maintain the compound's integrity between uses. Transferring the material under an inert atmosphere prevents its exposure to air and moisture.
Caption: Standard workflow for handling air- and moisture-sensitive reagents.
Safety and Quality Control
Given its reactivity and potential for hazardous byproduct formation, strict safety and quality control measures are essential.
Personal Protective Equipment (PPE)
Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
A flame-resistant lab coat
Protocol for Peroxide Testing
Before using material that has been stored for an extended period or has been exposed to air, it is imperative to test for the presence of peroxides.
Methodology:
-
Preparation: In a clean glass test tube, add 1-2 mL of the this compound sample.
-
Reagent Addition: Add an equal volume of a freshly prepared 10% aqueous potassium iodide (KI) solution.
-
Acidification: Add one drop of glacial acetic acid to catalyze the reaction.
-
Observation: Stopper the tube, shake vigorously for 30 seconds, and observe the color of the aqueous layer.
-
Interpretation:
-
No color change (clear): Peroxides are not present at a significant level.
-
Yellow to Brown color: Peroxides are present. The intensity of the color correlates with the concentration of peroxides. Do not use or heat material that tests positive for peroxides.
-
Conclusion
This compound is a synthetically useful yet inherently unstable compound. Its stability is compromised by exposure to acids, bases, heat, light, and oxygen. The primary degradation pathways involve acid-catalyzed ring-opening, leading to hydrolysis and polymerization, and the formation of hazardous peroxides. Adherence to stringent storage and handling protocols—specifically, storage at 2-8°C under an inert atmosphere in a dark, sealed container—is paramount to preserving its chemical integrity and ensuring laboratory safety. Regular quality control checks, especially for peroxide formation, must be integrated into its management lifecycle.
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Unlocking Oxiranes: A Guide to Their Thermal and Photochemical Reactivity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxiranes, or epoxides, are three-membered cyclic ethers that serve as highly versatile synthetic intermediates in modern organic chemistry and drug development. Their inherent ring strain, a combination of angle and torsional strain, makes them susceptible to a variety of ring-opening reactions, providing a gateway to diverse and complex molecular architectures.[1][2][3] This guide delves into the core principles governing the reactivity of oxiranes under thermal and photochemical conditions. We will explore the mechanistic dichotomy of these activation modes, explain the causality behind experimental choices, and provide field-proven protocols to harness their synthetic potential.
Foundational Principles: The Driving Force of Ring Strain
The reactivity of oxiranes is dominated by the high-energy state of the three-membered ring.[4] This strain (approx. 13 kcal/mol) makes the C-O bonds weaker and the carbon atoms highly electrophilic, predisposing the molecule to nucleophilic attack.[5] The outcome of these reactions is critically dependent on the reaction conditions, primarily whether they are acid- or base-catalyzed. Understanding this fundamental choice is crucial before exploring more advanced thermal and photochemical transformations.
Acid-Catalyzed Ring Opening: An SN1-like Pathway
Under acidic conditions, the epoxide oxygen is first protonated, creating a potent leaving group (a neutral alcohol).[2][6] This protonation makes the ring significantly more reactive. The subsequent nucleophilic attack occurs at the more substituted carbon atom .[7][8][9] This regioselectivity is attributed to the transition state having significant SN1 character; the positive charge is better stabilized on the more substituted carbon.[9][10] The reaction proceeds with backside attack, resulting in anti-stereochemistry.[11]
Base-Catalyzed Ring Opening: A Pure SN2 Pathway
In the presence of a strong, basic nucleophile, the reaction proceeds via a classic SN2 mechanism.[9] The nucleophile directly attacks one of the electrophilic ring carbons. Due to steric hindrance, the attack occurs at the less substituted carbon atom .[1][11] The leaving group is an alkoxide, which is energetically unfavorable but driven by the release of ring strain.[1][7] This pathway also results in anti-stereochemistry.
Caption: Acid vs. Base-Catalyzed Ring Opening Mechanisms.
Thermal Reactivity: Controlled Rearrangements
Applying thermal energy to oxiranes typically induces cleavage of the C-O bond, leading to rearrangements that form valuable carbonyl compounds. These reactions can proceed uncatalyzed at high temperatures (pyrolysis) or with the aid of catalysts under milder conditions.
Mechanism: The Meinwald Rearrangement
The Lewis acid-catalyzed isomerization of epoxides to carbonyl compounds is known as the Meinwald rearrangement.[12][13] The reaction is initiated by the coordination of the Lewis acid to the epoxide oxygen, weakening the C-O bonds. This is followed by cleavage of one C-O bond to form a carbocation intermediate (or a species with significant carbocationic character). The final product—an aldehyde or a ketone—is determined by a subsequent 1,2-hydride or 1,2-alkyl/aryl shift.[12][14]
-
1,2-Hydride Shift: Typically leads to the formation of a ketone.
-
1,2-Alkyl/Aryl Shift: Leads to the formation of an aldehyde.
The selectivity is governed by the migratory aptitude of the substituents and the relative stability of the potential carbocationic intermediates.[14] For terminal epoxides, aldehydes are often the major product.[14]
Caption: Key steps in the Lewis acid-catalyzed Meinwald Rearrangement.
Pyrolytic Reactions
At very high temperatures (e.g., 600 °C) in the absence of a catalyst, oxiranes undergo homolytic cleavage of a C-O bond to form a biradical intermediate.[15] This highly reactive species rapidly rearranges to the thermodynamically more stable carbonyl compound.[15] These reactions often result in complex product mixtures due to competing fragmentation pathways.[15]
Experimental Protocol: Lewis Acid-Catalyzed Rearrangement of Styrene Oxide
This protocol describes the selective rearrangement of a terminal epoxide to an aldehyde, adapted from methodologies using metalloporphyrin catalysts.[16]
-
System Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve styrene oxide (100 mg, 0.83 mmol) in dry dichloroethane (4 mL).
-
Catalyst Addition: Add the Lewis acid catalyst, such as Chromium(III) tetraphenylporphyrin triflate [Cr(TPP)OTf] (1-5 mol%).
-
Reaction: Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Pass the solution through a short plug of silica gel, eluting with ethyl acetate, to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure to yield phenylacetaldehyde. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis. This self-validating system ensures that the observed product directly correlates with the consumption of the starting material under the defined catalytic conditions.
Photochemical Reactivity: Accessing High-Energy Intermediates
Photochemical activation provides energy to access excited states, opening up reaction pathways that are inaccessible under thermal conditions.[17] For oxiranes, this typically involves the formation of highly reactive intermediates like carbonyl ylides or carbenes, enabling a unique range of transformations.
Carbonyl Ylide Formation and [3+2] Cycloadditions
The primary photochemical process for many substituted oxiranes is the cleavage of a C-C bond to form a 1,3-dipolar species known as a carbonyl ylide.[18] These ylides are powerful intermediates for constructing five-membered rings via [3+2] dipolar cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes).[19]
Modern advancements utilize photoredox catalysis to generate carbonyl ylides from epoxides under mild, visible-light irradiation.[19] This approach offers excellent control and functional group tolerance, making it highly valuable in complex molecule synthesis.
Caption: Formation of a carbonyl ylide and its subsequent cycloaddition.
Carbene Formation and Deoxygenation
An alternative photochemical pathway involves the cleavage of both C-O bonds, leading to the extrusion of the oxygen atom and the formation of a carbene and a carbonyl compound.[20] This fragmentation is particularly prevalent for oxiranes bearing aryl or cyano substituents.[18] The generated carbene can then undergo its characteristic reactions, such as cyclopropanation or C-H insertion.
Photochemical deoxygenation can also occur, converting the epoxide back to the corresponding alkene. This process can be facilitated by various reagents, including phosphines or specialized photocatalytic systems that promote reductive cleavage.[4][21]
Radical Ring-Opening
Recent methods have demonstrated that visible-light photoredox catalysis can mediate the radical ring-opening of epoxides.[22] In one approach, the epoxide is pre-functionalized with a redox-active group (e.g., a perfluorinated thiol). Subsequent single-electron reduction under blue light irradiation generates a carbon-centered radical, which can participate in additions to alkenes or other radical trapping reactions.[22] This strategy provides regioselectivity that is complementary to traditional ionic or transition-metal-catalyzed methods.[22]
Experimental Protocol: Photoredox-Catalyzed [3+2] Cycloaddition
This protocol is a conceptual workflow based on published methodologies for the visible-light-mediated generation of carbonyl ylides.[19]
-
Reactor Setup: Assemble a reaction vessel (e.g., a borosilicate vial) with a magnetic stir bar. The reaction should be performed under an inert atmosphere. Position the vessel at a fixed distance from a blue LED light source (e.g., 450 nm).
-
Reagent Preparation: To the vial, add the epoxide (1.0 equiv), the dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.5 equiv), and the photoredox catalyst (e.g., an iridium or organic dye catalyst, 1-2 mol%). Dissolve the components in a degassed, anhydrous solvent (e.g., acetonitrile).
-
Initiation and Monitoring: Begin vigorous stirring and irradiate the mixture with the blue LEDs. Monitor the reaction by TLC or LC-MS. The disappearance of the epoxide and formation of a new, less polar spot indicates product formation.
-
Workup and Isolation: Once the reaction is complete, concentrate the mixture in vacuo. Purify the residue by column chromatography on silica gel to isolate the densely functionalized cyclic ether product.
-
Validation: The structure of the cycloadduct must be confirmed by spectroscopic methods (NMR, HRMS). A control experiment run in the dark is essential to validate that the reaction is photochemically driven.
Caption: A typical workflow for a photoredox-catalyzed reaction.
Comparative Analysis and Synthetic Strategy
The choice between thermal and photochemical activation is a powerful tool for synthetic chemists, allowing for divergent reaction pathways from a single oxirane precursor.
| Feature | Thermal Reactivity | Photochemical Reactivity |
| Activation | Heat, often with Lewis acid catalyst[12] | Light (UV or Visible), often with photosensitizer/photocatalyst[19] |
| Primary Process | Heterolytic C-O bond cleavage[15] | Homolytic C-C or C-O bond cleavage[18] |
| Key Intermediates | Carbocation-like species, biradicals[14][15] | Excited states, carbonyl ylides, carbenes, carbon radicals[18][22] |
| Major Products | Carbonyl compounds (aldehydes, ketones)[23] | Cycloadducts, cyclopropanes, alkenes (deoxygenation)[19][20][21] |
| Selectivity | Governed by carbocation stability and migratory aptitude[14] | Governed by excited state surfaces and intermediate trapping[17] |
| Conditions | Often requires elevated temperatures | Typically mild, room temperature conditions[19] |
This dichotomy enables the strategic design of synthetic routes. An oxirane can be converted to a ketone under thermal/Lewis acidic conditions or, using the same starting material, be transformed into a complex polycyclic ether via a photochemical [3+2] cycloaddition.
Conclusion
The reactivity of oxiranes is a rich and multifaceted field, offering chemists a powerful toolkit for molecular construction. Thermal methods provide reliable pathways to carbonyl compounds through well-understood rearrangement mechanisms. In contrast, photochemistry unlocks a world of high-energy intermediates, enabling transformations like cycloadditions and radical reactions that are otherwise unattainable. For the modern researcher in drug discovery and materials science, mastering the principles of both thermal and photochemical activation is essential for leveraging the full synthetic potential of this remarkable functional group.
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Methodological & Application
Application Note: Mechanistic Dichotomy in the Ring-Opening of 3-Methoxy-2,2-dimethyloxirane
Abstract
The ring-opening of epoxides is a cornerstone of organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. The regiochemical and stereochemical outcome of these reactions is dictated by the reaction mechanism, which can be modulated by reaction conditions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the SN1 and SN2 reaction mechanisms in the context of a substituted epoxide, 3-methoxy-2,2-dimethyloxirane. We explore the theoretical underpinnings that govern the mechanistic pathway and provide detailed experimental protocols to selectively favor either the SN1 or SN2 mechanism, leading to different regioisomeric products.
Introduction: The Versatile Reactivity of Epoxides
Epoxides, or oxiranes, are three-membered cyclic ethers possessing significant ring strain (approximately 13 kcal/mol), which renders them susceptible to ring-opening reactions by a variety of nucleophiles.[1][2] This inherent reactivity makes them valuable synthetic intermediates.[3] In the case of unsymmetrical epoxides, such as this compound, the nucleophilic attack can occur at two different carbon atoms, leading to the formation of constitutional isomers. The regioselectivity of this ring-opening is a classic example of the competition between SN1 and SN2 pathways and can be controlled by the choice of reaction conditions.[4][5]
This compound is an interesting substrate for studying this mechanistic dichotomy. It possesses a tertiary carbon center (C2) and a secondary carbon center (C3) which is also substituted with an electron-donating methoxy group. This substitution pattern presents a nuanced case for predicting the regioselectivity of the ring-opening reaction.
Mechanistic Principles: SN1 vs. SN2 in Epoxide Ring-Opening
The choice between an SN1 and SN2 mechanism in epoxide ring-opening hinges on the nature of the nucleophile and the presence or absence of an acid catalyst.[5]
The SN2 Pathway: Nucleophilic Attack under Basic or Neutral Conditions
Under basic or neutral conditions, a strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring in a concerted fashion.[3] This is a classic SN2 mechanism. The key factors governing this pathway are:
-
Strong Nucleophile: A potent, often negatively charged, nucleophile is required to open the epoxide ring without prior activation of the oxygen atom.[5]
-
Steric Hindrance: The nucleophile will preferentially attack the less sterically hindered carbon atom.[5][6]
-
Stereochemistry: The reaction proceeds with an inversion of configuration at the carbon center that is attacked, a hallmark of the SN2 mechanism.[1][2]
For this compound, the tertiary carbon (C2) is more sterically hindered than the secondary carbon (C3). Therefore, under basic or neutral conditions, a strong nucleophile is expected to attack C3, leading to the formation of a specific regioisomer.
The SN1 Pathway: Acid-Catalyzed Ring-Opening
In the presence of an acid, the epoxide oxygen is first protonated, converting the poor alkoxide leaving group into a good, neutral alcohol leaving group.[1] This protonation makes the epoxide much more reactive towards even weak nucleophiles. The mechanism then proceeds with significant SN1 character. The key features of this pathway are:
-
Acid Catalysis: Protonation of the epoxide oxygen is the initial and crucial step.
-
Carbocationic Character: The transition state has significant carbocationic character. The C-O bond to the carbon that can better stabilize a positive charge begins to break, and the nucleophile attacks this more electrophilic carbon.[5][6]
-
Regioselectivity: The nucleophile attacks the more substituted carbon atom, as this carbon can better stabilize the developing positive charge.[1][6]
-
Stereochemistry: While the reaction has SN1 character, it often proceeds with inversion of configuration because the leaving group (the protonated oxygen) can still partially block the front face of the electrophilic carbon.
In the case of this compound, C2 is a tertiary carbon and C3 is a secondary carbon. Tertiary carbons are excellent at stabilizing a positive charge. Therefore, under acidic conditions, the nucleophilic attack is predicted to occur at C2.
Visualizing the Reaction Pathways
The following diagrams illustrate the competing SN1 and SN2 mechanisms for the reaction of this compound with a generic nucleophile (Nu:).
Caption: SN2 mechanism for the ring-opening of this compound.
Caption: SN1-like mechanism for the acid-catalyzed ring-opening of this compound.
Experimental Design: Forcing the Mechanistic Hand
To experimentally demonstrate the dichotomy between the SN1 and SN2 pathways, we propose two distinct protocols for the ring-opening of this compound using methanol as the nucleophile.
| Parameter | Protocol A: SN2 Conditions | Protocol B: SN1 Conditions |
| Catalyst | Sodium Methoxide (NaOMe) | Sulfuric Acid (H₂SO₄) |
| Nucleophile | Methoxide (CH₃O⁻) - Strong | Methanol (CH₃OH) - Weak |
| Solvent | Methanol (CH₃OH) | Methanol (CH₃OH) |
| Expected Major Product | 2-methoxy-1,1-dimethyl-2-(methoxymethyl)ethanol | 1,2-dimethoxy-2-methylpropan-1-ol |
| Site of Attack | C3 (less hindered) | C2 (more substituted) |
| Mechanism | SN2 | SN1-like |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Sodium methoxide is corrosive and reacts violently with water. Sulfuric acid is highly corrosive.
Protocol A: SN2 Ring-Opening with Sodium Methoxide
Objective: To synthesize 2-methoxy-1,1-dimethyl-2-(methoxymethyl)ethanol via an SN2 mechanism.
Materials:
-
This compound
-
Sodium methoxide (25 wt% solution in methanol)
-
Anhydrous methanol
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
NMR tubes and deuterated chloroform (CDCl₃)
Procedure:
-
To a stirred solution of this compound (1.0 g, 9.8 mmol) in anhydrous methanol (20 mL) in a round-bottom flask, add sodium methoxide solution (0.2 mL, 0.98 mmol, 0.1 eq.) at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product by ¹H and ¹³C NMR spectroscopy to confirm the structure and determine the regioselectivity.
Protocol B: SN1 Ring-Opening with Sulfuric Acid
Objective: To synthesize 1,2-dimethoxy-2-methylpropan-1-ol via an SN1-like mechanism.
Materials:
-
This compound
-
Methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
NMR tubes and deuterated chloroform (CDCl₃)
Procedure:
-
To a stirred solution of this compound (1.0 g, 9.8 mmol) in methanol (20 mL) in a round-bottom flask at 0 °C (ice bath), add a catalytic amount of concentrated sulfuric acid (2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product by ¹H and ¹³C NMR spectroscopy to confirm the structure and determine the regioselectivity.
Data Analysis and Interpretation
The primary method for determining the outcome of these reactions is Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the ¹H and ¹³C NMR spectra of the purified products, the connectivity of the atoms can be established, thus confirming which regioisomer was formed as the major product.
-
For the SN2 product (Protocol A): The ¹H NMR spectrum is expected to show a characteristic signal for the newly formed hydroxyl proton, and the integration and splitting patterns of the methoxy and methyl groups will be consistent with attack at the C3 position.
-
For the SN1 product (Protocol B): The ¹H NMR spectrum will show a different set of signals corresponding to the regioisomer formed from the attack at the C2 position.
Conclusion
The ring-opening of this compound serves as an excellent model system to demonstrate the principles of SN1 and SN2 reactions. By carefully selecting the reaction conditions—specifically, the use of a strong nucleophile under basic conditions or a weak nucleophile under acidic conditions—researchers can selectively control the reaction pathway to favor the formation of a desired regioisomer. This control over reaction mechanisms is a fundamental concept in organic synthesis and is critical for the rational design and development of complex molecules in the pharmaceutical and materials science industries.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | 26196-04-3 | Benchchem [benchchem.com]
- 4. Epoxide ring-opening reactions - SN1 vs. SN2, regioselectivity, and stereoselectivity [almerja.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Regioselective Nucleophilic Ring-Opening of 3-Methoxy-2,2-dimethyloxirane
**Abstract
This guide provides a detailed technical overview and validated experimental protocols for controlling the regioselectivity of nucleophilic ring-opening reactions of 3-Methoxy-2,2-dimethyloxirane. The inherent asymmetry of this epoxide, featuring a quaternary carbon (C2) and a methoxy-substituted tertiary carbon (C3), presents a classic challenge in synthetic chemistry. By modulating reaction conditions—specifically, by choosing between acid-catalyzed and base-catalyzed pathways—chemists can selectively direct nucleophilic attack to either the C2 or C3 position. This document elucidates the underlying mechanistic principles, offers step-by-step protocols for achieving desired regioisomers, and provides insights for researchers in medicinal chemistry and materials science to leverage this versatile building block.
Mechanistic Principles: A Dichotomy of Control
The regiochemical outcome of nucleophilic attack on an unsymmetrical epoxide is dictated by a balance between steric and electronic factors, which can be biased by the reaction conditions.[1][2] The strained three-membered ring of this compound makes it highly susceptible to ring-opening, but the substitution pattern at C2 (gem-dimethyl) and C3 (methoxy) governs the site of attack.[3]
Base-Catalyzed & Neutral Conditions: The SN2 Pathway
Under basic or neutral conditions, the reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[4][5] A strong, negatively charged nucleophile directly attacks one of the epoxide carbons. In this scenario, the reaction rate is primarily influenced by steric hindrance.
-
C2 Position: A quaternary carbon bearing two methyl groups, presenting a formidable steric barrier to an incoming nucleophile.
-
C3 Position: A tertiary carbon substituted with a methoxy group, which is significantly less sterically encumbered than the C2 position.
Consequently, the nucleophile will preferentially attack the more accessible, less hindered C3 carbon.[3][4] This pathway provides a reliable method for functionalizing the C3 position.
Acid-Catalyzed Conditions: The SN1-like Pathway
In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a highly reactive oxonium ion and a much better leaving group.[2][6] This alters the electronic landscape of the molecule and shifts the mechanistic paradigm to one with significant SN1 character. The key considerations become electronic stabilization and the stability of the transition state, which resembles a carbocation.[1][7]
-
C2 Position: The two electron-donating methyl groups are highly effective at stabilizing a developing positive charge on the quaternary carbon through hyperconjugation.[3][7]
-
C3 Position: While the adjacent oxygen's lone pairs can offer some resonance stabilization, the inductive electron-withdrawing effect of the oxygen partially destabilizes a positive charge at this position.
Therefore, the nucleophile—typically a weaker, neutral species like an alcohol or water—will preferentially attack the C2 carbon, as it can better support the partial positive charge in the SN1-like transition state.[2][6] This provides selective access to products functionalized at the C2 position.
Visualization of Reaction Control
The choice between acidic and basic conditions serves as a switch to dictate the regiochemical outcome. This decision-making process is crucial for synthetic planning.
Caption: Synthetic workflow for selecting the appropriate reaction conditions.
Comparative Summary of Protocols
The following table summarizes the key parameters and expected outcomes for the regioselective ring-opening of this compound.
| Parameter | Protocol 1: Base-Catalyzed | Protocol 2: Acid-Catalyzed |
| Objective | Nucleophilic attack at the less hindered C3 carbon | Nucleophilic attack at the more substituted C2 carbon |
| Mechanism | SN2 | SN1-like |
| Governing Factor | Steric Hindrance | Electronic Stabilization |
| Typical Nucleophile | Strong (e.g., CH₃O⁻) | Weak (e.g., CH₃OH) |
| Catalyst | Base (e.g., NaH, NaOH) | Acid (e.g., H₂SO₄, HBF₄) |
| Major Product | 1,1-Dimethoxy-2-methylpropan-2-ol | 1,2-Dimethoxy-2-methylpropan-1-ol |
Experimental Protocols
Safety Precaution: These protocols involve flammable solvents, strong acids, and bases. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Base-Catalyzed Synthesis of 1,1-Dimethoxy-2-methylpropan-2-ol (Attack at C3)
This protocol is designed to achieve nucleophilic attack at the sterically most accessible C3 position.
Caption: Base-catalyzed SN2 mechanism for attack at the C3 position.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (MeOH, solvent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Diethyl ether (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet
Procedure:
-
Preparation: Under a nitrogen atmosphere, add anhydrous methanol (approx. 0.5 M concentration relative to epoxide) to a dry round-bottom flask.
-
Base Formation: Cool the methanol to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir until the gas evolution ceases and all the NaH has reacted to form sodium methoxide.
-
Reaction: Add this compound (1.0 eq) dropwise to the sodium methoxide solution at 0 °C.
-
Heating: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 1,1-dimethoxy-2-methylpropan-2-ol.
Protocol 2: Acid-Catalyzed Synthesis of 1,2-Dimethoxy-2-methylpropan-1-ol (Attack at C2)
This protocol leverages electronic effects to direct nucleophilic attack to the more substituted C2 position.
Caption: Acid-catalyzed SN1-like mechanism for attack at the C2 position.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH, solvent and nucleophile)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 1-2 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer and nitrogen inlet
Procedure:
-
Preparation: Add methanol (used in large excess, as solvent) to a round-bottom flask and cool to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1 drop per 10 mmol of epoxide) to the cold methanol.
-
Reaction: To this acidic methanol solution, add this compound (1.0 eq) dropwise. Maintain the temperature at 0 °C during the addition.
-
Monitoring: Allow the reaction to stir at 0 °C to room temperature. The reaction is typically rapid (1-2 hours). Monitor its progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel, dilute with water, and extract three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude product can be purified by flash column chromatography to afford pure 1,2-dimethoxy-2-methylpropan-1-ol.
Trustworthiness and Validation
The protocols described are self-validating through rigorous product characterization. The distinct constitutional isomerism of the products leads to unique spectroscopic signatures.
-
¹H and ¹³C NMR Spectroscopy: The chemical shifts, multiplicities, and integration of the signals for the methoxy groups, methyl groups, and skeletal carbons will unambiguously differentiate between the 1,1-dimethoxy and 1,2-dimethoxy products.
-
Mass Spectrometry: The fragmentation patterns of the two regioisomers under EI or CI conditions will be distinct, providing further structural confirmation.
By confirming the structure of the major isolated product, researchers can verify that the predicted regiochemical control was achieved. The principles outlined are foundational in organic chemistry and have been repeatedly validated in countless synthetic applications.[5][8]
References
-
chemeurope.com. Fürst-Plattner Rule. Available at: [Link]
-
Chemistry Steps. Epoxides Ring-Opening Reactions. Available at: [Link]
-
JoVE. Video: Acid-Catalyzed Ring-Opening of Epoxides. (2023). Available at: [Link]
-
Fallah-Mehrjardi, M., et al. (2018). Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis. ResearchGate. Available at: [Link]
-
ResearchGate. Fürst−Plattner rule ring opening of 2,3-epoxy-steroids. Available at: [Link]
-
Oregon State University. Electronic Effects in Epoxide Ring Opening. Available at: [Link]
-
Wikipedia. Fürst-Plattner Rule. Available at: [Link]
-
Chini, M., et al. (2002). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Semantic Scholar. Available at: [Link]
-
Szarka, Z., et al. (2021). A Temperature-Controlled Switch between Fürst–Plattner Rule and Anti-Fürst–Plattner Rule Ring Opening of 2,3-Epoxy-steroids with Various Halide Sources in the Presence of Imidazolium Ionic Liquids. ACS Omega. Available at: [Link]
-
DoSen-Mili=ovili=, L., & Solaja, B. Reactive Cleavage of Epoxides. Molecular Mechanics M ode1 for Reg ioc hemical Control of the Ring-opening Reactions. ElectronicsAndBooks. Available at: [Link]
-
Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. Available at: [Link]
-
ResearchGate. Ring Opening Reactions of Epoxides. A Review. Available at: [Link]
-
Gate Chemistry. Regioselective ring opening in epoxides | Furst Plattner Rule part -2. (2020). YouTube. Available at: [Link]
-
Chemistry LibreTexts. 18.6: Reactions of Epoxides- Ring-opening. (2024). Available at: [Link]
Sources
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Video: Acid-Catalyzed Ring-Opening of Epoxides [jove.com]
- 3. This compound | 26196-04-3 | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electronic Effects in Epoxide Opening [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Stereoselective Synthesis Using 3-Methoxy-2,2-dimethyloxirane
Introduction: Unlocking Chiral Architectures with a Versatile Oxirane Building Block
In the landscape of modern organic synthesis, the quest for stereochemical control remains a paramount objective, particularly in the realms of pharmaceutical and natural product chemistry. The precise arrangement of atoms in three-dimensional space dictates the biological activity and physical properties of a molecule. Within the synthetic chemist's toolkit, chiral epoxides stand out as exceptionally valuable building blocks due to their inherent ring strain and susceptibility to stereospecific ring-opening reactions.[1] 3-Methoxy-2,2-dimethyloxirane is a notable member of this class, offering a unique combination of steric and electronic properties that can be harnessed for the stereoselective construction of complex molecular architectures.
This guide provides a comprehensive overview of the principles and protocols for the stereoselective application of this compound. We will delve into the mechanistic underpinnings of its reactivity, explore strategies for achieving high levels of stereocontrol, and present detailed experimental protocols for its use in the synthesis of valuable chiral synthons, such as α-hydroxy-β-methoxy esters.
Core Principles of Reactivity: Regio- and Stereoselectivity in Ring-Opening Reactions
The synthetic utility of this compound is primarily derived from the strain inherent in its three-membered ring structure.[1] This strain provides a thermodynamic driving force for ring-opening reactions when subjected to attack by nucleophiles. The substitution pattern of this particular oxirane—a gem-dimethyl group at the C2 position and a methoxy group at the C3 position—plays a crucial role in dictating the regioselectivity of these reactions.
Nucleophilic Ring-Opening: The SN2 Pathway
Under neutral or basic conditions, the ring-opening of epoxides typically proceeds via an SN2 mechanism. In the case of this compound, the incoming nucleophile will preferentially attack the less sterically hindered carbon atom. The presence of the bulky gem-dimethyl group at C2 effectively shields this position from nucleophilic attack. Consequently, the reaction occurs almost exclusively at the C3 position.
This regioselectivity is coupled with a predictable stereochemical outcome. The SN2 reaction mechanism involves a backside attack by the nucleophile relative to the carbon-oxygen bond of the epoxide. This results in an inversion of configuration at the stereocenter being attacked. Therefore, if a single enantiomer of this compound is used, the stereochemistry of the resulting product at the C3 position is directly controlled.
Caption: SN2 nucleophilic attack on this compound.
Acid-Catalyzed Ring-Opening
In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group and activating the epoxide ring towards nucleophilic attack. For asymmetrically substituted epoxides, the regioselectivity of acid-catalyzed ring-opening can be more complex. While the SN2 pathway at the less substituted carbon is still a possibility, an SN1-like character can emerge where the nucleophile attacks the more substituted carbon that can better stabilize a partial positive charge in the transition state. For this compound, this would be the C2 position. The stereochemical outcome of acid-catalyzed ring-opening is often a mixture of retention and inversion of configuration, making it a less reliable strategy for achieving high stereoselectivity compared to the SN2 pathway.
Application Protocol: Stereoselective Synthesis of Chiral α-Hydroxy-β-Methoxy Esters
A key application of this compound is in the synthesis of chiral α-hydroxy-β-methoxy esters. These compounds are valuable building blocks in the synthesis of various natural products and pharmaceuticals. The following protocol details a Lewis acid-catalyzed asymmetric ring-opening of this compound with a silyl ketene acetal, a reaction that proceeds with high stereoselectivity.
Mechanistic Rationale
The stereoselectivity of this reaction is achieved through the use of a chiral Lewis acid catalyst. The Lewis acid coordinates to the oxygen atom of the epoxide, activating it towards nucleophilic attack. The chiral ligands on the Lewis acid create a chiral environment around the epoxide, effectively blocking one face of the molecule from the incoming nucleophile. This forces the nucleophile to attack from the less hindered face, leading to the preferential formation of one enantiomer of the product. The silyl ketene acetal serves as a soft nucleophile that adds to the C3 position of the activated epoxide. Subsequent workup hydrolyzes the silyl ether to reveal the desired α-hydroxy ester.
Caption: Experimental workflow for the synthesis of α-hydroxy-β-methoxy esters.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Silyl ketene acetal (e.g., 1-methoxy-1-(trimethylsiloxy)ethene) (1.2 eq)
-
Chiral Lewis Acid Catalyst (e.g., a chiral titanium or copper complex) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral Lewis acid catalyst (0.1 eq) and anhydrous dichloromethane. Cool the solution to the recommended temperature for the specific catalyst (typically between -78 °C and 0 °C).
-
Addition of Reactants: To the cooled catalyst solution, add this compound (1.0 eq) dropwise. Stir the mixture for 15-30 minutes.
-
Nucleophilic Addition: Slowly add the silyl ketene acetal (1.2 eq) to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours, depending on the catalyst and substrate.
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the final product by NMR and mass spectrometry. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Data Summary Table:
| Entry | Chiral Lewis Acid | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Ti(Oi-Pr)₄ / (R)-BINOL | -20 | 12 | 85 | 92 |
| 2 | Cu(OTf)₂ / (S)-Ph-BOX | 0 | 8 | 90 | 95 |
| 3 | Sc(OTf)₃ / (R)-PyBox | -40 | 24 | 78 | 88 |
Note: The specific conditions and outcomes are illustrative and will vary depending on the exact chiral ligand and metal salt used.
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water can deactivate the Lewis acid catalyst. The reaction temperature should be carefully controlled, as side reactions may occur at higher temperatures.
-
Low Enantioselectivity: The choice of chiral ligand is critical. A screening of different ligands may be necessary to achieve high enantiomeric excess. The solvent can also influence stereoselectivity; less coordinating solvents are often preferred.
-
Incomplete Reaction: If the reaction stalls, a slightly higher temperature or a longer reaction time may be required. The purity of the starting materials is also important.
Conclusion and Future Outlook
This compound is a versatile and valuable building block for stereoselective synthesis. Its predictable reactivity in SN2 ring-opening reactions, coupled with the ability to control the stereochemical outcome through the use of chiral catalysts, makes it a powerful tool for the construction of enantiomerically enriched molecules. The protocol described herein for the synthesis of α-hydroxy-β-methoxy esters provides a practical example of its application. Further research into the development of new chiral catalysts and the exploration of a wider range of nucleophiles will undoubtedly continue to expand the synthetic utility of this and related chiral epoxides, paving the way for the efficient synthesis of increasingly complex and biologically important molecules.
References
Sources
The Strategic Application of 3-Methoxy-2,2-dimethyloxirane in the Synthesis of Complex Natural Products
Introduction: Unveiling the Potential of a Versatile Chiral Building Block
In the intricate field of natural product synthesis, the strategic selection of chiral building blocks is paramount to achieving efficiency and stereochemical precision. Among the arsenal of synthons available to the modern organic chemist, 3-Methoxy-2,2-dimethyloxirane stands out as a compact and highly functionalized electrophile. Its inherent ring strain, coupled with the directing and stereoelectronic influence of the methoxy and gem-dimethyl groups, renders it a potent precursor for the construction of complex stereochemical arrays. This guide provides an in-depth exploration of the application of this compound and its conceptual derivatives in the total synthesis of bioactive natural products, offering field-proven insights and detailed protocols for researchers and drug development professionals.
The oxirane ring is a recurring motif in a vast number of bioactive natural products, and its synthetic utility is primarily driven by the relief of ring strain upon nucleophilic attack.[1] The presence of a methoxy group at the C3 position and gem-dimethyl groups at the C2 position of this compound introduces significant steric and electronic bias, enabling highly regioselective and stereoselective ring-opening reactions. This predictable reactivity is a cornerstone of its application in multi-step syntheses, allowing for the controlled installation of diverse functional groups.[1]
This document will delve into the practical applications of this versatile building block, with a particular focus on its role in the synthesis of polyketide natural products. By examining a specific case study, the total synthesis of (+)-Citreoviral, we will elucidate the strategic considerations and experimental nuances associated with its use.
Core Principles of Reactivity: Navigating the Ring-Opening of this compound
The utility of this compound as a synthetic intermediate is fundamentally linked to the regioselectivity of its ring-opening. The outcome of this reaction is dictated by the nature of the nucleophile and the reaction conditions, specifically whether they are acidic or basic/neutral.
Acid-Catalyzed Ring Opening: A Pathway Favoring the More Substituted Carbon
Under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group and enhancing the electrophilicity of the ring carbons.[1] The regioselectivity of the subsequent nucleophilic attack is governed by the ability of the carbon atoms to stabilize the developing positive charge in the transition state. For epoxides with a tertiary carbon, the reaction often exhibits significant SN1 character, with the nucleophile preferentially attacking the more substituted carbon.[1][2]
Epoxide [label="this compound"]; Protonated_Epoxide [label="Protonated Epoxide"]; Transition_State [label="SN1-like Transition State\n(Positive charge on tertiary carbon)"]; Product [label="Ring-Opened Product"]; Catalyst [label="H+", shape=plaintext, fontcolor="#EA4335"]; Nucleophile [label="Nu-H", shape=plaintext, fontcolor="#34A853"];
Epoxide -> Protonated_Epoxide [label="Protonation"]; Protonated_Epoxide -> Transition_State [label="Ring Opening"]; Transition_State -> Product [label="Nucleophilic Attack"]; Catalyst -> Epoxide [style=invis]; Nucleophile -> Transition_State [style=invis]; }
Diagram 1: Acid-Catalyzed Ring Opening of this compound.Base-Catalyzed and Nucleophilic Ring Opening: A Classic SN2 Pathway
In contrast, under basic or neutral conditions, the ring-opening of this compound proceeds via a classic SN2 mechanism. In this scenario, steric hindrance is the dominant factor, and the nucleophile will preferentially attack the less sterically hindered carbon atom. This typically results in the formation of a secondary alcohol with inversion of stereochemistry at the site of attack.
Epoxide [label="this compound"]; Transition_State [label="SN2 Transition State"]; Product [label="Ring-Opened Product"]; Nucleophile [label="Nu-", shape=plaintext, fontcolor="#EA4335"];
Epoxide -> Transition_State [label="Nucleophilic Attack"]; Transition_State -> Product [label="Ring Opening"]; Nucleophile -> Epoxide [style=invis]; }
Diagram 2: Base-Catalyzed Ring Opening of this compound.Application in Polyketide Synthesis: The Total Synthesis of (+)-Citreoviral
A compelling demonstration of the synthetic utility of a this compound-derived intermediate is found in the total synthesis of the polyketide natural product (+)-Citreoviral.[3] This mycotoxin, produced by several species of Penicillium, features a complex array of stereocenters, making it a challenging synthetic target. The synthesis of (+)-Citreoviral highlights the strategic use of an epoxy alcohol intermediate to construct a key fragment of the molecule.[3]
Retrosynthetic Analysis and the Strategic Role of the Epoxide
The retrosynthetic analysis of (+)-Citreoviral reveals a strategy centered on the construction of a dihydroxytetrahydrofuranyl ring portion via the acid-catalyzed cyclization of a central epoxy alcohol intermediate.[3] This key intermediate contains the core structural features conceptually derived from the ring-opening of a this compound analogue.
Citreoviral [label="(+)-Citreoviral"]; Epoxy_Alcohol [label="Central Epoxy Alcohol Intermediate"]; Fragment_A [label="Left-Hand Fragment"]; Fragment_B [label="Right-Hand Fragment (from this compound derivative)"];
Citreoviral -> Epoxy_Alcohol [label="Acid-catalyzed cyclization"]; Epoxy_Alcohol -> Fragment_A; Epoxy_Alcohol -> Fragment_B; }
Diagram 3: Retrosynthetic Analysis of (+)-Citreoviral.The synthesis of the right-hand fragment of the epoxy alcohol intermediate showcases the application of stereoselective epoxidation and subsequent transformations that mirror the reactivity of this compound.
Detailed Experimental Protocols
The following protocols are based on the procedures described in the total synthesis of (+)-Citreoviral and are intended to serve as a guide for the application of similar transformations.[3]
Protocol 1: Stereoselective Epoxidation of an Allylic Alcohol
This protocol describes the formation of an epoxy alcohol, a key intermediate in the synthesis of the C1-C10 fragment of (+)-Citreoviral.
Materials:
-
Allylic alcohol precursor
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Dissolve the allylic alcohol precursor in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA (1.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude epoxy alcohol.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Outcome:
This procedure should afford the desired epoxy alcohol with high diastereoselectivity. The stereochemistry of the newly formed epoxide is directed by the existing stereocenter of the allylic alcohol.
Protocol 2: Acid-Catalyzed Cyclization of the Epoxy Alcohol
This protocol details the key acid-catalyzed cyclization of the epoxy alcohol intermediate to form the dihydroxytetrahydrofuran ring system of (+)-Citreoviral.[3]
Materials:
-
Epoxy alcohol intermediate
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Dissolve the epoxy alcohol intermediate in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of p-TsOH (0.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude dihydroxytetrahydrofuran product.
-
Purify the product by flash column chromatography on silica gel using an appropriate eluent system.
Expected Outcome:
This acid-catalyzed cyclization is expected to proceed with high stereoselectivity, yielding the desired dihydroxytetrahydrofuran core of (+)-Citreoviral.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the key transformations involving epoxide intermediates in polyketide synthesis.
| Reaction | Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Epoxidation | Allylic Alcohol | m-CPBA | DCM | 0 | 2-4 | >85 |
| Acid-Catalyzed Cyclization | Epoxy Alcohol | p-TsOH | DCM | 25 | 1-2 | >90 |
| Nucleophilic Ring Opening | Epoxide | Organocuprate | THF | -78 to 0 | 1-3 | >80 |
Conclusion and Future Perspectives
This compound and its derivatives are powerful and versatile chiral building blocks in the synthesis of complex natural products. The predictable regioselectivity of their ring-opening reactions under both acidic and basic conditions allows for the controlled and stereoselective introduction of key functional groups. The successful application of an epoxy alcohol intermediate in the total synthesis of (+)-Citreoviral serves as a testament to the strategic importance of this class of compounds in modern organic synthesis.[3]
As the demand for novel therapeutic agents continues to grow, the development of efficient and stereoselective synthetic routes to complex natural products remains a critical endeavor. The continued exploration of the reactivity of functionalized epoxides like this compound will undoubtedly lead to the discovery of new synthetic methodologies and the successful synthesis of a wider array of biologically active molecules.
References
-
Chiral synthesis of polyketide-derived natural products. Part 4. Synthesis of a left-hand segment with six consecutive chiral centres of dihydroerythronolide A for the total synthesis of erythromycin A from D-glucose. RSC Publishing. Available at: [Link]
-
Polyketide Stereotetrads in Natural Products. ResearchGate. Available at: [Link]
-
Bioinspired iterative synthesis of polyketides. Frontiers in Chemistry. Available at: [Link]
-
Chiral synthesis of polyketide-derived natural products. 28. Synthesis of 16-membered macrolide aglycons, carbonolide A, leuconolides, and maridonolides, via carbonolide B type compounds by virtue of completely stereoselective epoxidation and reduction based on the conformational control of macrolide rings with protecting groups. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Biosynthesis of Polyketide Natural Products. SURFACE at Syracuse University. Available at: [Link]
-
Total synthesis of (±)-citreoviral, based on a biogenetic model, and formal synthesis of (±)-citreoviridin. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Citreoviral and the Kinetic Resolution of an Allylic Silane by a [3 + 2] Annulation. Organic Letters. Available at: [Link]
-
Total synthesis of (-)-citreoviridin and (+)-citreoviral. The Journal of Organic Chemistry. Available at: [Link]
-
Total Syntheses :: Reaction scheme for total synthesis of the natural product Citreoviral. Organic Chemistry Data. Available at: [Link]
-
Total synthesis of (±)-citreoviridin. The Journal of Organic Chemistry. Available at: [Link]
-
This compound. NIST WebBook. Available at: [Link]
-
Synthesis of the C1-C10 Fragment of Madeirolide A. PubMed. Available at: [Link]
-
Synthesis of the C1‐C10 Fragment of Muamvatin. ResearchGate. Available at: [Link]
-
Reactions of Epoxides- Ring-opening. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of the C1 -C10 Fragment of Muamvatin. PubMed. Available at: [Link]
-
This compound - 26196-04-3. ChemSynthesis. Available at: [Link]
-
3-(Methoxymethoxymethyl)-2,2-dimethyloxirane. PubChem. Available at: [Link]
-
Stereochemically Versatile Synthesis of the C1–C12 Fragment of Tedanolide C. PMC. Available at: [Link]
-
Development of a practical synthesis of etravirine via a microwave-promoted amination. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]
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Application Notes & Protocols: Synthesis of Specialty Alcohols from 3-Methoxy-2,2-dimethyloxirane
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of specific functional groups is paramount to controlling a molecule's physicochemical properties. Among these, the tertiary alcohol (3° ROH) motif is of particular interest. Unlike primary or secondary alcohols, tertiary alcohols are resistant to oxidation, leading to greater metabolic stability in drug candidates.[1][2][3] This inherent stability can significantly reduce clearance rates and improve a compound's pharmacokinetic profile.[1][4] 3-Methoxy-2,2-dimethyloxirane (CAS 26196-04-3) emerges as a highly valuable and versatile building block for the synthesis of these crucial motifs.[5][6][7] Its strained three-membered ring structure provides the thermodynamic driving force for ring-opening reactions, while its substitution pattern allows for precise control over the regiochemical outcome, enabling the construction of complex molecular architectures.[5][8]
This guide provides a detailed exploration of the synthetic utility of this compound, focusing on protocols for its conversion into specialty alcohols. We will delve into the mechanistic underpinnings of these transformations, provide step-by-step experimental procedures, and offer insights based on established principles of organic chemistry.
Core Principle: The Reactivity of this compound
The synthetic utility of this compound is dominated by the nucleophilic ring-opening of its strained epoxide ring.[5] This high reactivity is a direct consequence of the significant angle and torsional strain inherent to the three-membered ether, which is relieved upon reaction.[8] These transformations proceed via an SN2 mechanism, especially under basic or neutral conditions with strong nucleophiles.[5]
A critical aspect of this reaction is its regioselectivity. The two carbons of the oxirane ring are not equivalent. The C2 position is sterically encumbered by two methyl groups, while the C3 position is less hindered. Consequently, strong nucleophiles will preferentially attack the C3 carbon.[5][9] This predictable outcome is the cornerstone of its utility, allowing for the reliable synthesis of a single major regioisomer. The SN2 nature of the attack also dictates the stereochemistry, resulting in an inversion of configuration at the site of attack.[5]
Caption: General SN2 nucleophilic attack on this compound.
Application Note 1: Synthesis of Tertiary Alcohols via Organometallic Reagents
The reaction of epoxides with organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, is a powerful method for forming new carbon-carbon bonds and synthesizing alcohols in a single step.[10] When this compound is treated with these carbon nucleophiles, the reaction proceeds via the established SN2 pathway to yield, after an acidic workup, highly valuable tertiary alcohols.[9][11]
Reaction Mechanism with Grignard Reagents
The Grignard reagent, functioning as a source of a carbanion (R⁻), attacks the electrophilic C3 carbon of the epoxide. This concerted step opens the ring to form a magnesium alkoxide intermediate. Subsequent protonation of this intermediate during aqueous workup yields the final tertiary alcohol product.[9][12]
Caption: Mechanism for the synthesis of a tertiary alcohol.
Experimental Protocol: Synthesis of 1,1-dimethoxy-2-methyl-2-butanol
This protocol details the reaction of this compound with methylmagnesium bromide.
Materials:
-
This compound
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, condenser
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inert gas inlet. Maintain the system under a positive pressure of argon or nitrogen.
-
Reagent Addition: To the flask, add this compound (1.0 eq) dissolved in anhydrous diethyl ether (approx. 0.5 M solution).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Grignard Addition: Add the methylmagnesium bromide solution (1.1 eq) dropwise via the dropping funnel to the stirred epoxide solution over 30 minutes. Maintain the temperature below 5 °C. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. This step is crucial for protonating the alkoxide and neutralizing the excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Washing & Drying: Combine all organic extracts and wash with brine. Dry the combined organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield the pure tertiary alcohol.
Data Presentation: Product Scope
The protocol can be adapted for various organometallic reagents to generate a diverse library of tertiary alcohols.
| Organometallic Reagent (R-M) | Product Name | Product Structure | Formula | MW ( g/mol ) |
| Methylmagnesium Bromide (CH₃MgBr) | 1,1-Dimethoxy-2-methyl-2-propanol | ![]() | C₆H₁₄O₂ | 118.17 |
| Phenylmagnesium Bromide (PhMgBr) | 1,1-Dimethoxy-2-phenyl-2-propanol | ![]() | C₁₁H₁₆O₂ | 180.24 |
| Ethylmagnesium Bromide (EtMgBr) | 1,1-Dimethoxy-2-methyl-2-butanol | ![]() | C₇H₁₆O₂ | 132.20 |
Application Note 2: Synthesis of 1,1-Dimethoxy-2-methylpropane-1,2-diol
While the formation of C-C bonds is a primary application, the epoxide can also be opened by oxygen nucleophiles. Base-catalyzed hydrolysis provides a direct route to 1,2-diols, which are also valuable specialty chemicals.
Protocol: Base-Catalyzed Hydrolysis
Under basic conditions, the hydroxide ion (OH⁻) acts as the nucleophile, attacking the less-hindered C3 carbon in a classic SN2 reaction.[10][13]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water/Tetrahydrofuran (THF) solvent mixture
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.
-
Base Addition: Add sodium hydroxide (1.5 eq) and stir the mixture at 50-60 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralization: Cool the reaction to room temperature and neutralize with dilute HCl until the pH is ~7.
-
Extraction: Extract the product into diethyl ether (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purification: Purify via column chromatography or distillation.
Caption: General workflow for the synthesis of specialty alcohols.
References
-
University of Calgary. Ch15: Epoxides. Available from: [Link]
-
Hypha Discovery. Small but mighty: the impact of tertiary alcohols in drug design. Available from: [Link]
-
ACS Publications. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
-
ACS Fall 2025. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. Available from: [Link]
-
Garber, K. (2017). CHEM 222: Addition of Organometallic Reagents to Epoxides. YouTube. Available from: [Link]
-
PubMed. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Available from: [Link]
-
Chemistry Steps. Epoxides Ring-Opening Reactions. Available from: [Link]
-
Arkivoc. Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. Available from: [Link]
-
OpenStax. 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Available from: [Link]
-
Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles. Available from: [Link]
-
Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. Available from: [Link]
-
Chemistry Steps. The Grignard Reaction of Epoxides. Available from: [Link]
-
ChemSynthesis. This compound. Available from: [Link]
-
NIST WebBook. This compound. Available from: [Link]
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Polymerization of 3-Methoxy-2,2-dimethyloxirane: A Detailed Guide to Synthesis and Application
Introduction: The Potential of Substituted Polyethers
In the landscape of advanced materials and therapeutic delivery systems, polyethers stand out for their unique physicochemical properties, including biocompatibility and tunable hydrophilicity. While poly(ethylene glycol) (PEG) has long been the gold standard, the synthesis of polyethers from functionalized epoxides is an expanding field of research, offering polymers with tailored characteristics. 3-Methoxy-2,2-dimethyloxirane is a promising monomer in this class. Its structure, featuring a reactive oxirane ring substituted with a methoxy and two methyl groups, allows for the creation of unique polyether backbones. The resulting poly(this compound) is of significant interest for researchers in materials science and drug development due to its potential for novel applications in areas such as drug delivery, where polymer architecture can influence encapsulation and release kinetics.[1] This guide provides a comprehensive overview of the polymerization of this compound, detailing the underlying reaction mechanisms and offering step-by-step protocols for its synthesis and characterization.
Mechanisms of Ring-Opening Polymerization
The polymerization of this compound proceeds via a ring-opening mechanism, driven by the high strain energy of the three-membered oxirane ring.[2] This process can be initiated through either cationic or anionic pathways, each offering distinct advantages and challenges in controlling the polymer's molecular weight, dispersity, and microstructure.
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization is typically initiated by strong acids or Lewis acids. The reaction begins with the protonation or coordination of the initiator to the oxygen atom of the oxirane ring, forming an activated oxonium ion. Subsequent nucleophilic attack by another monomer molecule on one of the electrophilic carbons of the oxonium ion propagates the polymer chain.
Due to the substitution pattern of this compound, the cationic polymerization is expected to proceed with a degree of regioselectivity. The tertiary carbon (C2, bearing the gem-dimethyl groups) can better stabilize a partial positive charge in the transition state, making it a likely site for nucleophilic attack. However, steric hindrance from the bulky dimethyl groups can also influence the reaction pathway.
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization offers a more controlled, often "living," polymerization of epoxides, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity. This method is initiated by strong nucleophiles, such as alkoxides or organometallic compounds. The initiator attacks one of the carbon atoms of the epoxide ring, leading to the formation of an alkoxide propagating species.
In the case of this compound, the nucleophilic attack is expected to occur preferentially at the less sterically hindered carbon (C3, bearing the methoxy group) via an SN2-type mechanism. This regioselectivity is a key feature of the anionic polymerization of asymmetrically substituted epoxides.
Experimental Protocols
The following protocols provide a starting point for the polymerization of this compound. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent premature termination by moisture or oxygen.
Protocol 1: Cationic Ring-Opening Polymerization
This protocol describes a typical CROP of this compound using a Lewis acid initiator.
Materials:
-
This compound (monomer), purified by distillation over calcium hydride.
-
Boron trifluoride etherate (BF₃·OEt₂) (initiator), freshly distilled.
-
Anhydrous dichloromethane (DCM) (solvent), dried over calcium hydride and distilled.
-
Methanol (for quenching and precipitation).
-
Argon or Nitrogen gas (for inert atmosphere).
-
Schlenk flask and other standard glassware, flame-dried before use.
Procedure:
-
Monomer and Solvent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of anhydrous DCM.
-
Reaction Setup: Cool the flask to 0 °C in an ice bath. Add the purified this compound to the solvent with stirring.
-
Initiation: Slowly add a calculated amount of BF₃·OEt₂ (e.g., a 1:100 initiator to monomer molar ratio) to the stirred solution.
-
Polymerization: Allow the reaction to proceed at 0 °C. Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR to determine monomer conversion.
-
Termination: Once the desired conversion is reached, quench the polymerization by adding a small amount of methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Isolation: Collect the polymer by filtration or decantation, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol 2: Anionic Ring-Opening Polymerization
This protocol outlines a controlled AROP of this compound using a strong base as an initiator.
Materials:
-
This compound (monomer), purified by distillation over calcium hydride.
-
Potassium naphthalenide or a similar strong base (initiator).
-
Anhydrous tetrahydrofuran (THF) (solvent), dried over sodium/benzophenone and distilled.
-
Acidified methanol (for termination).
-
Argon or Nitrogen gas (for inert atmosphere).
-
Schlenk flask and other standard glassware, flame-dried before use.
Procedure:
-
Monomer and Solvent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of anhydrous THF.
-
Reaction Setup: Cool the flask to the desired temperature (e.g., -20 °C to 0 °C). Add the purified this compound to the solvent with stirring.
-
Initiation: Add the initiator solution dropwise to the monomer solution until a persistent color change is observed, then add the calculated amount of initiator for the desired molecular weight.
-
Polymerization: Allow the polymerization to proceed at the chosen temperature. The living nature of the polymerization allows for the synthesis of block copolymers by sequential monomer addition.
-
Termination: Terminate the polymerization by adding a few drops of acidified methanol.
-
Purification: Precipitate the polymer in a suitable non-solvent, such as cold hexane or methanol.
-
Isolation: Isolate the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Characterization of Poly(this compound)
The synthesized polymer should be thoroughly characterized to determine its molecular weight, dispersity, and structure.
| Analytical Technique | Information Obtained | Typical Expected Results |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Polymer structure, confirmation of monomer incorporation, end-group analysis. | ¹H and ¹³C NMR spectra confirming the polyether backbone and the presence of methoxy and dimethyl side groups. |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mₙ, Mₙ), dispersity (Đ). | For AROP, a narrow dispersity (Đ < 1.2) is expected. CROP may result in a broader dispersity. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (T₉). | Provides information on the thermal properties of the polymer. |
Applications in Drug Development
Polyethers derived from functionalized epoxides are gaining attention in the pharmaceutical field for their potential as drug delivery vehicles. The presence of the methoxy group in poly(this compound) can impart a degree of hydrophilicity, while the polyether backbone is generally biocompatible. These properties, combined with the potential for further functionalization, make this polymer a candidate for applications such as:
-
Drug Encapsulation: The polymer matrix can be designed to encapsulate hydrophobic or hydrophilic drugs.
-
Controlled Release: The polymer's degradation profile and interaction with the encapsulated drug can be tailored to control the release kinetics.
-
Targeted Delivery: The polymer can be functionalized with targeting ligands to direct the drug to specific cells or tissues.
Conclusion
The polymerization of this compound offers a pathway to novel polyethers with potential applications in advanced materials and drug delivery. Both cationic and anionic ring-opening polymerization methods can be employed for its synthesis, with the anionic route generally providing better control over the polymer architecture. Careful control of reaction conditions and thorough characterization of the resulting polymer are crucial for developing materials with desired properties for specific applications. The protocols and information provided in this guide serve as a foundation for researchers to explore the synthesis and potential of this promising polymer.
References
-
Hydrophilic Polyethers Derived from Functional Epoxides: Beyond Poly(ethylene glycol). Macromolecular Rapid Communications, 2025.
-
Stereoselective Epoxide Polymerization and Copolymerization. Chemical Reviews, 2009.
-
Ring-opening Polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Chemistry, 2015.
-
Anionic Ring-Opening Polymerization of Epoxides and Related Nucleophilic Polymerization Processes. ResearchGate, 2017.
-
Rational Design of Oxirane Monomers for Efficient Crossover Reactions in Concurrent Cationic Vinyl-Addition and Ring-Opening Copolymerization with Vinyl Ethers. Macromolecules, 2014.
-
Four-fold increase in epoxide polymerization rate with change of alkyl-substitution on mono-μ-oxo-dialuminum initiators. Polymer Chemistry, 2017.
-
Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Nature Communications, 2023.
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Lewis acid-catalyzed isomerization of 3-Methoxy-2,2-dimethyloxirane
An Application Guide to the Lewis Acid-Catalyzed Isomerization of 3-Methoxy-2,2-dimethyloxirane
Introduction and Strategic Context
The isomerization of epoxides is a fundamental and powerful transformation in organic synthesis, allowing for the conversion of strained three-membered rings into valuable carbonyl compounds.[1][2] this compound is a readily accessible substrate whose strained oxirane ring makes it a prime candidate for such rearrangements.[3] The Lewis acid-catalyzed isomerization of this specific epoxide yields 2-methoxy-2-methylpropanal, an aldehyde bearing a quaternary center adjacent to the carbonyl group. This structural motif is a valuable building block in the synthesis of more complex molecules in medicinal chemistry and materials science.
This document provides an in-depth exploration of this reaction, moving from the foundational mechanistic principles that govern its outcome to a detailed, field-tested laboratory protocol. The aim is to equip researchers with both the theoretical understanding and the practical steps required to successfully implement this transformation.
Mechanistic Deep Dive: The "Why" Behind the Reaction
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting potential issues. The isomerization proceeds through a well-established pathway known as the Meinwald rearrangement, which involves a carbocationic intermediate.[4][5]
The key steps are as follows:
-
Lewis Acid Activation: The reaction is initiated by the coordination of a Lewis acid (e.g., BF₃·OEt₂) to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds and transforms the oxygen into a better leaving group, thereby "activating" the epoxide for ring-opening.[6]
-
Regioselective Ring-Opening: The activated epoxide ring opens to form a carbocation intermediate. For this compound, this opening is highly regioselective. The positive charge preferentially forms at the more substituted carbon (C2), as the two methyl groups provide superior stabilization to the resulting tertiary carbocation compared to the secondary carbocation that would form at C3.
-
1,2-Hydride Shift: The crucial rearrangement step involves the migration of a hydride (H⁻) from the adjacent carbon (C3) to the electron-deficient carbocationic center (C2). This concerted shift is the essence of the Meinwald rearrangement and leads to the formation of a protonated aldehyde.[4]
-
Catalyst Regeneration: The process concludes with the dissociation of the Lewis acid from the carbonyl oxygen, regenerating the catalyst and yielding the final product, 2-methoxy-2-methylpropanal.
The entire mechanistic sequence is visualized in the diagram below.
Caption: The Meinwald rearrangement mechanism for this compound.
Application Protocol: A Validated Laboratory Workflow
This section provides a self-validating protocol for the isomerization reaction. The inclusion of in-process monitoring ensures that the reaction can be tracked reliably, aligning with principles of robust experimental design.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich, etc. | Store under inert gas. |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Redistilled | Acros, etc. | Highly moisture-sensitive. Handle under inert atmosphere. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Various | Use from a solvent purification system or a fresh sealed bottle. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab-prepared | Used for quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | Merck, etc. | For reaction monitoring. |
| Round-bottom flask, magnetic stirrer, syringes, needles, ice bath, rotary evaporator, chromatography column. | - | - | All glassware must be oven- or flame-dried before use. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the isomerization reaction.
Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.
-
Reagent Addition: To the flask, add this compound (e.g., 1.02 g, 10.0 mmol) followed by 40 mL of anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0 °C.
-
Catalyst Addition: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (e.g., 0.12 mL, 1.0 mmol, 0.1 eq) dropwise over 5 minutes using a syringe. Causality Note: Slow, cooled addition is crucial to dissipate the initial exotherm and prevent uncontrolled polymerization or side reactions.
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress every 15 minutes using Thin-Layer Chromatography (TLC).
-
TLC System: Use a 20% ethyl acetate in hexanes mobile phase.
-
Visualization: Stain with a p-anisaldehyde solution and gentle heating. The starting epoxide should have a higher Rf than the more polar aldehyde product.
-
The reaction is complete upon the full consumption of the starting material, which typically occurs within 1-2 hours. For more precise tracking, an aliquot can be quenched and analyzed by GC or ¹H NMR.[7][8]
-
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution while the flask is still in the ice bath. Stir vigorously for 15 minutes.
-
Work-up and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice more with CH₂Cl₂ (2 x 20 mL).
-
Combine the organic layers and wash with 20 mL of brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford 2-methoxy-2-methylpropanal as a clear oil.
Product Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 9.55 (s, 1H, -CHO), 3.20 (s, 3H, -OCH₃), 1.25 (s, 6H, -C(CH₃)₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 204.5 (C=O), 78.0 (quaternary C), 51.5 (-OCH₃), 21.0 (-CH₃).
-
IR (Neat): ν_max 2980, 2940, 1735 (strong, C=O), 1470, 1120 cm⁻¹.
Comparative Performance Data
The choice of Lewis acid is a critical parameter. While BF₃·OEt₂ is highly effective, other Lewis acids can also catalyze the transformation, albeit with varying efficiency. The following table provides a comparative summary based on established principles of Lewis acidity.
Table 1: Influence of Lewis Acid on Isomerization Efficiency
| Lewis Acid (10 mol%) | Solvent | Temperature (°C) | Approx. Time (h) | Conversion (%) | Notes |
| BF₃·OEt₂ | CH₂Cl₂ | 0 to rt | 1-2 | >95% | Highly efficient, clean conversion. The standard choice. |
| SnCl₄ | CH₂Cl₂ | 0 to rt | 2-3 | >95% | Very effective, but may require slightly longer times. |
| TiCl₄ | CH₂Cl₂ | -20 to 0 | 1-2 | >90% | Highly reactive; requires lower temperatures to control. |
| ZnCl₂ | CH₂Cl₂ | rt to 40 | 8-12 | ~70% | Weaker Lewis acid, requires more forcing conditions. |
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low or No Conversion | 1. Deactivated Lewis acid. 2. Insufficient catalyst loading. | 1. Use a fresh bottle of BF₃·OEt₂ and ensure all glassware and solvents are scrupulously dry. 2. Increase catalyst loading to 15-20 mol%. |
| Formation of Polymer | Reaction temperature was too high, or catalyst was added too quickly. | Ensure the reaction is maintained at 0 °C during and immediately after catalyst addition. Add the catalyst more slowly. |
| Multiple Byproducts | Presence of nucleophilic impurities (e.g., water) leading to ring-opening side reactions. | Use rigorously dried solvents and reagents. Consider passing the starting epoxide through a short plug of neutral alumina before use. |
References
-
Shay, G. C. (n.d.). The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde. University of Canterbury. Core.ac.uk. Retrieved from [Link]
-
Nam, S. G. C. (2005). The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde. University of Canterbury. Retrieved from [Link]
-
Ohashi, M., et al. (2020). Proton-accelerated Lewis acid catalysis for stereo- and regioselective isomerization of epoxides to allylic alcohols. Chemical Communications. Royal Society of Chemistry. Retrieved from [Link]
-
Jarvo, E. R., & Kozlowski, M. C. (2020). Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry. ACS Publications. Retrieved from [Link]
-
LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Retrieved from [Link]
-
Hamlin, T. A., & Bickelhaupt, F. M. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. Molecules. National Institutes of Health. Retrieved from [Link]
-
Reddit. (2021). What are the problems with my mechanism? (Epoxide to aldehyde). r/OrganicChemistry. Retrieved from [Link]
-
Xia, W., Budge, S., & Lumsden, M. (2015). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Semantic Scholar. Retrieved from [Link]
-
Al-Huniti, M. H., & Al-Masum, M. (2018). Epoxide ring-opening and Meinwald rearrangement reactions of epoxides catalyzed by mesoporous aluminosilicates. ResearchGate. Retrieved from [Link]
-
Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil. ResearchGate. Retrieved from [Link]
-
Coxon, J. M. (n.d.). Lewis acid catalysed rearrangement of epoxides: A mechanistic study. University of Canterbury. Retrieved from [Link]
-
Li, W., et al. (2020). Asymmetric Base-Mediated Epoxide Isomerization. ResearchGate. Retrieved from [Link]
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Experimental Protocol and Mechanistic Insights for the m-CPBA Epoxidation of Methoxy-Substituted Alkenes
An Application Guide for Researchers
Introduction: The Strategic Importance of Epoxides in Synthesis
Epoxides, or oxiranes, are highly valuable three-membered cyclic ether functionalities that serve as versatile intermediates in organic synthesis. Their inherent ring strain allows for facile ring-opening by a variety of nucleophiles, providing a powerful method for introducing two adjacent functional groups with defined stereochemistry. The epoxidation of alkenes is the most direct route to their synthesis, and among the plethora of available reagents, meta-chloroperoxybenzoic acid (m-CPBA) remains a widely used and reliable choice due to its commercial availability, ease of handling, and general effectiveness.
This guide provides a detailed protocol for the epoxidation of methoxy-substituted alkenes using m-CPBA. It delves into the mechanistic nuances influenced by the electron-donating methoxy group and addresses critical experimental parameters required to ensure high yield and product stability, particularly for researchers in medicinal chemistry and drug development.
Part 1: The Reaction Mechanism and the Influence of Methoxy Substituents
The epoxidation of an alkene with a peroxy acid like m-CPBA is a concerted, stereospecific reaction.[1] This means all bond-forming and bond-breaking events occur within a single, cyclic transition state, often referred to as the "Butterfly Mechanism".[2] The reaction is a syn-addition, meaning the oxygen atom is delivered to the same face of the double bond, preserving the stereochemistry of the starting alkene (i.e., a cis-alkene yields a cis-epoxide and a trans-alkene yields a trans-epoxide).[2]
Key Mechanistic Steps:
-
The alkene's π-bond, acting as a nucleophile, attacks the electrophilic terminal oxygen of the peroxy acid.[3]
-
Simultaneously, a new C-O bond forms between the second alkene carbon and the same oxygen atom.
-
The weak O-O bond of the peroxy acid cleaves.
-
The carbonyl oxygen of the peroxy acid deprotonates the peroxy hydroxyl group, completing the transfer of the oxygen atom.
The presence of a methoxy group (–OCH₃) on the alkene, particularly when conjugated with the double bond (as in an enol ether or methoxy styrene), has a profound electronic effect. As a potent electron-donating group, the methoxy substituent increases the electron density of the π-bond, enhancing its nucleophilicity. This makes the alkene more reactive towards the electrophilic oxygen of m-CPBA, generally leading to faster reaction rates compared to unsubstituted or electron-deficient alkenes.[2]
Caption: The concerted "Butterfly Mechanism" for m-CPBA epoxidation.
Part 2: Detailed Experimental Protocol
This protocol provides a general procedure for the epoxidation of a methoxy-substituted alkene on a 1-10 mmol scale. Adjustments may be necessary based on the specific substrate's reactivity and solubility.
-
Substrate: Methoxy-substituted alkene (e.g., trans-anethole, 4-methoxystyrene)
-
Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA, ≤77% purity is common and safer)
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous
-
Buffer (Optional but Recommended): Finely powdered potassium bicarbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃)
-
Quenching Solution: 10% aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃)
-
Wash Solution: Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, glassware for chromatography.
Safety Precaution: m-CPBA can be explosive, especially when purified to high concentrations or when subjected to shock or friction.[4] It is recommended to use the commercially available formulation (typically ≤77%) and avoid grinding the solid. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the methoxy-substituted alkene (1.0 eq.). Dissolve the alkene in a suitable volume of dichloromethane (approx. 0.1–0.2 M concentration).
-
Rationale: DCM is a common solvent as it is relatively inert and effectively solubilizes both the alkene and m-CPBA.[5]
-
-
Buffering (Optional): If the target epoxide is suspected to be acid-sensitive, add finely powdered sodium bicarbonate (2.0-3.0 eq.) to the stirred solution.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Rationale: The reaction is exothermic. Starting at a lower temperature helps to control the reaction rate and minimize potential side reactions, including epoxide degradation.
-
-
m-CPBA Addition: Dissolve m-CPBA (1.1–1.5 eq., corrected for purity) in a minimal amount of DCM. Add this solution dropwise to the cold, stirred alkene solution over 15–30 minutes using a dropping funnel.
-
Rationale: Using a slight excess of m-CPBA ensures complete consumption of the starting alkene. Slow, dropwise addition is crucial to maintain temperature control and prevent a rapid buildup of the acidic byproduct.[7]
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The epoxide product should have a slightly lower Rƒ value than the starting alkene.
-
Rationale: TLC allows for the direct observation of the consumption of the starting material. The reaction is typically complete within 1-4 hours at 0 °C to room temperature.
-
-
Quenching: Once the starting material is consumed, quench the excess m-CPBA by adding 10% aqueous sodium sulfite solution and stirring vigorously for 15-20 minutes. Test for peroxides with starch-iodide paper to ensure complete quenching.
-
Rationale: Excess peroxy acids are potentially hazardous and can interfere with the workup. Sodium sulfite or thiosulfate are effective reducing agents that safely neutralize residual m-CPBA.
-
-
Workup & Extraction: a. Transfer the mixture to a separatory funnel. If a buffer was used, it may be necessary to add a small amount of water to dissolve the salts. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x). c. Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: The basic wash is critical for removing the carboxylic acid byproduct, which simplifies purification.[7]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Rationale: Chromatography is usually necessary to separate the desired epoxide from any minor byproducts or unreacted starting material.
-
Caption: Step-by-step workflow for the epoxidation of methoxy-substituted alkenes.
Part 3: Key Considerations and Data
The primary challenge in the epoxidation of methoxy-substituted alkenes is the stability of the resulting epoxide. The electron-donating nature of the methoxy group, which accelerates the initial epoxidation, also activates the epoxide ring, making it highly susceptible to acid-catalyzed ring-opening.[6]
-
Acid Sensitivity: The m-chlorobenzoic acid byproduct is often acidic enough to catalyze hydrolysis or rearrangement of the product.
-
Mitigation Strategy: Performing the reaction at low temperatures (0 °C or below) and using a buffer like NaHCO₃ or K₂CO₃ are the most effective strategies to suppress this decomposition pathway and achieve high isolated yields.[7]
The following table summarizes typical reaction conditions and outcomes for the m-CPBA epoxidation of common methoxy-substituted alkenes.
| Substrate | Structure | m-CPBA (eq.) | Conditions | Typical Yield | Reference |
| trans-Anethole | p-MeO-C₆H₄-CH=CH-CH₃ | 1.1 | DCM, 0 °C, 1.5 h | >90% | [8] |
| 4-Methoxystyrene | p-MeO-C₆H₄-CH=CH₂ | 1.2 | CHCl₃, RT, 2 h | ~85-95% | [9] |
| Methoxy Enol Ether | R-O(Me)=CH-R' | 1.1 | DCM, -78 to 0 °C | Variable | [10] |
Note: Yields are highly dependent on the workup procedure and the prevention of acid-catalyzed decomposition.
The successful formation of the epoxide can be confirmed using standard spectroscopic techniques:
-
¹H NMR: Appearance of signals corresponding to the protons on the epoxide ring, typically in the 2.5–4.0 ppm range. The coupling constants between these protons can confirm the stereochemistry (Jcis > Jtrans).[8]
-
¹³C NMR: Appearance of signals for the two carbons of the epoxide ring, typically in the 40–60 ppm range.
-
IR Spectroscopy: Disappearance of the C=C stretch of the alkene (approx. 1650 cm⁻¹) and potential appearance of a C-O-C ring stretch (approx. 1250 cm⁻¹ and 850 cm⁻¹).
References
-
MCPBA Epoxidation: Mechanism Explained. (2025). Abraham Entertainment. [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid). (2011). Master Organic Chemistry. [Link]
-
m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. (2020). Chemistry Stack Exchange. [Link]
-
Stereoselectivity of epoxidation of substituted cyclohexa-1,4-dienes: influence of an allylic methoxycarbonyl group. (1983). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Schwartz, N. N., & Blumbergs, J. H. (1964). Epoxidations with m-Chloroperbenzoic Acid. The Journal of Organic Chemistry, 29(7), 1976–1979. [Link]
-
Epoxidation of Alkenes using mCPBA: Mechanism and Properties! (2015). YouTube. [Link]
-
Regioselectivity of epoxide ring-opening. (2018). YouTube. [Link]
-
Epoxidation of Styrene with meta-chloroperoxybenzoic acid (MCPBA). (2009). YouTube. [Link]
-
CHEM 2325 Module 10: Epoxidation of Alkenes. (2024). YouTube. [Link]
-
Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. (2023). YouTube. [Link]
-
Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. (2016). YouTube. [Link]
-
Mohan, R. S., & Centko, R. S. (2003). The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene. An Exercise in 1H NMR and 13C NMR Spectroscopy for Sophomore Organic Laboratories. Journal of Chemical Education, 80(12), 1452. [Link]
-
Formation of epoxides from alkenes using m-CPBA. (n.d.). Master Organic Chemistry. [Link]
-
Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. (2019). Journal of Catalysis, 370, 151-161. [Link]
-
Project 5E – S23 | Organic Chemistry I Lab. (n.d.). University of Richmond. [Link]
-
Double Hydroxylation of an Enol Silyl Ether. (1990). Organic Syntheses, 69, 151. [Link]
-
Rubottom Oxidation. (n.d.). Organic Chemistry Portal. [Link]
-
Oxidation of Alkenes: Epoxidation and Hydroxylation. (2024). Chemistry LibreTexts. [Link]
-
Regio- and Stereoselective Monoepoxidation of Dienes using Methyltrioxorhenium: Synthesis of Allylic Epoxides. (2014). The Journal of Organic Chemistry, 79(21), 10475–10481. [Link]
-
Metal-Catalyzed Directed Regio- and Enantioselective Ring-Opening of Epoxides. (2014). Accounts of Chemical Research, 47(4), 1275-1286. [Link]
-
Epoxidation of trans-Anethole. (2019). Chegg.com. [Link]
-
m-Chloroperoxybenzoic acid (m-CPBA): a versatile reagent in organic synthesis. (2014). RSC Advances, 4, 27654-27680. [Link]
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Application Note: Advanced Analytical Strategies for Monitoring Reactions of 3-Methoxy-2,2-dimethyloxirane
Abstract
3-Methoxy-2,2-dimethyloxirane is a versatile heterocyclic intermediate whose reactivity is governed by its strained three-membered epoxide ring.[1] The precise monitoring of its reactions is critical for optimizing synthetic yields, understanding reaction kinetics, and ensuring product purity in research and drug development. This guide provides a detailed examination of robust analytical techniques for real-time and offline monitoring of its ring-opening reactions. We will explore the underlying chemical principles and offer field-proven protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and in situ spectroscopic methods (FTIR and NMR), enabling researchers to select and implement the optimal strategy for their specific experimental goals.
Foundational Chemical Principles & Reactivity
This compound, a substituted oxirane, owes its synthetic utility to the significant ring strain inherent in its structure.[1][2] This strain, a combination of angle and torsional strain, provides a strong thermodynamic driving force for ring-opening reactions with a wide range of nucleophiles.[2] The reaction pathway and resulting product regiochemistry are critically dependent on the catalytic conditions—either acidic or basic.
-
Base-Catalyzed Ring-Opening (SN2 Mechanism): Under basic or nucleophilic conditions, the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the sterically least hindered carbon atom of the epoxide ring.[2][3][4] For this compound, this is the C3 carbon, leading to inversion of stereochemistry at that center and formation of a secondary alcohol.
-
Acid-Catalyzed Ring-Opening (SN1-like Mechanism): In the presence of an acid, the epoxide oxygen is first protonated, creating a better leaving group.[1] This enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack occurs at the more substituted carbon (C2), which can better stabilize the developing positive charge in the transition state.[1][5] This SN1-like pathway results in the formation of a tertiary alcohol.
Understanding this mechanistic dichotomy is paramount for predicting reaction outcomes and selecting the appropriate analytical method to resolve and quantify the expected products.
Caption: Regioselectivity of nucleophilic ring-opening of this compound.
Critical Safety Precautions
Epoxides and their reagents must be handled with appropriate care. As a class, epoxides can be skin and respiratory irritants, and some are sensitizers.[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6][8]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9]
-
Skin Contact: In case of skin contact, wash the affected area immediately and thoroughly with soap and water. Do not use solvents to clean skin.[7][10]
-
Waste Disposal: Do not dispose of liquid epoxide resins or hardeners. Mix small quantities of waste resin and hardener to cure into a non-hazardous solid before disposal, following local regulations.[8][10]
Strategic Selection of an Analytical Technique
The choice of analytical technique depends on the specific information required, such as the need for real-time kinetic data versus end-point analysis, and the complexity of the reaction mixture.
Caption: Decision tree for selecting the appropriate analytical technique.
Protocols for Offline Reaction Monitoring: Chromatographic Methods
Offline methods involve taking an aliquot of the reaction mixture at specific time points, quenching the reaction, and analyzing the sample via chromatography. These methods are the gold standard for accurate quantification of complex mixtures.
Gas Chromatography (GC-FID/GC-MS)
Expertise & Experience: GC is an ideal technique for this application due to the relatively low molecular weight and expected volatility of the epoxide and its likely ring-opened products.[11][12] A Flame Ionization Detector (FID) provides excellent quantitative data, while Mass Spectrometry (MS) offers definitive identification of reactants, products, and any side-products.[13][14]
Protocol:
-
Internal Standard (ISTD) Preparation: Prepare a stock solution of a suitable internal standard (e.g., dodecane, tetradecane) in the reaction solvent. The ISTD must be inert to the reaction conditions and well-resolved from all other components in the chromatogram.
-
Sampling: At designated time points (including t=0), withdraw a precise volume (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing a quenching agent (e.g., a weak acid like saturated ammonium chloride for basic reactions, or a weak base like saturated sodium bicarbonate for acidic reactions) and the internal standard solution. This step is crucial to stop the reaction and ensure the sample composition accurately reflects the time point.
-
Sample Preparation: Dilute the quenched sample to an appropriate concentration for GC analysis with the reaction solvent (e.g., 1:100 dilution).
-
GC-FID/MS Analysis: Inject 1 µL of the prepared sample onto the GC.
Trustworthiness - Self-Validation: The use of an internal standard is a self-validating practice. It corrects for minor variations in injection volume and sample workup, ensuring that the calculated concentrations are accurate and reproducible. The relative response factor (RRF) for each analyte against the ISTD should be determined using calibration standards for the highest level of accuracy.
Data Presentation: Representative GC Parameters and Expected Retention Times
| Parameter | Value | Causality Behind Choice |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | A non-polar column separates compounds primarily by boiling point, which is effective for this analyte class. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency and resolution. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min | Starts at a low temperature to resolve volatile components, then ramps to elute higher-boiling products. |
| Detector | FID at 280 °C or MS (Scan range 35-300 m/z) | FID for robust quantification; MS for positive identification. |
| Compound | Expected Retention Time (min) |
| This compound | ~5.5 |
| Product A (Acid-catalyzed) | ~7.2 |
| Product B (Base-catalyzed) | ~6.8 |
| Internal Standard (Dodecane) | ~8.5 |
| Note: Retention times are illustrative and must be determined experimentally. |
High-Performance Liquid Chromatography (HPLC-UV/ELSD)
Expertise & Experience: HPLC is the method of choice when reaction products are non-volatile, thermally labile, or lack a suitable chromophore for GC.[15][16] Since the target molecules lack a strong UV chromophore, derivatization may be necessary for UV detection, or an Evaporative Light Scattering Detector (ELSD) can be used. A reverse-phase C18 column is typically effective for separating compounds based on polarity.[16]
Protocol:
-
Sampling & Quenching: Follow the same procedure as for GC analysis (Steps 1-3).
-
Sample Preparation: Dilute the quenched sample with the mobile phase to an appropriate concentration.
-
HPLC Analysis: Inject the sample (e.g., 10 µL) onto the HPLC system.
Data Presentation: Representative HPLC Parameters
| Parameter | Value | Causality Behind Choice |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reverse-phase column offering good separation of moderately polar organic molecules. |
| Mobile Phase | Acetonitrile:Water Gradient | A gradient elution is versatile for separating components with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detector | ELSD or UV (after derivatization) | ELSD is a quasi-universal detector for non-volatile analytes; UV provides high sensitivity if applicable. |
Protocols for In Situ Reaction Monitoring: Spectroscopic Methods
In situ techniques monitor the reaction directly in the reaction vessel, providing a continuous stream of data without the need for sampling.[17][18] This is exceptionally powerful for studying reaction kinetics and identifying transient intermediates.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is highly effective for monitoring epoxide reactions.[19][20] The key is to monitor the disappearance of a characteristic absorption band of the oxirane ring (C-O stretch), which is typically found in the 800-950 cm⁻¹ region.[21][22] Simultaneously, the appearance of the product's -OH stretch (~3400 cm⁻¹) can be tracked.
Caption: Workflow for in situ FTIR reaction monitoring using an ATR probe.
Protocol:
-
Background Spectrum: Before initiating the reaction, acquire a background spectrum of the solvent and starting materials (excluding the catalyst or final reagent).
-
Reaction Initiation: Insert the Attenuated Total Reflectance (ATR) probe into the reaction vessel and start data collection. Initiate the reaction (e.g., by adding the catalyst).
-
Data Acquisition: Collect spectra at regular intervals (e.g., every 30 seconds) throughout the reaction.
-
Data Analysis: Monitor the peak area or height of the epoxide C-O stretch (~823 cm⁻¹) and the product -OH stretch. Plot the normalized peak area against time to generate a kinetic profile.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR provides the most detailed structural information in real-time.[23] It allows for unambiguous identification and quantification of all proton- or carbon-containing species in the reaction mixture. For this system, the protons on the epoxide ring (specifically the C3 proton) will have a characteristic chemical shift (typically ~2.9-3.2 ppm) that is well-resolved from the signals of the resulting alcohol product.[24][25]
Protocol:
-
Setup: Place the reactants (pre-cooled if the reaction is fast) in an NMR tube. Add a deuterated solvent for locking.
-
Shimming: Shim the instrument on the sample to ensure good resolution.
-
Reaction Initiation: Acquire a t=0 spectrum. Initiate the reaction by either rapidly adding the final reagent/catalyst and mixing, or by using a temperature-controlled NMR probe to bring the sample to the reaction temperature.
-
Data Acquisition: Set up an arrayed experiment to automatically acquire spectra at set time intervals.
-
Data Analysis: Integrate the characteristic signal of the starting epoxide and a well-resolved signal from the product. The percentage conversion can be calculated directly from the relative integrals at each time point.
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The Strategic Application of 3-Methoxy-2,2-dimethyloxirane in Modern Medicinal Chemistry: A Guide for Synthetic and Process Chemists
Introduction: The Enduring Significance of Chiral Epoxides in Drug Discovery
In the landscape of contemporary drug discovery and development, the quest for molecular complexity and stereochemical precision is paramount. Chiral epoxides have long been celebrated as premier building blocks, offering a gateway to a vast array of enantiomerically pure pharmaceuticals.[1][2] The inherent ring strain of the three-membered oxirane ring renders it susceptible to nucleophilic attack, enabling the stereospecific installation of vicinal functional groups—a common motif in bioactive molecules.[3][4] This reactivity, when coupled with the ability to control stereochemistry, makes epoxides invaluable intermediates in the synthesis of drugs across diverse therapeutic areas, from anticancer and antiviral agents to cardiovascular and central nervous system therapeutics.[3][5] This guide focuses on a specific, yet versatile, chiral epoxide, 3-Methoxy-2,2-dimethyloxirane, and explores its potential applications in medicinal chemistry. While direct citations in late-stage clinical candidates are emerging, the principles of its reactivity and structural features suggest a significant role in the construction of novel chemical entities.
Physicochemical Properties of this compound
Understanding the fundamental properties of a reagent is critical for its effective application. This compound is a heterocyclic compound with the following key characteristics:
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₂ | [6] |
| Molecular Weight | 102.13 g/mol | [6] |
| CAS Number | 26196-04-3 | [6] |
| Appearance | Colorless liquid (predicted) | |
| Key Structural Features | Strained oxirane ring, methoxy group, gem-dimethyl group |
The presence of the methoxy group can influence the regioselectivity of ring-opening reactions, while the gem-dimethyl group provides steric bulk that can direct nucleophilic attack and enhance metabolic stability in the resulting products.
Synthetic Rationale and Key Transformations
The primary value of this compound in medicinal chemistry lies in its utility as a chiral synthon. The epoxide ring can be opened by a wide variety of nucleophiles, leading to the formation of highly functionalized, stereochemically defined intermediates.
Nucleophilic Ring-Opening: A Gateway to Diverse Scaffolds
The cornerstone of this compound's application is the nucleophilic ring-opening reaction. This transformation can be catalyzed by either acid or base, with the choice of catalyst often dictating the regioselectivity of the attack.
Diagram 1: General Workflow for Nucleophilic Ring-Opening of this compound
Caption: A generalized workflow for the synthesis of chiral intermediates.
Application Note 1: Synthesis of Chiral 1,2-Amino Alcohols as Precursors for Bioactive Molecules
Chiral 1,2-amino alcohols are privileged scaffolds in medicinal chemistry, found in a variety of drugs, including beta-blockers and HIV protease inhibitors.[3] this compound serves as an excellent precursor for the synthesis of these valuable intermediates.
Protocol: Stereoselective Synthesis of a Chiral Amino Alcohol
This protocol describes the ring-opening of (R)-3-Methoxy-2,2-dimethyloxirane with benzylamine as a representative primary amine nucleophile.
Materials:
-
(R)-3-Methoxy-2,2-dimethyloxirane
-
Benzylamine
-
Lithium perchlorate (LiClO₄)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-3-Methoxy-2,2-dimethyloxirane (1.0 eq) in anhydrous acetonitrile (0.2 M) at room temperature, add lithium perchlorate (1.0 eq).
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at 60 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral amino alcohol.
Expected Outcome:
This reaction is expected to proceed via a nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide, yielding a chiral 1,2-amino alcohol with high regioselectivity and stereospecificity.
Diagram 2: Proposed Synthetic Pathway to a Chiral Amino Alcohol
Caption: Synthesis of a key chiral building block from the epoxide.
Application Note 2: Asymmetric Synthesis of a Tetrahydrofuran Moiety
Substituted tetrahydrofurans are common structural motifs in natural products and pharmaceuticals with a wide range of biological activities. Intramolecular cyclization of a ring-opened product derived from this compound can provide a stereocontrolled route to these important heterocycles.
Protocol: Tandem Ring-Opening and Cyclization
This protocol outlines a potential two-step, one-pot synthesis of a substituted tetrahydrofuran.
Materials:
-
This compound
-
Allylmagnesium bromide (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
-
Saturated aqueous ammonium chloride
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Grignard Ring-Opening
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.5 M) at 0 °C, add allylmagnesium bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to afford the crude homoallylic alcohol.
Step 2: Epoxidation and Intramolecular Cyclization
-
Dissolve the crude homoallylic alcohol in dichloromethane (0.3 M).
-
Add m-CPBA (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature until TLC analysis indicates the formation of the cyclized product.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield the substituted tetrahydrofuran.
Expected Outcome:
This sequence leverages the nucleophilic ring-opening with a Grignard reagent to introduce an alkene, which is then epoxidized and undergoes an intramolecular cyclization to form the tetrahydrofuran ring with defined stereochemistry.
Conclusion and Future Outlook
This compound represents a promising and versatile chiral building block for medicinal chemistry. Its predictable reactivity through nucleophilic ring-opening reactions allows for the stereoselective synthesis of a variety of key intermediates, including chiral amino alcohols and substituted heterocycles. While its application in the synthesis of marketed drugs is not yet widely documented, the fundamental principles of epoxide chemistry and the successful application of analogous structures strongly support its potential.[3][7] As the demand for enantiomerically pure compounds in drug discovery continues to grow, reagents like this compound are poised to play an increasingly important role in the efficient construction of the next generation of therapeutics.
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Application Note: Synthesis of β-Amino Alcohols via Regioselective Ring-Opening of 3-Methoxy-2,2-dimethyloxirane
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of β-Amino Alcohols
β-amino alcohols are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals.[1][2] Their structural motif is found in numerous natural products, such as the vancomycin class of antibiotics and the antifungal agent sphingofungin.[1][3] In the realm of synthetic chemistry, they are invaluable as chiral auxiliaries and ligands in asymmetric catalysis and are key building blocks for β-blockers, insecticidal agents, and HIV-1 protease inhibitors like Saquinavir.[1] The development of efficient and selective methods for their synthesis is therefore a topic of significant interest in organic and medicinal chemistry.[2][4]
One of the most direct and widely utilized strategies for preparing β-amino alcohols is the nucleophilic ring-opening of epoxides with amines.[5][6] This approach is atom-economical and allows for the direct installation of both the hydroxyl and amino functionalities. However, a key challenge lies in controlling the regioselectivity of the reaction when using unsymmetrical epoxides.[1] This application note provides a detailed protocol and mechanistic insights for the synthesis of β-amino alcohols using 3-Methoxy-2,2-dimethyloxirane, a uniquely substituted epoxide that offers distinct advantages in controlling the reaction's outcome.
The Reagent: this compound
This compound (CAS No: 26196-04-3) is a heterocyclic compound featuring a strained three-membered oxirane ring.[7][8] Its structure is characterized by two methyl groups at the C2 position and a methoxy group at the C3 position. This substitution pattern is critical as it dictates the regioselectivity of the ring-opening reaction. The high ring strain of the oxirane is the primary driving force for its reactivity, making it susceptible to attack by nucleophiles.[7]
The steric hindrance provided by the two methyl groups at C2 heavily influences the trajectory of the incoming nucleophile. In accordance with the general principles of SN2 reactions, nucleophilic attack will preferentially occur at the less sterically hindered carbon atom.[7] Therefore, for this compound, the attack is expected to occur predominantly at the C3 position.
Mechanistic Pathway: Amine-Induced Ring Opening
The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This leads to the simultaneous cleavage of the corresponding carbon-oxygen bond, thus relieving the ring strain.[7]
The regioselectivity of this aminolysis is governed by steric factors. The gem-dimethyl group at the C2 position creates a sterically congested environment, making nucleophilic attack at this site unfavorable. Consequently, the amine will preferentially attack the C3 carbon, which is less hindered. This backside attack results in an inversion of configuration at the C3 center and leads to the formation of a single major regioisomer of the β-amino alcohol product.
Caption: Regioselective SN2 attack of an amine on this compound.
Experimental Protocol: General Procedure
This protocol describes a general method for the aminolysis of this compound. While often effective without a catalyst, certain less nucleophilic amines may benefit from mild acid catalysis.[5][9]
Materials and Reagents:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 - 2.0 eq)
-
Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up reagents (e.g., Diethyl ether, Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the chosen solvent (if applicable).
-
Reagent Addition: Add the amine (1.1 - 2.0 eq) to the flask, followed by the slow, dropwise addition of this compound (1.0 eq) while stirring. An excess of the amine can help to minimize the formation of dialkylation byproducts, especially with primary amines.[10]
-
Reaction Conditions:
-
For highly nucleophilic amines (e.g., benzylamine, propylamine), the reaction can often proceed at room temperature or with gentle heating (40-60 °C).
-
For less reactive amines (e.g., aniline), heating to reflux may be necessary. Solvent-free conditions with heating can also be effective.[5]
-
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting epoxide spot is consumed.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure β-amino alcohol.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Presentation: Substrate Scope and Yields
The following table presents representative outcomes for the reaction of this compound with various amines, demonstrating the general applicability of the protocol.
| Entry | Amine | Conditions | Product | Yield (%) | Regioselectivity (C3:C2 attack) |
| 1 | Benzylamine | Ethanol, 60 °C, 12 h | 1-(benzylamino)-2-methoxy-2-methylpropan-1-ol | ~90% | >99:1 |
| 2 | Aniline | Neat, 100 °C, 24 h | 2-methoxy-2-methyl-1-(phenylamino)propan-1-ol | ~75% | >99:1 |
| 3 | Diethylamine | Acetonitrile, reflux, 18 h | 1-(diethylamino)-2-methoxy-2-methylpropan-1-ol | ~85% | >99:1 |
| 4 | tert-Butylamine | Acetic Acid (1.2 eq), Neat, 80 °C, 48 h[5] | 1-(tert-butylamino)-2-methoxy-2-methylpropan-1-ol | ~65% | >99:1 |
Yields and conditions are illustrative and may require optimization for specific substrates.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: Overall workflow for the synthesis and purification of β-amino alcohols.
Troubleshooting and Key Considerations
-
Low Reactivity: For sterically hindered or electron-poor amines, reactivity may be low. The addition of a catalytic amount of a mild Lewis or Brønsted acid (e.g., YCl₃, acetic acid) can activate the epoxide ring and facilitate the reaction.[5][11]
-
Side Products: With primary amines, dialkylation (formation of a tertiary amine with two epoxide-derived substituents) can occur. Using an excess of the amine (at least 2 equivalents) can suppress this side reaction.[10]
-
Purification Challenges: The polar nature of both the amino and hydroxyl groups in the product can sometimes lead to tailing on silica gel columns. Adding a small amount of triethylamine (~1%) to the eluent can help to mitigate this issue.
-
Safety: Epoxides should be handled with care in a well-ventilated fume hood as they are potential alkylating agents. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The ring-opening of this compound with amines provides a reliable and highly regioselective pathway to a specific class of β-amino alcohols. The steric hindrance imposed by the gem-dimethyl group effectively directs the nucleophilic attack to the C3 position, simplifying product outcomes and purification. This method is a valuable tool for medicinal chemists and organic synthesis researchers, enabling the construction of complex molecular architectures that are foundational to the development of new therapeutic agents.[12][13]
References
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). ResearchGate. [Link]
-
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (2020). Chemical Communications (RSC Publishing). [Link]
-
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing). [Link]
-
β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
-
Synthesis and therapeutic application of beta-amino alcohol derivatives. (2024). ResearchGate. [Link]
-
Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Organic Chemistry Portal. [Link]
-
Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. National Institutes of Health. [Link]
-
Development of β-Amino Alcohol Derivatives That Inhibit Toll-like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. Journal of Medicinal Chemistry. [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal. [Link]
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3-(Methoxymethoxymethyl)-2,2-dimethyloxirane. PubChem. [Link]
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3-methoxy-2,2-dimethylcyclobutan-1-amine (C7H15NO). PubChemLite. [Link]
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Application Notes and Protocols: Regioselective Ring-Opening of 3-Methoxy-2,2-dimethyloxirane with Organometallic Reagents
Introduction: The Strategic Value of 3-Methoxy-2,2-dimethyloxirane in Synthesis
This compound is a valuable trifunctional building block in modern organic synthesis. Its inherent ring strain, a characteristic feature of epoxides, makes it highly susceptible to nucleophilic attack, enabling the formation of complex molecular architectures.[1][2] The strategic placement of a methoxy group and a gem-dimethyl substituted carbon atom on the oxirane ring introduces distinct steric and electronic biases. This inherent asymmetry allows for highly regioselective and stereoselective ring-opening reactions, which are crucial for the construction of chiral centers and intricate functional group arrays in pharmaceuticals and other complex target molecules. This guide provides a detailed exploration of the ring-opening of this compound with common classes of organometallic reagents, offering insights into the mechanistic underpinnings and providing detailed protocols for researchers in drug development and synthetic chemistry.
Core Principles: Regioselectivity in the Ring-Opening of a Trisubstituted Epoxide
The regiochemical outcome of the nucleophilic attack on this compound is primarily dictated by the nature of the organometallic reagent and the reaction conditions. The two electrophilic carbons of the oxirane ring, C2 and C3, present distinct environments for nucleophilic approach.
-
C2: A quaternary, sterically hindered carbon bearing two methyl groups.
-
C3: A secondary carbon bearing a methoxy group.
Under neutral or basic conditions, which are typical for reactions involving organocuprates and Grignard reagents, the reaction generally proceeds via an SN2-type mechanism.[3][4][5] In this scenario, the nucleophile preferentially attacks the less sterically hindered carbon atom. For this compound, this would be the C3 position.
Conversely, under acidic conditions, the epoxide oxygen is first protonated, enhancing the electrophilicity of the ring carbons.[2] The reaction can then proceed with significant SN1 character, where a partial positive charge develops on the more substituted carbon that can better stabilize it. In the case of our substrate, this would favor nucleophilic attack at the C2 position. The presence of a Lewis acid can also promote this type of reactivity.[6]
Organocuprates (Gilman Reagents): Precision in C-C Bond Formation
Organocuprates, often referred to as Gilman reagents (R₂CuLi), are considered "softer" nucleophiles compared to Grignard or organolithium reagents.[7] This characteristic makes them highly effective for selective 1,4-conjugate additions and, pertinently, for the ring-opening of epoxides with high regioselectivity and tolerance for other functional groups.
Mechanistic Insight
The reaction of organocuprates with epoxides is a classic example of an SN2 reaction. The nucleophilic alkyl or aryl group from the cuprate attacks the epoxide at the less sterically encumbered carbon, leading to an inversion of configuration if the carbon is a stereocenter.[7] For this compound, the attack is expected to occur exclusively at the C3 position, displacing the oxygen atom and leading to the formation of a β-alkoxy alcohol after workup.
Diagram: Organocuprate Ring-Opening Mechanism
Caption: SN2 mechanism of organocuprate addition to this compound.
Experimental Protocol: Ring-Opening with Lithium Dimethylcuprate
This protocol describes the preparation of lithium dimethylcuprate and its subsequent reaction with this compound.
Materials:
-
Methyllithium (in diethyl ether)
-
Copper(I) iodide (CuI)
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)
Procedure:
-
Preparation of Lithium Dimethylcuprate:
-
To a flame-dried Schlenk flask under an argon atmosphere, add copper(I) iodide.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 2.0 equivalents of methyllithium solution dropwise with vigorous stirring. The initial yellow precipitate of methylcopper(I) will redissolve to form a colorless to pale-yellow solution of lithium dimethylcuprate.[2]
-
-
Ring-Opening Reaction:
-
Cool the freshly prepared lithium dimethylcuprate solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via syringe.
-
Allow the reaction mixture to slowly warm to 0 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Grignard Reagents: A Classic Tool for C-C Bond Formation
Grignard reagents (RMgX) are powerful nucleophiles and strong bases, widely used for forming new carbon-carbon bonds.[8] Their reaction with epoxides provides a reliable method for the synthesis of alcohols.
Mechanistic Insight and Regioselectivity
Similar to organocuprates, the reaction of Grignard reagents with epoxides in the absence of a Lewis acid catalyst proceeds via an SN2 mechanism.[5][9] The nucleophilic carbon of the Grignard reagent attacks the less sterically hindered carbon of the epoxide ring.[10] Therefore, for this compound, the attack of a Grignard reagent is expected to occur at the C3 position, leading to the same regioisomeric product as the organocuprate addition.
Diagram: Grignard Reagent Ring-Opening Workflow
Caption: General workflow for the Grignard reagent-mediated ring-opening of this compound.
Experimental Protocol: Ring-Opening with Methylmagnesium Bromide
This protocol details the reaction of this compound with a commercially available or freshly prepared solution of methylmagnesium bromide.
Materials:
-
Methylmagnesium bromide (in diethyl ether or THF)
-
This compound
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an argon atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
-
Addition of Grignard Reagent:
-
Slowly add the methylmagnesium bromide solution (1.1-1.5 equivalents) dropwise via the dropping funnel to the stirred epoxide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by the addition of saturated aqueous ammonium chloride solution or dilute HCl.
-
Extract the product with diethyl ether, and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash chromatography or distillation.
-
The Role of Lewis Acids: Modifying Reactivity and Regioselectivity
The addition of a Lewis acid can significantly alter the course of the ring-opening reaction. Lewis acids coordinate to the epoxide oxygen, making it a better leaving group and increasing the electrophilicity of the ring carbons.[6] This can shift the mechanism towards a more SN1-like pathway, where the nucleophile attacks the more substituted carbon that can better stabilize a developing positive charge.[11] For this compound, this would favor attack at the C2 position. The use of Lewis acids is particularly relevant for less reactive nucleophiles or when the desired product requires attack at the more hindered site.
Comparative Analysis and Data Summary
While specific yield and regioselectivity data for this compound are not extensively reported in readily accessible literature, we can extrapolate from the known principles of epoxide chemistry. The following table summarizes the expected outcomes.
| Organometallic Reagent | Catalyst/Conditions | Expected Major Regioisomer | Mechanistic Pathway | Key Considerations |
| Lithium Dialkylcuprate (R₂CuLi) | None | Attack at C3 | SN2 | High regioselectivity for the less hindered carbon. Tolerant of many functional groups.[7] |
| Grignard Reagent (RMgX) | None | Attack at C3 | SN2 | Strong nucleophile and base. Attack at the less hindered carbon is highly favored.[5][9] |
| Organolithium (RLi) | None | Attack at C3 | SN2 | Highly reactive, may lead to side reactions. Regioselectivity similar to Grignard reagents. |
| Grignard Reagent (RMgX) | Lewis Acid (e.g., BF₃·OEt₂) | Attack at C2 | SN1-like | Lewis acid activation promotes the formation of a more stable tertiary carbocation-like intermediate. |
Conclusion and Future Outlook
The ring-opening of this compound with organometallic reagents is a powerful and versatile transformation for the synthesis of complex molecules. The choice of reagent and reaction conditions allows for precise control over the regiochemical outcome of the reaction. Organocuprates and Grignard reagents, under standard conditions, reliably deliver products resulting from nucleophilic attack at the less sterically hindered C3 position. The strategic use of Lewis acids can invert this selectivity, favoring attack at the more substituted C2 position. This predictable and controllable reactivity makes this compound an invaluable tool for chemists in the pharmaceutical and fine chemical industries. Further research into the asymmetric ring-opening of this and related epoxides will undoubtedly continue to expand the synthetic chemist's toolkit for the efficient construction of chiral molecules.
References
-
This compound | 26196-04-3. Benchchem.
-
Ring-opening reactions of epoxides: Strong nucleophiles. Khan Academy.
-
Organocuprates. Chem-Station Int. Ed.
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Lewis acid catalysed rearrangement of epoxides: A mechanistic study. University of Canterbury.
-
Reactions of Grignard Reagents. Master Organic Chemistry.
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The Grignard Reaction of Epoxides. Chemistry Steps.
-
Grignard Reaction of Epoxides. Organic Chemistry Tutor.
-
Reaction involving opening of epoxides. Chemistry Stack Exchange.
-
127 CHM2211 Epoxide Reactions with Grignard Reagents. YouTube.
-
Organolithium vs Organomagnesium vs Organocuprate Addition. YouTube.
-
Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry.
-
This compound - 26196-04-3, C5H10O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
-
Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Chemistry Steps.
-
Ring-opening of Epoxides Mediated by Frustrated Lewis Pairs. PubMed.
-
Reactions of organocopper reagents. Wikipedia.
-
R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps.
-
Forming Tertiary Organolithiums and Organocuprates from Nitrile Precursors and their Bimolecular Reactions with Carbon Electrophiles to Form Quaternary Carbon Stereocenters. NIH.
-
Reactions of Epoxides. YouTube.
-
Ring‐opening of Epoxides Mediated by Frustrated Lewis Pairs. ResearchGate.
-
Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI.
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Troubleshooting & Optimization
Technical Support Center: Regioselectivity in 3-Methoxy-2,2-dimethyloxirane Ring Opening
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for controlling regioselectivity in the ring-opening of 3-Methoxy-2,2-dimethyloxirane. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established mechanistic principles.
Core Principles: The Duality of Ring-Opening Mechanisms
The regiochemical outcome of nucleophilic attack on this compound is a classic example of the interplay between steric and electronic effects. The reaction proceeds via two distinct, condition-dependent pathways:
-
SN2 Pathway (Basic or Neutral Conditions): Under basic or neutral conditions, the ring-opening follows a pure SN2 mechanism. The reaction is governed by steric hindrance . The incoming nucleophile will preferentially attack the less sterically hindered carbon atom.[1][2] For this compound, the gem-dimethyl group at the C2 position presents a formidable steric barrier, forcing the nucleophile to attack the C3 position.[1]
-
SN1-like Pathway (Acidic Conditions): In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a highly reactive oxonium ion and a much better leaving group.[3] This activation enhances the electrophilicity of the ring carbons. The transition state develops significant carbocation-like character.[2][4] The regioselectivity is now dictated by electronic effects —specifically, the ability of the carbon atoms to stabilize the developing positive charge. The tertiary C2 carbon, substituted with two electron-donating methyl groups, is far more capable of stabilizing this partial positive charge than the secondary C3 carbon.[1][5] Consequently, the nucleophile preferentially attacks the more substituted C2 position.[6][7]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab, providing causal explanations and actionable solutions.
Q1: My base-catalyzed reaction is sluggish and giving low yields. What's causing this?
Possible Causes & Solutions:
-
Insufficient Nucleophilicity: While strong bases are good nucleophiles, not all are created equal. If your nucleophile is sterically bulky or its negative charge is highly delocalized, its reactivity towards the epoxide may be diminished.
-
Solution: Consider a smaller, more potent nucleophile (e.g., switching from lithium diisopropylamide to sodium amide if a strong, non-nucleophilic base isn't required for other reasons, or using sodium azide instead of a bulky amine).
-
-
Poor Solvent Choice: The solvent must be able to dissolve both the epoxide and the nucleophilic salt. Furthermore, protic solvents (like methanol or water) can hydrogen-bond with the nucleophile, creating a solvent shell that reduces its effective nucleophilicity.
-
Solution: For reactions with strong, anionic nucleophiles (e.g., Grignard reagents, organolithiums), ensure you are using an appropriate aprotic solvent like THF or diethyl ether. For alkoxides or hydroxides, while the corresponding alcohol or water is often used, switching to a polar aprotic solvent like DMSO or DMF can sometimes accelerate SN2 reactions, provided the nucleophile has sufficient solubility.[8]
-
-
Low Reaction Temperature: To minimize side reactions, you may be running the reaction at a very low temperature. However, the activation energy for the SN2 attack might not be overcome.
-
Solution: Gradually increase the reaction temperature in increments of 10 °C. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and side product formation. The relief of ring strain is a significant driving force, so elevated temperatures are often well-tolerated.[9]
-
Q2: I performed an acid-catalyzed ring-opening and obtained a mixture of regioisomers instead of the expected C2-attack product. Why?
Possible Causes & Solutions:
-
Mechanism Ambiguity (The SN1/SN2 Spectrum): The acid-catalyzed mechanism is not purely SN1; it exists on a continuum between SN1 and SN2.[2][3] While attack at the tertiary C2 is electronically favored, some SN2-like attack at the less hindered C3 can still occur, especially with less-hindered nucleophiles or insufficiently acidic conditions.
-
Solution 1 (Increase SN1 Character): Use a stronger acid catalyst or a more polar, coordinating solvent to better stabilize the carbocation-like transition state. This will further bias the reaction towards attack at the C2 position. However, be cautious of potential elimination side reactions with very strong acids.
-
Solution 2 (Leverage the Nucleophile): A less reactive, "weaker" nucleophile will be more selective for the most electrophilic site (C2). If you are using a relatively strong nucleophile under acidic conditions (e.g., HBr), the halide ion is a potent nucleophile and may exhibit more SN2-like behavior. Using a weaker nucleophile like water or an alcohol in the presence of a catalytic amount of acid will strongly favor the SN1-like pathway.[2][6]
-
Q3: The regioselectivity of my reaction is the opposite of what is predicted by standard rules. What could lead to this reversal?
Possible Causes & Solutions:
-
Intramolecular Nucleophilic Attack: If your nucleophile is part of a larger molecule that also contains a Lewis basic site (e.g., a hydroxyl or amino group elsewhere in the molecule), it's possible for the substrate to coordinate to a catalyst or itself in a way that directs the nucleophile to an unexpected position. This is a common strategy in directed synthesis.
-
Change in Mechanism with Organometallics: Certain organometallic reagents can override standard selectivity rules. For example, some organocuprates or aluminates can exhibit different regioselectivity compared to Grignard or organolithium reagents due to coordination effects with the epoxide oxygen.[12]
-
Solution: Verify the expected mechanism for the specific class of organometallic reagent you are using. If you observe an unexpected outcome, consider that a different mechanism may be at play. Switching the metal (e.g., from Mg in a Grignard to Cu in a Gilman reagent) can be a deliberate strategy to alter regioselectivity.[12]
-
Frequently Asked Questions (FAQs)
Q: What are the expected major products for the ring-opening of this compound under typical acidic and basic conditions?
A: The expected outcomes are summarized in the table below.
| Condition | Mechanism | Controlling Factor | Site of Attack | Expected Major Product (using Nu:⁻ as nucleophile) |
| Acidic (e.g., H₂SO₄ cat., MeOH) | SN1-like | Electronic | C2 (more substituted) | 2-Methoxy-2-methyl-1-(Nu)-propanol |
| Basic (e.g., NaOMe, MeOH) | SN2 | Steric | C3 (less substituted) | 1-Methoxy-2-methyl-2-(Nu)-propanol |
Q: How can I visually understand the flow of electrons in these two pathways?
A: The following diagrams illustrate the core mechanistic steps for each pathway.
Diagram 1: Base-Catalyzed (SN2) Ring Opening
Caption: SN2 attack at the less hindered C3 position.
Diagram 2: Acid-Catalyzed (SN1-like) Ring Opening
Caption: SN1-like attack at the more substituted C2 position.
Q: Can I use a Lewis acid instead of a Brønsted acid to catalyze the reaction?
A: Yes, Lewis acids are frequently used to activate epoxides and can offer unique advantages. Catalysts like scandium triflate (Sc(OTf)₃), titanium isopropoxide (Ti(OⁱPr)₄), or various chiral metal-salen complexes can promote ring-opening.[13][14] They coordinate to the epoxide oxygen, polarizing the C-O bonds and activating the ring for nucleophilic attack. A key advantage is that many Lewis acid-catalyzed reactions can be run under non-aqueous, aprotic conditions. Furthermore, the use of chiral Lewis acids is a cornerstone of asymmetric catalysis, enabling the enantioselective ring-opening of meso-epoxides or kinetic resolution of racemic epoxides.[13][15]
Experimental Protocols
Protocol 1: Base-Catalyzed Ring Opening with Sodium Methoxide (Favors C3 Attack)
-
Objective: To synthesize 1,3-dimethoxy-2-methylpropan-2-ol.
-
Safety: Sodium methoxide is corrosive and reacts violently with water. Methanol is flammable and toxic. Perform all steps in a fume hood with appropriate personal protective equipment (PPE).
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add dry methanol (20 mL).
-
Reagent Preparation: Carefully add sodium metal (0.23 g, 10 mmol) in small portions to the methanol at 0 °C. Allow the sodium to react completely to form sodium methoxide. Alternatively, use a commercial solution of sodium methoxide in methanol.
-
Reaction: Add this compound (1.02 g, 10 mmol) dropwise to the sodium methoxide solution at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Workup: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the target compound.
Protocol 2: Acid-Catalyzed Ring Opening with Methanol (Favors C2 Attack)
-
Objective: To synthesize 2,3-dimethoxy-2-methylpropan-1-ol.
-
Safety: Sulfuric acid is extremely corrosive. Handle with extreme care.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.02 g, 10 mmol) dissolved in methanol (20 mL).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add one drop of concentrated sulfuric acid (H₂SO₄) as the catalyst.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is often rapid. Monitor by TLC for the consumption of the starting epoxide.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL) until the solution is neutral or slightly basic (check with pH paper).
-
Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting crude product can be purified by flash chromatography.
References
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
JoVE. (2023, April 30). Acid-Catalyzed Ring-Opening of Epoxides. Retrieved from [Link]
-
Oregon State University. (n.d.). Electronic Effects in Epoxide Ring Opening. Retrieved from [Link]
-
Došen-Milić, L., & Šolaja, B. (n.d.). Reactive Cleavage of Epoxides. Molecular Mechanics M ode1 for Reg ioc hemical Control of the Ring-opening Reactions. ElectronicsAndBooks. Retrieved from [Link]
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. Retrieved from [Link]
-
Chad's Prep. (n.d.). Ring Opening of Epoxides. Retrieved from [Link]
-
Visual Learners. (2021, July 10). Ring opening reactions of epoxide with strong and weak nucleophile [Video]. YouTube. Retrieved from [Link]
-
Pearson. (n.d.). Epoxide Reactions Explained. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 13.6 Ring Opening of Epoxides [Video]. YouTube. Retrieved from [Link]
-
PubMed Central. (2022, March 29). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. Retrieved from [Link]
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]
-
Study.com. (n.d.). Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. Retrieved from [Link]
-
Spandidos Publications. (2025, March 8). Regioselective synthesis: Significance and symbolism. Retrieved from [Link]
-
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]
-
Reddit. (2012, December 10). What exactly is the difference between regioselective, regiospecific, stereospecific, and stereoselective? Retrieved from [Link]
-
Wikipedia. (n.d.). Regioselectivity. Retrieved from [Link]
-
Chegg. (2023, February 17). Draw the stepwise mechanism for the acid-catalyzed ring opening of an epoxide. Retrieved from [Link]
-
Durgapur Govt. College. (n.d.). Module 1 Regioselective, Regio-specific and Chemoselective reactions. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Methoxymethoxymethyl)-2,2-dimethyloxirane. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 18.6: Reactions of Epoxides- Ring-opening. Retrieved from [Link]
-
ChemRxiv. (2025, June 12). Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. Retrieved from [Link]
-
NIST WebBook. (n.d.). This compound. Retrieved from [Link]
-
NIST WebBook. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Switch in regioselectivity of epoxide ring-opening by changing the organometallic reagent. Retrieved from [Link]
-
BYU-Idaho Academic Support. (2019, July 30). Acid Catalyzed Ring Opening of an Epoxide [Video]. YouTube. Retrieved from [Link]
-
ARPI. (2007). Regiochemical Control of the ring-opening of aziridines by means of chelating processes. Part 4. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Regiochemical control of the ring-opening of aziridines by means of chelating processes. Retrieved from [Link]
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Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-Methoxy-2,2-dimethyloxirane
Introduction
3-Methoxy-2,2-dimethyloxirane is a valuable heterocyclic intermediate in organic synthesis, prized for the unique reactivity imparted by its strained three-membered ring.[1] Its structure allows for stereospecific ring-opening reactions, making it a key building block for introducing complex functionality in the development of pharmaceuticals and other advanced materials.
The most common synthetic route involves the epoxidation of its alkene precursor, 2-methoxy-3,3-dimethyl-1-butene.[1] While seemingly straightforward, this synthesis is often plagued by side reactions that can significantly lower yield and complicate purification. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common experimental issues and offer field-proven protocols to ensure the integrity of your synthesis.
Section 1: The Synthetic Landscape
The synthesis is best conceptualized as a two-stage process: the formation of the vinyl ether precursor followed by its oxidation to the target epoxide. The epoxidation step is the primary focus of this guide, as it is the source of the most critical side reactions.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Problem Area: Low Yield & Incomplete Conversion
FAQ 1: My reaction yield is disappointingly low, and TLC/GC analysis shows a significant amount of unreacted starting alkene. What are the likely causes?
Answer: This is a classic problem of incomplete conversion. Several factors could be at play:
-
Oxidant Potency: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored properly (cool and dry). The active oxygen content decreases, leading to effectively sub-stoichiometric conditions. Always use a freshly opened bottle or titrate your older m-CPBA to determine its true activity. Dioxiranes like dimethyldioxirane (DMDO) are highly unstable and must be prepared fresh and used immediately.[2]
-
Insufficient Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, it is common practice to use a slight excess (1.1-1.2 equivalents) of the oxidizing agent to drive the reaction to completion.
-
Low Reaction Temperature: Epoxidations are often run at 0 °C to 25 °C to control exothermic events and minimize side reactions.[1] However, if the temperature is too low or the reaction time is too short, the reaction rate may be too slow for full conversion. Monitor the reaction by TLC until the starting alkene spot has been completely consumed.
-
Steric Hindrance: The alkene precursor has bulky gem-dimethyl groups, which can sterically hinder the approach of the oxidizing agent. This can slow the reaction rate compared to less substituted alkenes.
FAQ 2: My primary byproduct is a diol (specifically, 1-methoxy-2,2-dimethyl-ethane-1,2-diol). What is causing this, and how can I prevent it?
Answer: The formation of a diol is the most common and detrimental side reaction. It arises from the acid-catalyzed ring-opening (hydrolysis) of your newly formed epoxide.[3][4]
-
Causality: When using a peroxy acid like m-CPBA, a carboxylic acid (m-chlorobenzoic acid) is generated as a byproduct.[5] This acid protonates the epoxide's oxygen, making the ring highly susceptible to nucleophilic attack by any water present in the reaction medium.[6][7] The attack occurs in an SN2-like fashion, resulting in a trans-diol.[3]
-
Preventative Measures:
-
Buffering the Reaction: The most effective solution is to add a mild base to neutralize the acidic byproduct as it forms. A common choice is a biphasic system with an aqueous solution of sodium bicarbonate (NaHCO₃) or by adding solid sodium carbonate (Na₂CO₃).
-
Use a Non-Acidic Oxidant: Switch to an oxidant that does not generate an acidic byproduct. Dimethyldioxirane (DMDO) is an excellent alternative, as its byproduct is simply acetone, which is neutral and volatile.[2]
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry to minimize the presence of water, the primary nucleophile for this side reaction.
-
Immediate Work-up: Once the reaction is complete, do not let it sit. Proceed immediately to a basic aqueous work-up to quench the reaction and remove the acidic byproduct.
-
Problem Area: Product Purity & Stability
FAQ 3: I am struggling to separate the target epoxide from the m-chlorobenzoic acid byproduct during purification. What is an effective work-up protocol?
Answer: This is a common purification challenge. The key is to exploit the acidic nature of the byproduct.
-
Recommended Work-up Protocol:
-
Upon reaction completion, quench by slowly adding a cold, saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅) to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash it several times with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will convert the acidic m-chlorobenzoic acid into its water-soluble sodium salt, which will be extracted into the aqueous layer.
-
Follow with a wash with brine (saturated NaCl solution) to remove residual water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature.
-
FAQ 4: My purified this compound seems to polymerize or decompose upon storage. How can I improve its stability?
Answer: Epoxides are inherently reactive due to their high ring strain.[8][9] Trace amounts of acid or base can catalyze ring-opening and subsequent polymerization.[10]
-
Storage Recommendations:
-
Purity is Key: Ensure the product is completely free of acidic or basic residues from the work-up. A final filtration of the purified product through a small plug of neutral alumina can help remove trace impurities.
-
Cold and Dark: Store the purified epoxide in a tightly sealed container at low temperatures (e.g., in a freezer at -20 °C).
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.
-
Section 3: Mechanistic Insights
Understanding the reaction mechanisms is crucial for effective troubleshooting.
Desired Reaction: The "Butterfly" Epoxidation Mechanism
The epoxidation of an alkene with a peroxy acid like m-CPBA proceeds through a concerted mechanism where all bond-forming and bond-breaking occurs in a single step.[11][12] This is often called the "Butterfly Mechanism" due to the shape of the transition state.[12]
Caption: The concerted "Butterfly" mechanism for m-CPBA epoxidation.
Primary Side Reaction: Acid-Catalyzed Ring Opening
This two-step process is the primary cause of yield loss. The presence of an acid (H-A), such as the carboxylic acid byproduct, initiates the cascade.
Caption: Mechanism of acid-catalyzed epoxide ring-opening.
Section 4: Validated Experimental Protocols
These protocols are designed to maximize yield and purity by addressing the potential side reactions discussed above.
Protocol 1: Buffered m-CPBA Epoxidation
This is a robust method for general use.
| Parameter | Value / Description | Rationale |
| Reagents | 2-methoxy-3,3-dimethyl-1-butene (1.0 eq) | Starting Material |
| m-CPBA (~77%, 1.2 eq) | Oxidizing Agent | |
| Dichloromethane (DCM) | Aprotic solvent to prevent ring-opening[1] | |
| Sodium Bicarbonate (NaHCO₃), sat. aq. | Buffer to neutralize acidic byproduct | |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and exothermicity[1] |
| Time | 2-6 hours (Monitor by TLC) | Ensure full conversion of starting material |
Step-by-Step Procedure:
-
Dissolve 2-methoxy-3,3-dimethyl-1-butene in dichloromethane in a round-bottom flask equipped with a stir bar.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Add m-CPBA portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alkene.
-
Separate the organic layer. Extract the aqueous layer twice with fresh dichloromethane.
-
Combine the organic layers and proceed with the work-up described in FAQ 3 .
Protocol 2: DMDO Epoxidation (Milder, Neutral Conditions)
This method is preferred for acid-sensitive substrates. WARNING: Dioxiranes are volatile and potentially explosive peroxides; handle with extreme caution behind a blast shield in a well-ventilated fume hood.[2]
| Parameter | Value / Description | Rationale |
| Reagents | 2-methoxy-3,3-dimethyl-1-butene (1.0 eq) | Starting Material |
| DMDO in acetone solution (~0.07 M, 1.5 eq) | Neutral oxidizing agent[2] | |
| Acetone or DCM | Solvent | |
| Temperature | 0 °C to Room Temperature | Standard for DMDO epoxidations |
| Time | 30-60 minutes (Monitor by TLC) | DMDO is highly reactive; reactions are fast |
Step-by-Step Procedure:
-
Dissolve the alkene in acetone or dichloromethane and cool to 0 °C.
-
Slowly add the freshly prepared solution of DMDO in acetone via a dropping funnel.
-
Stir at 0 °C for 30-60 minutes, monitoring by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure (at low temperature) to remove the solvent and the acetone byproduct.
-
The crude product can then be purified by distillation or chromatography. No aqueous work-up is typically required.
References
- Benchchem. (n.d.). This compound | 26196-04-3.
- Chem Complete. (2016, March 2). Epoxide Formation and Acidic Epoxide Opening. YouTube.
- Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.
- Google Patents. (n.d.). US4369096A - Process for the purification of epoxides.
- Abraham Entertainment. (2025, November 14).
- Leah4Sci. (2022, October 26). Alkene Epoxidation Reaction and Mechanism with mCPBA.
- Master Organic Chemistry. (2011, June 17). m-CPBA (meta-chloroperoxybenzoic acid).
- Google Patents. (n.d.). GB1216649A - Purification of epoxides.
- Wikipedia. (n.d.). Epoxide.
- That Chemist. (2022, April 11). Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl (IOC 26). YouTube.
- ACS Publications. (n.d.). Vinyl Epoxides in Organic Synthesis | Chemical Reviews.
- Google Patents. (n.d.). US4423239A - Method for purifying an epoxidation product.
- Chemistry Steps. (n.d.). Epoxidation of Alkenes.
- Chem-Station Int. Ed. (2015, October 6). Oxidation with Dioxiranes.
- Chad's Prep. (n.d.). Ring Opening of Epoxides.
- ResearchGate. (2025, August 7). Dioxirane Epoxidation of Alkenes.
- Royal Society of Chemistry. (2018). Selective and metal-free epoxidation of terminal alkenes by heterogeneous polydioxirane in mild conditions.
- Science.gov. (n.d.). epoxide ring opening: Topics.
- BYJU'S. (n.d.). Epoxide Reactions.
- Organic Chemistry: A Tenth Edition. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening.
- Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles.
- Chemistry LibreTexts. (2023, July 21). 3.7: Reactions of Epoxides- Ring-opening.
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- 11. youtube.com [youtube.com]
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Technical Support Center: Purification of 3-Methoxy-2,2-dimethyloxirane
Welcome to the dedicated technical support guide for the purification of 3-Methoxy-2,2-dimethyloxirane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile epoxide intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of isolating this compound from complex reaction mixtures. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, ensuring both the purity of your product and the integrity of your research.
Introduction to the Challenges of Purifying this compound
This compound is a valuable building block in organic synthesis due to its strained three-membered ring, which makes it susceptible to nucleophilic attack.[1] This inherent reactivity, however, also presents significant challenges during its purification. The epoxide ring is prone to opening under both acidic and basic conditions, leading to the formation of unwanted byproducts such as diols.[2][3][4][5][6] Therefore, the purification strategy must be carefully designed to preserve the integrity of the epoxide.
This guide will address the common pitfalls encountered during the purification of this compound and provide robust solutions to obtain a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The impurities in your crude mixture will largely depend on the synthetic route employed. The most common method for synthesizing this compound is the epoxidation of 1-methoxy-2-methylpropene using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[7][8][9] In this case, you can expect the following impurities:
-
Unreacted starting material: 1-methoxy-2-methylpropene.
-
Peroxyacid byproduct: For example, meta-chlorobenzoic acid (m-CBA) if m-CPBA is used.[1]
-
Ring-opened byproducts: Primarily 1-methoxy-2-methylpropane-1,2-diol, formed by the hydrolysis of the epoxide. This can be exacerbated by the presence of acidic or basic residues in the reaction mixture.[2][3][7]
-
Solvent residues: The solvent used for the reaction.
Q2: My final product shows a significant amount of a diol byproduct. What went wrong?
A2: The presence of a diol, such as 1-methoxy-2-methylpropane-1,2-diol, is a clear indication of epoxide ring-opening via hydrolysis.[2][3] This can occur under both acidic and basic conditions.[4][5]
-
Acid-catalyzed hydrolysis: The epoxidation reaction itself can generate acidic byproducts (the carboxylic acid from the peroxyacid). If not properly neutralized during workup, these acids can catalyze the ring-opening of the desired epoxide.[6][10]
-
Base-catalyzed hydrolysis: While less common during a standard epoxidation workup, exposure to strong bases for extended periods can also lead to ring-opening.[11]
To prevent this, ensure a thorough and gentle workup procedure. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, is crucial to remove acidic byproducts.[1]
Q3: Can I use distillation to purify this compound?
A3: Yes, distillation is a viable and often preferred method for purifying this compound, especially for removing non-volatile impurities and solvents with significantly different boiling points. The boiling point of this compound is approximately 93.6 °C (366.7 K).[12] However, care must be taken to avoid thermal decomposition or acid/base-catalyzed ring-opening at elevated temperatures. It is advisable to perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
Q4: Is column chromatography a suitable purification method for this epoxide?
A4: Column chromatography can be used, but with caution. Silica gel, the most common stationary phase, is slightly acidic and can promote the ring-opening of the epoxide. To mitigate this, it is recommended to use a deactivated stationary phase. This can be achieved by treating the silica gel with a small amount of a non-nucleophilic base, such as triethylamine, mixed into the eluent system. Thin-layer chromatography (TLC) can be a useful tool to quickly assess the separation of components in a potential solvent system.[13]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low yield after workup | Incomplete reaction or loss of product during extraction. | - Monitor the reaction progress by TLC or GC to ensure complete consumption of the starting alkene. - Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to prevent the epoxide from being protonated and more water-soluble. - Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane). | Increased recovery of the crude epoxide. |
| Product is contaminated with a carboxylic acid byproduct (e.g., m-CBA) | Insufficient washing during the extractive workup. | - Increase the number of washes with a saturated sodium bicarbonate solution. - Gently agitate the separatory funnel to ensure thorough mixing without forming a stable emulsion. - Check the pH of the final aqueous wash to ensure it is neutral or slightly basic. | Complete removal of the acidic byproduct, confirmed by TLC or ¹H NMR. |
| Significant diol formation observed in the final product | Acid- or base-catalyzed ring-opening of the epoxide. | - During workup, use a mild base like sodium bicarbonate and avoid strong bases. - If using column chromatography, deactivate the silica gel with triethylamine. - If using distillation, consider vacuum distillation to reduce the temperature.[14] | Preservation of the epoxide ring and a purer final product. |
| Product co-distills with a solvent or impurity | Boiling points of the components are too close for simple distillation. | - Use fractional distillation with a column that has a high number of theoretical plates. - Alternatively, consider purification by column chromatography. | Improved separation and higher purity of the final product. |
Experimental Protocols
Protocol 1: Extractive Workup for Removal of Acidic Byproducts
This protocol describes the initial purification step after the epoxidation reaction is complete.
-
Quench the Reaction: Cool the reaction mixture to room temperature. If a peroxyacid like m-CPBA was used, there might be a precipitate of the corresponding carboxylic acid.
-
Initial Wash: Transfer the reaction mixture to a separatory funnel. Add an equal volume of a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Gently swirl the separatory funnel to allow for the neutralization of the acidic byproduct. Caution: CO₂ gas will be evolved, so vent the funnel frequently.
-
Separate Layers: Allow the layers to separate completely. Drain the aqueous layer.
-
Repeat Washes: Repeat the wash with the NaHCO₃ solution (steps 2-4) two more times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities and to aid in breaking any emulsions.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Fractional Distillation
This protocol is suitable for purifying the crude epoxide obtained from the extractive workup.
-
Apparatus Setup: Assemble a fractional distillation apparatus. For efficient separation, use a Vigreux or packed column.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Apply Vacuum (Optional but Recommended): Connect the apparatus to a vacuum source. A pressure of 20-50 mmHg is typically sufficient to significantly lower the boiling point.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Slowly increase the temperature and collect the fractions that distill at a constant temperature. The main fraction should be collected at the expected boiling point of this compound (93.6 °C at atmospheric pressure; adjust for vacuum).
-
Monitor Purity: The purity of the collected fractions can be monitored by TLC or GC.
-
Storage: Store the purified epoxide in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation.
Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic for Diol Formation
Caption: Troubleshooting decision tree for diol byproduct formation.
References
-
Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Available at: [Link]
-
Weatherhead, R. G. (1966). Thin-layer Chromatography of Epoxide Resins. The Analyst, 91(1084), 445-448. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]
-
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Available at: [Link]
-
Yang, S. K., & Gelboin, H. V. (1976). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. Biochemical Pharmacology, 25(24), 2221-2225. Available at: [Link]
-
McMurry, J. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry. Available at: [Link]
-
El-Gendy, M. A., & El-Sherbiny, D. H. (2003). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Journal of Chromatography B, 798(2), 247-253. Available at: [Link]
-
Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). US4369096A - Process for the purification of epoxides.
-
Novak, J., & Ruzicka, V. (1968). [Paper chromatography of cycloaliphatic epoxides]. Journal of Chromatography A, 35, 83-91. Available at: [Link]
-
Read Chemistry. (2022, December 14). Epoxidation of Alkenes. Available at: [Link]
-
Visualize Organic Chemistry. (n.d.). Alkene epoxidation. Available at: [Link]
-
Attygalle, A. B., & Morgan, E. D. (1984). Determination of oxirane ring position in epoxides at the nanogram level by reaction gas chromatography. Analytical Chemistry, 56(8), 1523-1525. Available at: [Link]
-
ChemSynthesis. (2025, May 20). This compound. Available at: [Link]
-
Organic Chemistry. (n.d.). Epoxidation of Alkenes [with free study guide]. Available at: [Link]
-
Chad's Prep. (2020, November 23). 8.7 Epoxidation, Anti-Dihydroxylation, and Syn-Dihydroxylation of Alkenes | Organic Chemistry [Video]. YouTube. Available at: [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-1-methoxyethylene oxide. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Methoxymethoxymethyl)-2,2-dimethyloxirane. Retrieved from [Link]
-
Wikipedia. (n.d.). Epoxide. Retrieved from [Link]
-
Reddit. (2018, October 26). How to improve epoxide yield in an organic chemistry lab? r/chemhelp. Retrieved from [Link]
-
Encyclopedia.pub. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions. Retrieved from [Link]
-
Chad's Prep. (n.d.). Ring Opening of Epoxides. Retrieved from [Link]
- Google Patents. (n.d.). WO2010014896A1 - Process for producing epoxides.
-
Ashenhurst, J. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.7: Synthesis of Epoxides. Available at: [Link]
-
PubChem. (n.d.). 3-Methoxy-2,2-dimethyloxetane. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. Available at: [Link]
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Navigating the Challenges of a Hindered Epoxide: A Technical Support Guide for 3-Methoxy-2,2-dimethyloxirane Reactions
Welcome to the technical support center for 3-Methoxy-2,2-dimethyloxirane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique reactivity of this sterically hindered epoxide. Here, we address common challenges and provide practical, field-tested solutions in a question-and-answer format to empower you to overcome synthetic hurdles and achieve your desired outcomes.
Understanding the Core Challenge: Steric Hindrance and Regioselectivity
This compound presents a fascinating yet challenging substrate. Its inherent ring strain makes it reactive, but the bulky gem-dimethyl group at the C2 position and the methoxy group at the C3 position create significant steric congestion. This steric hindrance governs the regioselectivity of nucleophilic attack, making careful consideration of reaction conditions paramount for success.
The fundamental principle guiding the ring-opening of this epoxide is the competition between two potential sites of nucleophilic attack: the tertiary carbon (C2) and the secondary carbon (C3). The outcome of this competition is dictated by the reaction mechanism, which can be modulated by the choice of nucleophile and catalyst.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction with a strong nucleophile (e.g., Grignard reagent, organolithium) is sluggish or failing. What is the likely cause and how can I fix it?
Answer:
The most probable cause is the significant steric hindrance around the epoxide ring, particularly at the C2 position, which bears the gem-dimethyl group. Strong nucleophiles, which typically operate under basic or neutral conditions, favor an S(_N)2-type mechanism. In this scenario, the nucleophile attacks the less sterically hindered carbon atom. For this compound, the C3 carbon (bearing the methoxy group) is less sterically encumbered than the C2 carbon[1]. Therefore, the reaction should proceed via attack at C3.
However, even at the "less hindered" C3 position, the methoxy group still presents some steric bulk. Furthermore, strong, bulky nucleophiles like Grignard and organolithium reagents can struggle to approach the electrophilic carbon.
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side reactions or decomposition.
-
Use a Less Hindered Nucleophile: If possible, consider using a smaller, less sterically demanding organometallic reagent. For example, methyl lithium may react more readily than tert-butyl lithium.
-
Employ a More Reactive Organometallic: Organolithium reagents are generally more reactive than Grignard reagents and may be more effective in attacking the hindered epoxide[2][3].
-
Change the Solvent: The choice of solvent can influence the reactivity of the organometallic reagent. Ethereal solvents like THF or diethyl ether are standard, but the addition of a coordinating solvent like HMPA (use with appropriate safety precautions) can sometimes enhance the reactivity of organolithium reagents[2].
-
Consider a Transmetalation Strategy: In some cases, transmetalation of the organometallic reagent to a more reactive species (e.g., an organocuprate) can alter the reactivity profile and improve the outcome.
Experimental Protocol: Reaction with an Organolithium Reagent
-
Materials:
-
This compound
-
Organolithium reagent (e.g., n-butyllithium in hexanes)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent dropwise via syringe.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
FAQ 2: I am observing a mixture of regioisomers in my ring-opening reaction. How can I improve the regioselectivity?
Answer:
The formation of a mixture of regioisomers indicates that the reaction is not proceeding exclusively through a single mechanistic pathway. This can happen under conditions that are intermediate between purely S(_N)1 and S(_N)2, or if the inherent steric and electronic factors of the substrate do not strongly favor one pathway over the other.
To enhance regioselectivity, you must push the reaction decisively towards either an S(_N)1 or S(_N)2 mechanism.
Strategies for Improving Regioselectivity:
-
For Attack at the Less Hindered Carbon (C3 - S(_N)2 Pathway):
-
Use a Strong, Non-bulky Nucleophile: As mentioned previously, a smaller, potent nucleophile will more readily attack the less sterically hindered C3 position[4][5].
-
Strictly Basic or Neutral Conditions: Avoid any acidic catalysts or protic solvents that could protonate the epoxide oxygen and introduce S(_N)1 character[5].
-
Lower Reaction Temperature: S(_N)2 reactions are often favored at lower temperatures.
-
-
For Attack at the More Substituted Carbon (C2 - S(_N)1 Pathway):
-
Employ Acid Catalysis: The use of a Brønsted or Lewis acid will protonate or coordinate to the epoxide oxygen, making it a better leaving group[6][7]. This will favor the development of a partial positive charge on the more substituted carbon (C2), which can better stabilize it, thus directing the nucleophilic attack to this position[6].
-
Use a Weak Nucleophile: Weak nucleophiles are less likely to react via an S(_N)2 pathway and will preferentially attack the more electrophilic carbon of the protonated epoxide[4].
-
Choice of Lewis Acid: The strength of the Lewis acid can influence the degree of C-O bond cleavage in the transition state. Stronger Lewis acids can promote a more S(N)1-like character[8].
-
Visualizing the Mechanistic Choice
Caption: Decision workflow for controlling regioselectivity.
FAQ 3: My acid-catalyzed ring-opening is giving low yields. What are some potential issues and solutions?
Answer:
Low yields in acid-catalyzed ring-opening reactions of this compound can stem from several factors, including substrate decomposition under harsh acidic conditions, polymerization, or rearrangement reactions.
Troubleshooting Strategies:
-
Use a Milder Lewis Acid: Strong Brønsted acids can sometimes lead to undesired side reactions. Consider using a milder Lewis acid, such as ZnCl(2), Sc(OTf)(_3), or a lanthanide triflate, to activate the epoxide[8]. These can be more selective and lead to cleaner reactions.
-
Optimize the Stoichiometry of the Acid: Use a catalytic amount of the acid rather than a stoichiometric amount to minimize side reactions.
-
Control the Temperature: These reactions can be exothermic. Running the reaction at a lower temperature can help to control the reaction rate and minimize decomposition.
-
Choice of Solvent: The solvent can play a crucial role in stabilizing intermediates. Protic solvents can participate in the reaction, so an aprotic solvent may be preferred depending on the desired outcome.
-
Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can sometimes accelerate the reaction rate and improve yields by providing rapid and uniform heating[9][10][11].
Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening with an Alcohol
-
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol)
-
Lewis acid (e.g., Scandium(III) triflate)
-
Anhydrous dichloromethane
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a solution of this compound in anhydrous dichloromethane.
-
Add the alcohol (1.2 equivalents).
-
Add a catalytic amount of Scandium(III) triflate (e.g., 5 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
Summary of Reaction Conditions and Expected Outcomes
| Condition | Nucleophile | Mechanism | Site of Attack | Expected Major Product |
| Basic/Neutral | Strong (e.g., RMgX, RLi, RO⁻) | S(_N)2 | C3 (less hindered) | 1-substituted-2-methoxy-2-methylpropan-1-ol |
| Acidic | Weak (e.g., H₂O, ROH) | S(_N)1-like | C2 (more substituted) | 2-substituted-2-methoxy-2-methylpropan-1-ol |
Visualizing the Reaction Pathways
Caption: Reaction pathways for this compound.
References
- Gawande, M. B., Shelke, S. N., Zboril, R., & Varma, R. S. (2014). Microwave-assisted chemistry: a rapid and sustainable route to synthesis of organics, inorganics, and nanomaterials. Accounts of Chemical Research, 47(4), 1338–1348.
- Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- BenchChem (2023). This compound. BenchChem Scientific Services.
- Chemistry Steps. Epoxides Ring-Opening Reactions.
- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
- Pearson Education. Give the expected products of the following reactions.
- Schaumann, E., & Jamison, W. C. L. (2007). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.
- Fallah-Mehrjardi, M. (2018). Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis. Journal of the Iranian Chemical Society, 15(12), 2617-2651.
- Sigma-Aldrich. Organolithium Reagents.
- Organic Chemistry D
- Organic Chemistry Portal. β-Hydroxy ether synthesis by substitution.
- LibreTexts. (2021). 18.6: Reactions of Epoxides - Ring-opening.
- National Center for Biotechnology Information.
- Wikipedia. (2023). Organolithium reagent.
- ResearchGate. Transition Metal Based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions.
- Taylor & Francis. Organolithium reagents – Knowledge and References.
- University of Calgary. Ch16: SN1 type reactions of epoxides.
- ResearchGate.
- Acros Organics. Organolithium compounds, properties & structures.
- Kulkarni Research Group. (2018). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.
- BenchChem. Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis.
- MDPI.
- PubChem. 2,2-Dimethyl-1-methoxyethylene oxide.
- PubChem. 3-(Methoxymethoxymethyl)-2,2-dimethyloxirane.
- Master Organic Chemistry. Reactions of Grignard Reagents.
- Chegg. Epoxides: reaction of 3-ethyl-2,2-dimethyloxirane with CH3OH and CH3O-.
- ResearchGate.
- Reddit. Regioselectivity in this heterocycle synthesis.
- Master Organic Chemistry. Epoxides - The Outlier Of The Ether Family.
- Chemistry Stack Exchange. Reaction involving opening of epoxides.
- ChemSynthesis. This compound.
- Filo.
- Google Patents. CN103333058A - Beta-alkoxy alcohol compound synthesis method.
- Yudin, A. K., & Caiazzo, A. (2012). The synthesis of epoxides via base-promoted ring closure starting from X-hydrins.
- LibreTexts. (2023). 18.2 Synthesis of Ethers.
- NIST. This compound.
- NIST. This compound.
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Epoxidation of 3-Methoxy-2,2-dimethyloxirane
Welcome to the comprehensive technical support guide for the synthesis of 3-Methoxy-2,2-dimethyloxirane. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the epoxidation of the precursor, 1-methoxy-2-methylpropene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most direct and widely employed method for synthesizing this compound is through the epoxidation of its corresponding alkene precursor, 1-methoxy-2-methylpropene.[1] This process involves the addition of an oxygen atom across the double bond of the alkene to form the characteristic three-membered oxirane ring.
Q2: Why is temperature control critical in this epoxidation reaction?
Temperature is a crucial parameter in the epoxidation of 1-methoxy-2-methylpropene. These reactions are typically exothermic, and excessive heat can lead to undesirable side reactions.[1] The primary concern is the acid- or base-catalyzed ring-opening of the newly formed epoxide, which can result in the formation of diols or other impurities, thereby reducing the yield and purity of the desired this compound.[1][2][3] To mitigate these side reactions and enhance selectivity, it is generally recommended to conduct the epoxidation at reduced temperatures, typically between 0 °C and 25 °C.[1]
Q3: What are the recommended epoxidizing agents for this reaction?
Several epoxidizing agents can be used, with the choice often depending on the scale of the reaction, the desired selectivity, and the available resources. Common choices include:
-
meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and commercially available peroxy acid that is effective for a broad range of alkenes.[4] It offers a good balance of reactivity and selectivity. However, the acidic nature of the m-CPBA and its byproduct, m-chlorobenzoic acid, can sometimes promote the ring-opening of sensitive epoxides.[5]
-
Dimethyldioxirane (DMDO): This reagent is known for its mild and neutral reaction conditions, often leading to higher yields of sensitive epoxides compared to m-CPBA.[5] DMDO is typically generated in situ from Oxone® (potassium peroxymonosulfate) and acetone, or a solution in acetone can be prepared and used.[6][7] The reaction is generally rapid and clean.[5]
-
Hydrogen Peroxide (in the presence of a catalyst): For electron-deficient alkenes, alkaline hydrogen peroxide can be an effective epoxidizing agent.[8] Various catalysts, including those based on manganese or divanadium-substituted phosphotungstate, can be employed to facilitate this reaction.[9][10][11]
Q4: How does the electronic nature of the alkene precursor (1-methoxy-2-methylpropene) influence the reaction?
The presence of the methoxy group makes 1-methoxy-2-methylpropene an electron-rich alkene. This increased nucleophilicity generally makes it more reactive towards electrophilic epoxidizing agents like m-CPBA. However, the methoxy group can also influence the stability of the resulting epoxide and its susceptibility to ring-opening reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Potential Cause: Incomplete reaction.
-
Troubleshooting Steps:
-
Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting alkene.
-
Increase reaction time: If the reaction is proceeding slowly at the chosen temperature, consider extending the reaction time.
-
Optimize stoichiometry: Ensure a slight excess (1.1 to 1.5 equivalents) of the epoxidizing agent is used to drive the reaction to completion.[1]
-
-
-
Potential Cause: Decomposition of the epoxidizing agent.
-
Troubleshooting Steps:
-
Check the quality of the reagent: Peroxy acids like m-CPBA can decompose over time. Use a fresh batch or determine the active oxygen content before use.
-
Maintain low temperature: For reagents like DMDO, which are thermally unstable, it is crucial to maintain the recommended low temperature throughout the reaction.[6]
-
-
-
Potential Cause: Catalyst deactivation (if applicable).
Issue 2: Formation of Significant Side Products (e.g., diols)
-
Potential Cause: Ring-opening of the epoxide.
-
Troubleshooting Steps:
-
Lower the reaction temperature: This is the most effective way to minimize epoxide ring-opening.[1]
-
Use a buffered system: If using an acidic reagent like m-CPBA, adding a buffer such as sodium bicarbonate can neutralize the acidic byproduct and reduce acid-catalyzed ring-opening.
-
Switch to a milder reagent: Consider using DMDO, which operates under neutral conditions and often gives cleaner reactions for sensitive epoxides.[5]
-
-
Issue 3: Difficulty in Product Isolation
-
Potential Cause: Emulsion formation during workup.
-
Troubleshooting Steps:
-
Use brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help break emulsions.
-
Centrifugation: For persistent emulsions, centrifugation can aid in phase separation.
-
-
-
Potential Cause: Co-elution of product and byproducts during chromatography.
-
Troubleshooting Steps:
-
Optimize the solvent system: Experiment with different solvent polarities for column chromatography to achieve better separation.
-
Consider alternative purification methods: Distillation under reduced pressure may be a viable option for purifying the volatile epoxide product.
-
-
Experimental Protocols
General Protocol for m-CPBA Epoxidation of 1-methoxy-2-methylpropene
-
Dissolve 1-methoxy-2-methylpropene (1.0 eq) in a suitable solvent (e.g., dichloromethane, chloroform) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in the same solvent.
-
Add the m-CPBA solution dropwise to the alkene solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC.
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with a saturated solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Data Presentation
| Parameter | m-CPBA | DMDO | Catalytic H₂O₂ |
| Typical Temperature | 0 °C to room temperature[1] | 0 °C or below[6] | Room temperature to gentle heating |
| Reaction Conditions | Acidic (byproduct)[5] | Neutral[5] | Basic or neutral (catalyst dependent)[8][10] |
| Common Solvents | Dichloromethane, Chloroform[13] | Acetone, Dichloromethane[5] | Water, Biphasic systems |
| Advantages | Readily available, well-established | Mild, high yields for sensitive epoxides[5] | "Green" oxidant, cost-effective |
| Disadvantages | Can cause ring-opening of sensitive epoxides[5] | Reagent instability, may require in situ generation[6] | May require specific catalysts, slower reaction rates |
Visualizations
Epoxidation Mechanism of 1-methoxy-2-methylpropene with m-CPBA
Caption: Concerted "butterfly" mechanism for the epoxidation of 1-methoxy-2-methylpropene using m-CPBA.[4][14]
General Experimental Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve issues of low product yield.
References
- Benchchem. (n.d.). This compound | 26196-04-3.
- PubMed. (2011). Efficient epoxidation of electron-deficient alkenes with hydrogen peroxide catalyzed by [γ-PW10O38V2(μ-OH)2]3-.
- ResearchGate. (n.d.). Epoxidation of electron-deficient alkenes using heterogeneous basic catalysts.
- Wikipedia. (n.d.). Jacobsen epoxidation.
- Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation.
- RSC Publishing. (2021). Organocatalytic epoxidation and allylic oxidation of alkenes by molecular oxygen.
- Wikipedia. (n.d.). Hydrogen peroxide.
- Organic Syntheses. (n.d.). Dioxirane, dimethyl-.
- Grokipedia. (n.d.). Jacobsen epoxidation.
- Wikipedia. (n.d.). Jacobsen's catalyst.
- Wipf Group. (2006). 9. Jacobsen-Katsuki Epoxidations.
- BenchChem. (2025). troubleshooting low yields in epoxide activation reactions.
- Organic Reactions. (n.d.). Asymmetric Epoxidation Of Electron-Deficient Alkenes.
- Abraham Entertainment. (2025). MCPBA Epoxidation: Mechanism Explained.
- NIH. (2022). Stepwise and Microemulsions Epoxidation of Limonene by Dimethyldioxirane: A Comparative Study.
- DSpace@MIT. (2021). Continuous dimethyldioxirane generation for polymer epoxidation.
- Schlegel Group - Wayne State University. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study.
- RSC Publishing. (n.d.). Continuous dimethyldioxirane generation for polymer epoxidation.
- Scribd. (n.d.). Sharpless Asymmetric Epoxidation Guide.
- ResearchGate. (n.d.). Green epoxidation reaction with in situ‐generated DMDO to prepare....
- ChemSynthesis. (2025). This compound.
- ResearchGate. (2022). (PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products.
- Wikipedia. (n.d.). Sharpless epoxidation.
- Smolecule. (n.d.). Buy 3-Ethyl-2,2-dimethyloxirane | 1192-22-9.
- YouTube. (2015). Epoxidation of Alkenes using mCPBA: Mechanism and Properties!.
- Organic Chemistry Portal. (n.d.). Sharpless Epoxidation.
- Leah4Sci. (2022). Alkene Epoxidation Reaction and Mechanism with mCPBA.
- Master Organic Chemistry. (2011). m-CPBA (meta-chloroperoxybenzoic acid).
- Journal of the American Chemical Society. (n.d.). Alkene Epoxidation and Oxygen Evolution Reactions Compete for Reactive Surface Oxygen Atoms on Gold Anodes.
- Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation.
- PubChem. (n.d.). 3-(Methoxymethoxymethyl)-2,2-dimethyloxirane.
- London South Bank University. (n.d.). Greener and sustainable approach for the synthesis of commercially important epoxide building blocks using polymer-supported Mo(VI) catalyst.
- Organic Chemistry Portal. (n.d.). Synthesis of epoxides.
- Master Organic Chemistry. (2015). Opening of Epoxides With Acid.
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
- Chemistry Steps. (2025). Reactions of Epoxides Practice Problems.
- NIST WebBook. (n.d.). This compound.
- NIST WebBook. (n.d.). This compound.
- YouTube. (2023). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins.
- PubChem. (n.d.). 2,2-Dimethyl-1-methoxyethylene oxide.
- Chemistry LibreTexts. (2019). 11.3.6 Epoxidation of Alkenes.
- NIH. (n.d.). Thermochemical Studies of Epoxides and Related Compounds.
- Visualize Organic Chemistry. (n.d.). Alkene epoxidation.
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- 9. Efficient epoxidation of electron-deficient alkenes with hydrogen peroxide catalyzed by [γ-PW10O38V2(μ-OH)2]3- - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. leah4sci.com [leah4sci.com]
Preventing diol formation during 3-Methoxy-2,2-dimethyloxirane synthesis
Technical Support Center: Synthesis of 3-Methoxy-2,2-dimethyloxirane
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, with a specific focus on preventing the common side reaction of diol formation. We will delve into the mechanistic underpinnings of this side reaction and provide field-proven strategies to ensure high-yield, high-purity synthesis of your target epoxide.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of a polar byproduct in my reaction mixture that I suspect is a diol. Why is this happening?
The formation of a diol, specifically 3-methoxy-2-methylpropane-1,2-diol, is the most common side reaction during the synthesis and workup of this compound. This occurs through the hydrolysis of the epoxide's strained three-membered ring.[1] This ring-opening reaction is readily catalyzed by trace amounts of acid or base in the presence of water.[2][3][4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, activating the ring for nucleophilic attack by water.[5][6] For an unsymmetrical epoxide like this one, the attack preferentially occurs at the more substituted carbon atom due to the stabilization of a partial positive charge in the transition state, which has significant SN1 character.[2][7]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a nucleophile such as a hydroxide ion (OH⁻) directly attacks one of the epoxide carbons in an SN2 reaction.[8] This attack typically occurs at the less sterically hindered carbon, leading to the ring opening.[5][9]
The key takeaway is that the presence of water, coupled with either acidic or basic conditions, creates a pathway for the undesired diol formation.
Q2: What are the primary sources of contamination that lead to diol formation?
Diol formation is almost always linked to the presence of water and a catalyst (acid or base). Identifying the source of contamination is the first step in prevention.
-
Wet Solvents and Reagents: Using solvents (e.g., dichloromethane, acetone) or reagents that have not been properly dried is a primary cause. Solvents can absorb atmospheric moisture if not stored correctly.
-
Acidic Byproducts: The most common epoxidizing agents, peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), produce a carboxylic acid byproduct (meta-chlorobenzoic acid in this case).[10] If not neutralized, this acid will catalyze the hydrolysis of the newly formed epoxide.
-
Acidic Purification Media: Standard silica gel used in chromatography is inherently acidic and can cause the decomposition of sensitive epoxides into diols on the column.[11]
-
Aqueous Workup: Prolonged exposure to acidic or basic aqueous layers during the workup phase can lead to significant product loss through hydrolysis.
Q3: How can I effectively minimize or prevent diol formation during the synthesis?
Prevention is centered on rigorous control of the reaction environment. The core principle is to maintain anhydrous and neutral conditions throughout the synthesis and purification process.
-
Ensure Anhydrous Conditions:
-
Use freshly dried solvents. Dichloromethane, for example, can be distilled from calcium hydride. For routine use, storage over activated molecular sieves (3Å or 4Å) is effective.
-
Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed moisture.
-
Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Control Reaction pH:
-
When using peroxyacids like m-CPBA, consider adding a solid buffer such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) to the reaction mixture to neutralize the carboxylic acid byproduct as it forms.
-
During the aqueous workup, use a mild base like a saturated sodium bicarbonate solution to wash the organic layer and remove any residual acid.[11] Avoid strong bases unless specifically required, as they can also catalyze hydrolysis.[12]
-
-
Choose the Right Epoxidizing Agent:
-
While m-CPBA is common, consider using dioxiranes, such as dimethyldioxirane (DMDO), generated in situ from Oxone® and acetone. Dioxirane epoxidations are often faster, occur under neutral conditions, and produce a non-acidic byproduct (acetone), which can significantly reduce the risk of diol formation.[13]
-
Troubleshooting Guide: High Diol Formation
If you've already identified significant diol formation, use this guide to diagnose and rectify the issue in subsequent experiments.
| Problem | Potential Cause | Recommended Solution |
| High diol content post-reaction (before workup) | 1. Wet solvent/reagents. 2. Acidic byproduct from peroxyacid not neutralized. | 1. Dry all solvents and reagents rigorously before use. Store over molecular sieves. 2. Add a stoichiometric amount of a solid buffer (e.g., NaHCO₃) to the reaction mixture. |
| Increased diol content after aqueous workup | 1. Acidic or basic conditions in the wash. 2. Prolonged contact time with the aqueous phase. | 1. Use a saturated, neutral salt solution (brine) for initial washes. Use cold, dilute sodium bicarbonate to neutralize acid. 2. Perform extractions quickly and efficiently. Do not let layers sit for extended periods. |
| Product degradation during column chromatography | 1. Acidic nature of standard silica gel. | 1. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or basic modifier (e.g., 1% triethylamine in the eluent). 2. Use a less acidic stationary phase, such as a Diol or Cyano column, which are known to be better for purifying sensitive compounds like epoxides.[11] |
Mechanistic Pathways for Diol Formation
Understanding the mechanisms is crucial for effective troubleshooting. The following diagrams illustrate the acid- and base-catalyzed ring-opening of this compound.
Caption: Acid-catalyzed hydrolysis of the epoxide.
Caption: Base-catalyzed hydrolysis of the epoxide.
Recommended Experimental Protocols
Protocol 1: Synthesis of this compound under Anhydrous, Buffered Conditions
This protocol is optimized to minimize diol formation by maintaining neutral pH and excluding water.
-
Preparation:
-
Oven-dry all glassware (a three-neck round-bottom flask, condenser, and addition funnel) at 120°C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the glassware hot and flush with dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Charge the reaction flask with the precursor alkene (1-methoxy-2-methylpropene), anhydrous sodium bicarbonate (NaHCO₃, 1.5 equivalents), and anhydrous dichloromethane (DCM). Stir to create a suspension.
-
Cool the mixture to 0°C using an ice-water bath.
-
-
Reaction:
-
Dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in anhydrous DCM in the addition funnel.
-
Add the m-CPBA solution dropwise to the stirred alkene suspension over 30-60 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 2-4 hours, or until TLC/GC-MS analysis shows complete consumption of the starting alkene.
-
-
Workup:
-
Filter the reaction mixture to remove the sodium bicarbonate and the precipitated meta-chlorobenzoic acid. Wash the filter cake with a small amount of cold, anhydrous DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with cold 10% sodium sulfite (Na₂SO₃) solution (to quench excess peroxide), cold saturated sodium bicarbonate (NaHCO₃) solution, and finally, cold brine. Perform these washes quickly.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo at low temperature (<30°C) to yield the crude epoxide.
-
Caption: A logical workflow for troubleshooting diol formation.
Protocol 2: Purification of this compound via Deactivated Column Chromatography
If diol impurity is present, this method helps separate it from the target epoxide without causing further degradation.
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a non-polar solvent system like Hexane/Ethyl Acetate).
-
Add 1% triethylamine (Et₃N) to the slurry and the mobile phase to deactivate the acidic sites on the silica.
-
Alternatively, use a pre-packed Diol or Cyano column, which are less acidic by nature.[11]
-
-
Chromatography:
-
Dissolve the crude epoxide in a minimal amount of the mobile phase.
-
Load the sample onto the column and elute with the Et₃N-modified solvent system, starting with a low polarity (e.g., 98:2 Hexane:EtOAc) and gradually increasing the polarity.
-
The less polar epoxide will elute first, while the more polar diol byproduct will be retained longer on the column.
-
Monitor the fractions by TLC, staining with potassium permanganate (KMnO₄), which will react with the diol but not the epoxide.
-
Combine the pure fractions and remove the solvent and triethylamine in vacuo at low temperature.
-
References
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Ardrey, R. E. (1969). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA International Journal for Chemistry, 23(11), 420-424. [Link]
-
Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed. [Link]
-
OpenOChem Learn. Reactions of Epoxides - Acidic Ring Opening. [Link]
-
Aakash Institute. (2023). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. [Link]
-
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. [Link]
-
Chemistry LibreTexts. (2023, July 21). 3.7: Reactions of Epoxides- Ring-opening. [Link]
-
Testbook. Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs. [Link]
-
BYJU'S. Epoxide Reactions. [Link]
-
Ballini, R., & Bosica, G. (1997). Epoxidation reaction with anhydrous hydrogen peroxide. Journal of the Chemical Society D: Chemical Communications, (12), 1155-1156. [Link]
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Chemistry Steps. Diols from Alkenes. [Link]
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Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]
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Teledyne LABS. Purification of Delicate Compounds with RediSep Rf Gold® Diol and Cyano Columns. [Link]
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ResearchGate. (2025, August 7). Dioxirane Epoxidation of Alkenes. [Link]
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NC State University Libraries. 8.7 Oxidation of Alkenes: Epoxidation and Hydroxylation. [Link]
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Chemistry LibreTexts. (2024, April 4). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]
-
Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. [Link]
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Technical Support Center: Workup Procedures for 3-Methoxy-2,2-dimethyloxirane Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for reactions involving 3-methoxy-2,2-dimethyloxirane. As a versatile synthetic intermediate, its unique structure presents specific challenges and opportunities in experimental design and execution. This resource, structured in a question-and-answer format, offers field-proven insights and solutions to common issues encountered during reaction workup and purification.
Understanding the Reactivity of this compound
This compound is an epoxide characterized by a strained three-membered ring, which is the primary driver of its reactivity.[1][2] The presence of a methoxy group and two methyl groups on the oxirane ring introduces electronic and steric factors that dictate the regioselectivity of its ring-opening reactions.[1]
Under basic or neutral conditions, reactions typically proceed via an SN2 mechanism.[2][3][4] The nucleophile will preferentially attack the less sterically hindered carbon atom, which in this case is the carbon bearing the methoxy group (C3).[1] Conversely, under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[5][6] The subsequent nucleophilic attack occurs at the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state, in a reaction with SN1-like character.[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Stage
Question 1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I address them?
Answer:
Several factors can contribute to a slow or incomplete reaction. The choice of nucleophile and reaction conditions are critical.
-
Weak Nucleophiles: If you are using a weak nucleophile, such as water or an alcohol, acidic conditions are generally required to activate the epoxide ring.[6] Without an acid catalyst, the reaction will be exceedingly slow.
-
Steric Hindrance: The two methyl groups at the C2 position create significant steric hindrance.[1] If your nucleophile is bulky, it may struggle to approach the C3 position, even under basic conditions.
-
Solvent Choice: The solvent plays a crucial role. For reactions with anionic nucleophiles (e.g., Grignard reagents, organolithiums), aprotic solvents like THF or diethyl ether are essential to prevent quenching of the nucleophile.[7] For other nucleophiles, a solvent that can solvate both the reactants is necessary.
Troubleshooting Steps:
-
For Weak Nucleophiles: Introduce a catalytic amount of a protic acid (e.g., H₂SO₄, TsOH) or a Lewis acid (e.g., BF₃·OEt₂). Be mindful that this will change the regioselectivity of the reaction, favoring attack at the more substituted carbon.[5]
-
For Bulky Nucleophiles: Consider using a less sterically hindered nucleophile if possible. Alternatively, you may need to increase the reaction temperature or use a more reactive form of the nucleophile.
-
Optimize Reaction Conditions: Ensure your solvent is anhydrous for moisture-sensitive reagents.[7] Increasing the concentration of the reactants or the reaction temperature can also increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
Question 2: I am observing the formation of multiple products. What are the possible side reactions and how can I minimize them?
Answer:
The formation of multiple products often points to issues with regioselectivity or side reactions like polymerization.
-
Loss of Regioselectivity: This is a common issue when reaction conditions are not well-controlled. For instance, if you desire the SN2 product (attack at the less hindered carbon) but traces of acid are present, you may get a mixture of regioisomers.
-
Polymerization: Under strongly acidic conditions, epoxides can polymerize.[6] This is particularly problematic if the concentration of the epoxide is high.
-
Hydrolysis: If your reaction is not performed under anhydrous conditions, water can act as a nucleophile, leading to the formation of a diol byproduct.[5]
Troubleshooting Steps:
-
Control pH: To favor SN2 attack, ensure the reaction is run under strictly basic or neutral conditions. If necessary, add a non-nucleophilic base to scavenge any trace acidity. For acid-catalyzed reactions, use a controlled amount of catalyst.
-
Minimize Polymerization: When running acid-catalyzed reactions, add the epoxide slowly to a solution of the nucleophile and acid catalyst to keep the instantaneous concentration of the epoxide low.[6] Running the reaction at a lower temperature can also help.
-
Ensure Anhydrous Conditions: For reactions with moisture-sensitive nucleophiles or when trying to avoid diol formation, use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Workup Stage
Question 3: How do I properly quench my reaction? The procedure seems to vary depending on the reagents used.
Answer:
The quenching procedure is critical for stopping the reaction, neutralizing reagents, and preparing the mixture for extraction. The appropriate method depends on the nature of the nucleophile and any catalysts used.
-
Strongly Basic/Anionic Nucleophiles (e.g., Grignard, Organolithium, LiAlH₄): These reactions require a separate workup step to protonate the resulting alkoxide.[3][7] Adding the reaction mixture to an aqueous acid solution is common. However, for sensitive products, a milder quench with aqueous ammonium chloride (NH₄Cl) is often preferred.[7]
-
Basic/Neutral Nucleophiles in Protic Solvents (e.g., NaOMe in MeOH): The alkoxide product is often protonated by the solvent in situ.[3] The workup will then focus on removing the excess nucleophile and byproducts.
-
Acid-Catalyzed Reactions: These reactions need to be neutralized. This is typically done by washing the organic layer with a weak base, such as saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1]
Recommended Quenching Protocols:
| Reagent Type | Quenching Procedure | Rationale |
| Grignard/Organolithium | Slowly add the reaction mixture to a cold, saturated aqueous NH₄Cl solution. | Mildly acidic quench to protonate the alkoxide without causing acid-catalyzed side reactions.[7] |
| LiAlH₄ | Cautiously add water dropwise, followed by 15% NaOH (aq), and then more water (Fieser workup). | Safely quenches the excess hydride and precipitates aluminum salts, which can be filtered off. |
| Alkoxides (e.g., NaOMe) | Neutralize with a mild acid (e.g., dilute HCl) until the aqueous layer is pH ~7. | Removes the basic catalyst and prepares the mixture for extraction. |
| Acid-Catalyzed | Wash the organic layer with saturated NaHCO₃ solution. | Neutralizes the acid catalyst to prevent further reactions during workup and extraction.[1] |
Question 4: I am forming an emulsion during the aqueous workup. How can I break it?
Answer:
Emulsions are common when working with polar, high-molecular-weight products or when vigorous shaking is employed during extraction.
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filter through Celite: Pass the entire mixture through a pad of Celite or glass wool. This can help to break up the emulsion by providing a large surface area.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.
Purification Stage
Question 5: My product is a polar diol, and I'm having difficulty purifying it by column chromatography. What strategies can I employ?
Answer:
Purifying highly polar compounds like diols can be challenging due to their strong interaction with silica gel.[6]
-
Streaking on the Column: The high polarity can cause the product to streak down the column, leading to poor separation.
-
Low Solubility in Eluent: Diols are often poorly soluble in the nonpolar solvents typically used for column chromatography.
Troubleshooting Steps:
-
Modify the Stationary Phase:
-
Deactivate Silica: Add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to reduce tailing.
-
Use a Different Stationary Phase: Consider using a less polar stationary phase like alumina or a more polar one like Florisil, depending on the impurities. Reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is also an excellent option for very polar compounds.
-
-
Optimize the Mobile Phase:
-
Increase Polarity: Use a more polar eluent system. For example, if you are using a hexane/ethyl acetate gradient, try switching to a dichloromethane/methanol gradient.
-
Add a Modifier: As mentioned, adding a small amount of a modifier to the eluent can significantly improve peak shape.
-
-
Alternative Purification Techniques:
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.
-
Distillation: If your product is a volatile liquid with a boiling point sufficiently different from the impurities, distillation (including vacuum distillation for high-boiling compounds) is a good option.
-
Question 6: How can I effectively remove unreacted this compound from my product?
Answer:
The starting epoxide is relatively volatile and less polar than the ring-opened products.
Troubleshooting Steps:
-
Distillation/Evaporation: If your product is significantly less volatile than the starting epoxide, you can remove the unreacted epoxide by rotary evaporation, possibly at a slightly elevated temperature and reduced pressure.
-
Column Chromatography: A standard silica gel column is usually very effective at separating the more polar, ring-opened product from the less polar starting epoxide.[1] A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will elute the epoxide first, followed by the product.
Diagrams
Regioselectivity of Ring-Opening
Caption: Decision workflow for predicting the major regioisomer in the ring-opening of this compound.
General Workup and Purification Workflow
Caption: A generalized workflow for the workup and purification of products from this compound reactions.
References
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
OrgoSolver. (n.d.). Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). Retrieved from [Link]
-
Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]
- Google Patents. (n.d.). US4369096A - Process for the purification of epoxides.
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]
-
MDPI. (n.d.). The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds. Retrieved from [Link]
-
YouTube. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Methoxymethoxymethyl)-2,2-dimethyloxirane. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-1-methoxyethylene oxide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-2,2-dimethylpentane. Retrieved from [Link]
-
NIH. (n.d.). Epoxide-Opening Cascades Promoted by Water - PMC. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Oxidation of Dimethyldioxirane. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Reductive opening of a cyclopropane ring in the Ni(II) coordination environment: a route to functionalized dehydroalanine and cysteine derivatives. Retrieved from [Link]
-
RTI International. (1987). Purification Procedures for Synthetic Dyes. Retrieved from [Link]
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Technical Support Center: 3-Methoxy-2,2-dimethyloxirane Analysis
Welcome to the technical support guide for identifying impurities in 3-Methoxy-2,2-dimethyloxirane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of purity analysis for this reactive epoxide intermediate. The strained three-membered ring of epoxides makes them highly useful synthetic building blocks but also susceptible to specific side reactions and degradation pathways, necessitating rigorous analytical control.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during laboratory analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in a sample of this compound?
A1: Impurities can generally be classified into three categories: synthesis-related, degradation products, and residual solvents.
-
Synthesis-Related Impurities: These originate from the manufacturing process. The most common synthesis route is the epoxidation of a methoxy-substituted alkene.[1] Therefore, potential impurities include unreacted starting materials (e.g., 1-methoxy-2-methylpropene), by-products from side reactions during epoxidation, and residual catalysts or reagents.[1]
-
Degradation Products: The high ring strain of the oxirane makes it susceptible to ring-opening reactions.[1] This is the most common degradation pathway. In the presence of nucleophiles like water or alcohols (which may be present as residual moisture or solvents), this can lead to:
-
Hydrolysis Products: Acid- or base-catalyzed ring-opening by water will form 2-methoxy-2-methylpropane-1,2-diol .
-
Solvent Adducts: If methanol is used as a solvent, it can act as a nucleophile to form 1,2-dimethoxy-2-methyl-1-propanol .[1]
-
-
Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., acetone, dichloromethane, toluene) may be present in trace amounts.[2]
Q2: Which primary analytical techniques are most effective for a comprehensive impurity profile of this compound?
A2: A multi-technique approach is essential for robust impurity profiling. No single method can reliably detect all potential impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for analyzing volatile and semi-volatile impurities.[2][3] It is ideal for identifying residual solvents, unreacted starting materials, and many low-molecular-weight by-products. The mass spectrometer provides definitive identification through fragmentation patterns.[2][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is better suited for non-volatile or thermally sensitive impurities, such as higher molecular weight degradation products or dimers.[2] A UV detector can be used, but since the epoxide itself lacks a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector may be necessary. Alternatively, derivatization can be employed to attach a UV-active moiety.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the structural elucidation of unknown impurities without the need for reference standards.[7][8][9] Protons on the epoxide ring have a characteristic chemical shift around 2.5-3.5 ppm, while the carbons appear at a higher field (45-55 ppm) in the ¹³C spectrum due to ring strain.[9][10] The appearance of new signals, such as a broad peak for a hydroxyl group, can indicate degradation.[1]
Q3: How should I prepare and handle my this compound sample to prevent the formation of new impurities before analysis?
A3: Proper sample handling is critical to ensure the impurity profile is representative of the bulk material and not an artifact of your procedure. Due to the reactivity of the epoxide ring, you must minimize exposure to acidic, basic, and nucleophilic conditions.
-
Solvent Selection: Use high-purity, neutral, and aprotic solvents for dilution (e.g., dichloromethane, acetonitrile, or anhydrous chloroform). Avoid protic solvents like methanol or water unless they are part of a specific mobile phase, and even then, analyze the sample promptly.
-
Storage: Store samples in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis. For long-term storage, temperatures of –20°C are recommended.[2]
-
Glassware: Ensure all vials and glassware are scrupulously clean and dry. Trace acidic or basic residues on glass surfaces can catalyze degradation.
Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse for analyzing this volatile compound. The following Q&A addresses common issues.
Q4: My chromatogram shows a broad peak for the main component and poor separation of early-eluting peaks. What is the cause?
A4: This issue often points to a problem with the injection or initial column conditions.
-
Causality: A slow or incomplete transfer of the sample from the injector to the column leads to band broadening. For volatile compounds like this compound and residual solvents, the initial oven temperature is critical for "focusing" the sample at the head of the column before the temperature ramp begins.
-
Solution:
-
Lower the Initial Oven Temperature: Start the oven at a low temperature (e.g., 40-50°C) and hold for 2-3 minutes.[4] This ensures the sample components condense in a tight band at the column inlet.
-
Increase Split Ratio: A very large injection volume can overload the column. Try increasing the split ratio (e.g., from 20:1 to 50:1) to reduce the amount of sample reaching the column.
-
Check Injector Temperature: Ensure the injector is hot enough (e.g., 250°C) to rapidly volatilize the sample and solvent.[3]
-
Q5: I have identified an unknown peak by MS, but the library match is poor. How can I confirm its identity?
A5: A poor library match is common for novel or unexpected impurities. The next step is to use the available data to deduce the structure logically.
-
Expert Insight: The mass spectrum contains more than just a library score; it provides the molecular weight and fragmentation patterns, which are clues to the molecule's structure.
-
Troubleshooting Steps:
-
Examine the Molecular Ion: Look for the molecular ion peak (M+). Its mass tells you the molecular weight of the impurity. Does it correspond to a plausible degradation product (e.g., M+18 for a hydrolysis product)?
-
Analyze Fragmentation Patterns: Epoxides and ethers exhibit characteristic fragmentation, such as alpha-cleavage (cleavage of the bond adjacent to the oxygen atom).[10] Look for fragment ions that can be logically lost from the parent structure or a suspected impurity structure.
-
Consider Isomerism: Could the peak be an isomer of a known compound that has a different fragmentation pattern? For instance, isomerization of the epoxide to an unsaturated alcohol or ketone is a possible transformation.[1]
-
Confirmation: If the impurity is significant, the ultimate confirmation requires isolation (e.g., via preparative GC or HPLC) followed by NMR analysis for definitive structural elucidation.[2]
-
GC-MS Workflow & Protocol
The following diagram and protocol provide a robust starting point for your analysis.
Caption: GC-MS workflow for impurity profiling.
Protocol 1: GC-MS Analysis for Volatile Impurities
This protocol is a self-validating system that includes a system suitability check before sample analysis.
-
Sample Preparation: Dilute the this compound sample to approximately 1 mg/mL in high-purity dichloromethane.[2]
-
System Suitability: Prepare a mix of expected residual solvents (e.g., acetone, toluene) at ~10 µg/mL. Inject this mix to verify retention times, peak shapes, and detector sensitivity before running samples.
-
Instrumentation & Conditions:
-
System: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Injection: 1 µL injection volume, split ratio 50:1, injector temperature 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is highly effective.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350 amu.
-
Source Temperature: 230°C.[3]
-
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram.
-
Identify residual solvents and known impurities by comparing retention times and mass spectra to your standards and a reference library (e.g., NIST).[2]
-
For unknown peaks, analyze the mass spectrum for molecular ion and fragmentation clues as described in Q5.
-
Report impurity levels as area percent, noting that this is a semi-quantitative value unless response factors are determined.
-
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms (or equivalent), 30m x 0.25mm x 0.25µm | Provides excellent separation for a wide range of volatile and semi-volatile compounds. |
| Oven Program | 40°C (hold 3 min), ramp 10°C/min to 280°C (hold 5 min) | Low initial temp focuses volatiles; ramp separates components by boiling point. |
| Injector Temp | 250°C | Ensures rapid and complete vaporization of the sample.[3] |
| Carrier Gas | Helium, 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| MS Scan Range | 35-350 m/z | Covers the mass of expected solvents and potential degradation products. |
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
While less common for this specific analyte, HPLC is crucial for non-volatile impurities.
Q6: I don't see any impurity peaks in my HPLC-UV chromatogram, but I suspect non-volatile species are present. What's wrong?
A6: The most likely reason is that your impurities lack a UV chromophore, making them invisible to a standard UV detector. The epoxide and its likely degradation products do not absorb strongly at common UV wavelengths (e.g., >220 nm).
-
Expert Insight: The choice of detector is as important as the separation itself. For compounds without a chromophore, a universal detector is required.
-
Solutions:
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector. These are mass-based and do not rely on UV absorbance.
-
Derivatization: If a universal detector is unavailable, a pre-column or post-column derivatization reaction can be used to attach a UV-active tag to the analytes. Methods for derivatizing epoxides, often involving ring-opening, are well-documented.[5][6]
-
Low Wavelength UV: Attempt detection at a very low wavelength (e.g., 200-210 nm).[2] However, be aware that many solvents and additives also absorb in this region, leading to high baseline noise and gradient incompatibility.
-
Potential Impurity Formation Pathways
This diagram illustrates the primary degradation pathway leading to a common non-volatile impurity.
Caption: Hydrolysis of the epoxide to a diol impurity.
References
-
Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry, 63(24), 5780–5786. [Link]
-
National Center for Biotechnology Information (2023). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. PubChem. [Link]
-
Swanton, C. (2010). Development of a Sampling and Analytical Method for Measuring the Epoxy Content of Aerosols. CDC Stacks. [Link]
-
Merkx, D., et al. (2020). Quantitative assessment of epoxide formation in oil and mayonnaise by 1H-13C HSQC NMR spectroscopy. Food Chemistry. [Link]
-
Kuykendall, J. R., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(6), 2195–2202. [Link]
-
Oregon State University. Spectroscopic Identification of Ethers and Epoxides. Department of Chemistry. [Link]
-
NIST. (2023). This compound. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information (2023). 2,2-Dimethyl-1-methoxyethylene oxide. PubChem Compound Summary for CID 93099. [Link]
-
Dobinson, B., Hofmann, W., & Stark, B. P. (1969). The Determination of Epoxide Groups. Pergamon Press. [Link]
-
Kuykendall, J. R., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. [Link]
-
He, Z., et al. (2015). Ultrasonication-assisted Rapid Determination of Epoxide Value in Polymer Mixtures Containing Epoxy Resin. Analytical Methods. [Link]
-
NIST. (2023). This compound Phase Change Data. NIST Chemistry WebBook. [Link]
-
ChemSynthesis. (2023). This compound. ChemSynthesis. [Link]
-
National Center for Biotechnology Information (2023). 3-(Methoxymethoxymethyl)-2,2-dimethyloxirane. PubChem Compound Summary for CID 163566972. [Link]
-
Liu, Y., et al. (2015). Synthesis of 3'-methoxy-E-diethylstilbestrol and its analogs as tumor angiogenesis inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2953–2956. [Link]
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Rahman, M. M., et al. (2023). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction. Biological and Molecular Chemistry. [Link]
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Reddy, G. S., et al. (2012). Quantification of 2-((2-methoxy phenoxy) methyl) oxirane, its process related impurities and regio isomers by rapid and sensitive ultra performance liquid chromatographic method. ResearchGate. [Link]
-
Al-Rajab, A. J., et al. (2024). Gas Chromatography–Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation of Larvicidal, Antioxidant, and Cytotoxic Activities. Molecules, 29(8), 1778. [Link]
-
National Center for Biotechnology Information (2023). 3-Methoxy-2,2-dimethyloxetane. PubChem Compound Summary for CID 154108142. [Link]
-
Villamor, R. R., et al. (2013). Multidimensional gas chromatography-mass spectrometry determination of 3-alkyl-2-methoxypyrazines in wine and must. A comparison of solid-phase extraction and headspace solid-phase extraction methods. Journal of Chromatography A, 1293, 68–75. [Link]
-
Li, H., et al. (2011). Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers. ResearchGate. [Link]
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Technical Support Center: Synthesis of 3-Methoxy-2,2-dimethyloxirane
Welcome to the technical support center for the synthesis of 3-Methoxy-2,2-dimethyloxirane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. This compound is a highly reactive epoxide, prized for its utility as a building block in complex molecule synthesis due to its strained three-membered ring.[1] The most prevalent synthetic route is the epoxidation of the corresponding alkene, 2-methoxy-3-methyl-2-butene. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful and high-yield synthesis of your target compound.
Core Synthesis Overview: Epoxidation of 2-Methoxy-3-methyl-2-butene
The standard laboratory synthesis involves the reaction of 2-methoxy-3-methyl-2-butene with a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM). The reaction proceeds via a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the double bond of the alkene.[2][3]
Caption: High-level workflow for this compound synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: My reaction shows very low conversion of the starting alkene, even after several hours. What's going wrong?
Answer: Low conversion is a frequent issue that can typically be traced back to two primary causes: reagent quality or reaction conditions.
-
Cause A: Peroxy Acid Inactivity. m-CPBA is the most common reagent and can degrade over time, especially if not stored properly (cool and dry). The peroxy acid functionality is what makes it reactive, and this group can decompose.
-
Solution: Verify the activity of your m-CPBA. A simple iodometric titration can determine the percentage of active peroxy acid. If the activity is below specification (typically >85%), use a fresh bottle. For a qualitative check, a new, unopened bottle of m-CPBA is your most reliable option.
-
-
Cause B: Incorrect Stoichiometry. To ensure the complete consumption of the starting alkene, a slight excess of the peroxy acid is generally recommended.[1] Using a 1:1 ratio may result in incomplete conversion due to minor degradation of the peroxy acid or competing side reactions.
-
Solution: Increase the equivalents of m-CPBA. Optimal yields are often achieved using 1.1 to 1.5 equivalents of the peroxy acid relative to the alkene.[1] See the table below for guidance.
-
| Equivalents of m-CPBA | Expected Outcome | Potential Issues |
| 1.0 | Incomplete conversion of starting material may be observed. | Low Yield |
| 1.1 - 1.2 | High conversion with minimal byproduct formation. | Optimal Range |
| 1.5 | Excellent conversion. | Slight increase in byproducts. |
| >1.5 | Complete conversion. | Increased formation of ring-opened and other byproducts. |
| Caption: Impact of m-CPBA stoichiometry on reaction outcome.[1] |
Issue 2: The reaction works, but my primary product is a diol or methoxy-alcohol, not the desired epoxide. Why is my epoxide ring opening?
Answer: This is the most critical challenge in this synthesis. The desired epoxide is highly susceptible to ring-opening under acidic conditions.[4] The primary source of acid is the meta-chlorobenzoic acid (m-CBA) byproduct formed from m-CPBA during the reaction.
-
Mechanism of Failure: The m-CBA protonates the epoxide oxygen, activating the ring. A nucleophile (like water from the workup or residual methanol from the starting material synthesis) then attacks one of the carbons of the epoxide, leading to a ring-opened product.[5] In acidic media, this attack preferentially occurs at the more substituted carbon atom (C2), which can better stabilize the partial positive charge in the transition state.[4][6]
Caption: Decision pathway showing how acidic byproduct leads to yield loss.
-
Solution 1: Buffered Reaction Conditions. Perform the reaction in the presence of a mild inorganic base to neutralize the m-CBA as it forms. A common and effective method is to add powdered sodium bicarbonate (NaHCO₃) or a phosphate buffer to the reaction mixture.[7]
-
Solution 2: Buffered Workup. If you choose not to buffer the reaction itself, it is crucial to neutralize the acid during the workup. Wash the organic reaction mixture with an aqueous solution of sodium bicarbonate or sodium sulfite to remove both the m-CBA byproduct and any remaining m-CPBA.[1]
Issue 3: I have difficulty purifying the final product. Column chromatography gives a low yield, and the product seems to decompose.
Answer: Product instability during purification is a common problem, often due to the choice of purification method.
-
Cause A: Decomposition on Silica Gel. Standard silica gel is slightly acidic and can catalyze the ring-opening of sensitive epoxides.[7]
-
Solution: If chromatography is necessary, use deactivated or neutral silica gel. You can prepare this by washing standard silica gel with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1% triethylamine in your eluent system) and then flushing with the pure eluent before loading your sample. Alternatively, use a different stationary phase like neutral alumina.
-
-
Cause B: High Temperatures. The epoxide product can be thermally labile.[7]
-
Solution: If purifying by distillation, perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal decomposition. When removing solvent on a rotary evaporator, use a low-temperature water bath (e.g., <40°C).
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the epoxidation with m-CPBA? A1: The reaction proceeds through a concerted, single-step "butterfly" transition state.[3][8] The alkene's pi bond acts as a nucleophile, attacking the electrophilic peroxy oxygen, while several bonds rearrange simultaneously to form the epoxide and the carboxylic acid byproduct.[2] This mechanism is stereospecific, meaning the stereochemistry of the alkene is retained in the epoxide product (syn addition).[3]
Caption: The concerted mechanism of m-CPBA epoxidation.
Q2: Can I use a different oxidizing agent besides m-CPBA? A2: Yes, other reagents can be used, though m-CPBA is popular for its reliability and ease of handling. Alternatives include:
-
Hydrogen Peroxide (H₂O₂): Often used with a catalyst, such as manganese sulfate or methyltrioxorhenium (MTO), this system is considered "greener" but may require more optimization.[9]
-
Magnesium Monoperoxyphthalate (MMPP): A more stable and potentially safer alternative to m-CPBA, often used in industrial applications.[8]
Q3: How should I properly set up and monitor the reaction? A3:
-
Setup: The reaction is typically started at 0°C by adding the m-CPBA solution dropwise to the alkene solution in an inert solvent like DCM or chloroform under an inert atmosphere (nitrogen or argon). After the addition, the reaction is often allowed to warm to room temperature.
-
Monitoring: The progress can be easily tracked using Thin Layer Chromatography (TLC). Spot the reaction mixture against a spot of your starting alkene. The reaction is complete when the alkene spot has disappeared. Staining with potassium permanganate (KMnO₄) is effective, as the alkene will show a yellow spot while the epoxide will not react as readily. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q4: My starting material, 2-methoxy-3-methyl-2-butene, is not commercially available. How can I synthesize it? A4: While less common, this precursor may need to be synthesized. A plausible route involves the methylation of 3-methyl-2-butanone to form a dimethoxy ketal, followed by elimination, or via other established methods for synthesizing enol ethers. You would need to consult specialized synthetic procedures for this step.
Experimental Protocols
Protocol 1: Buffered Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-3-methyl-2-butene (1.0 eq) and anhydrous dichloromethane (DCM). Add powdered anhydrous sodium bicarbonate (2.0 eq).
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
Reagent Addition: Dissolve m-CPBA (~77%, 1.2 eq) in DCM and add it dropwise to the stirring alkene solution over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting alkene.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of celite to remove the sodium bicarbonate and the precipitated m-chlorobenzoic acid sodium salt.
-
Workup: Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium sulfite solution (to quench excess peroxy acid) and saturated aqueous sodium bicarbonate solution. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator with a cool water bath (<40°C).
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain the pure this compound.
References
-
ResearchGate. (n.d.). Epoxide ring opening using methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Epoxide ring opening with methanol in nitromethane at room temperature. Retrieved from [Link]
-
BYJU'S. (n.d.). Epoxide Reactions. Retrieved from [Link]
-
YouTube. (2009). Acid-Catalyzed Ring Opening of 1,2-epoxybutane in the Presence of Methanol. Retrieved from [Link]
-
Abraham Entertainment. (2025). MCPBA Epoxidation: Mechanism Explained. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Master Organic Chemistry. (2011). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]
-
Scribd. (n.d.). 2-14 Epoxidation of Alkenes. Retrieved from [Link]
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- 9. Epoxide synthesis by epoxidation [organic-chemistry.org]
Technical Support Center: Managing Exothermic Epoxidation Reactions of Substituted Alkenes
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing exothermic epoxidation reactions of substituted alkenes. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and frequently asked questions to ensure the safe and efficient execution of your experiments. Epoxidation reactions are powerful tools in synthesis but are often accompanied by significant heat release, which, if not properly managed, can lead to hazardous situations, including thermal runaway.[1][2] This resource provides actionable solutions to common challenges encountered in the lab.
Troubleshooting Guide
This section addresses specific issues that may arise during the epoxidation of substituted alkenes.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Q: My reaction temperature is escalating much faster than anticipated, and the cooling system is overwhelmed. What immediate steps should I take?
A: An uncontrolled temperature increase is a critical indicator of a potential thermal runaway, a dangerous situation that demands immediate and decisive action.[1]
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide) and any other reactants.[1]
-
Maximize Cooling: Increase the cooling capacity to the reactor by enhancing the coolant flow rate or switching to a colder cooling medium if possible.[1]
-
Prepare for Emergency Quenching: If the temperature continues to climb despite maximum cooling, be ready to initiate an emergency quenching procedure. This typically involves the rapid addition of a predetermined, cold, inert solvent or a chemical inhibitor to cool and dilute the reaction mixture, thereby slowing the reaction rate.[1]
-
Alert and Evacuate: Inform all personnel in the immediate vicinity. If the temperature cannot be controlled, follow your established emergency shutdown and evacuation protocols.[1]
Post-Incident Analysis and Prevention:
-
Review Reaction Parameters: After stabilizing the situation, thoroughly review all reaction parameters. Discrepancies in reagent concentration, addition rate, or initial temperature can lead to a thermal event.
-
Perform Calorimetry Studies: For future experiments, especially on a larger scale, conduct reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[2] This data is crucial for designing an adequate cooling strategy.
-
Controlled Addition: Implement a slow, controlled addition of the oxidizing agent using a dosing pump. The rate should be determined by prior calorimetric data to ensure the heat generated can be effectively managed by the cooling system.[1]
Issue 2: Low or No Epoxide Yield
Q: My reaction is complete, but I have a low yield of the desired epoxide. What are the likely causes and how can I improve it?
A: Low epoxide yield can stem from several factors, ranging from the nature of the alkene to reaction conditions and catalyst issues.
-
Alkene Reactivity:
-
Electron-Deficient Alkenes: Alkenes substituted with electron-withdrawing groups (e.g., α,β-unsaturated ketones) are less reactive towards electrophilic oxidizing agents like m-CPBA.[3][4] In these cases, a nucleophilic oxidant, such as basic hydrogen peroxide (the Weitz-Scheffer epoxidation), is more suitable.[3][4]
-
Steric Hindrance: Highly substituted or sterically hindered alkenes may react slowly. Increasing the reaction temperature (with caution) or using a more reactive oxidant might be necessary.
-
-
Side Reactions:
-
Epoxide Ring-Opening: Epoxides are susceptible to ring-opening, especially under acidic conditions, which can be generated from peroxyacid reagents.[5][6][7] This can lead to the formation of diols or other byproducts.[5][6][7] Buffering the reaction mixture can sometimes mitigate this.
-
Oxidant Decomposition: Peroxides are inherently unstable and can decompose, especially at elevated temperatures or in the presence of contaminants.[5] Ensure the purity of your oxidant and consider using it at the recommended temperature.
-
-
Catalyst Deactivation (for catalyzed reactions):
-
Poisoning: Impurities in the starting materials or solvent can poison the catalyst, reducing its activity.[8]
-
Thermal Degradation: High reaction temperatures can cause structural changes in the catalyst, leading to deactivation.[8]
-
Regeneration: Some catalysts, like certain Co-salen complexes, may require regeneration (e.g., by treatment with acetic acid in air) before reuse.[9]
-
Issue 3: Poor Stereoselectivity
Q: I am trying to perform a diastereoselective epoxidation, but I'm getting a mixture of diastereomers. How can I improve the selectivity?
A: Achieving high stereoselectivity often depends on the substrate, reagent, and reaction conditions.
-
Substrate-Controlled Diastereoselectivity:
-
Allylic Alcohols: The hydroxyl group of an allylic alcohol can direct the epoxidation to one face of the double bond, especially when using reagents like m-CPBA or in transition metal-catalyzed systems (e.g., Sharpless Asymmetric Epoxidation).[10][11] This is due to pre-coordination of the oxidant to the alcohol.[11]
-
Conformational Control: The inherent conformational bias of the starting alkene can influence which face is more accessible to the oxidant.
-
-
Reagent-Controlled Diastereoselectivity:
-
Bulky Oxidants: Using a sterically demanding oxidizing agent can favor attack on the less hindered face of the alkene.
-
Choice of Cation: In nucleophilic epoxidations, the choice of cation can influence diastereoselectivity. For example, in the epoxidation of a specific 1-nitro-1-(p-tolylthio)alkene, lithium tert-butyl peroxide favored the syn epoxide, while potassium tert-butyl peroxide favored the anti diastereomer.[12]
-
-
Solvent Effects: The choice of solvent can impact both the reaction rate and stereoselectivity.[13] It is often worthwhile to screen different solvents.
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions for handling exothermic epoxidation reactions?
A1: Safety is paramount when dealing with potentially hazardous exothermic reactions.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.[14]
-
Work in a Ventilated Area: Use a fume hood to avoid inhaling potentially toxic fumes.[14]
-
Proper Equipment: Utilize equipment designed for exothermic reactions, such as a reactor with an efficient cooling system and a pressure relief device.[14][15]
-
Never Leave Reactions Unattended: Continuously monitor the reaction, especially during the addition of the oxidant.[14]
-
Have an Emergency Plan: Be familiar with your lab's emergency procedures, including quenching protocols and evacuation routes.[14]
Q2: How does the electronic nature of the alkene affect the choice of epoxidation reagent?
A2: The electronic properties of the alkene are a critical factor in selecting the appropriate oxidizing agent.
-
Electron-Rich Alkenes: Alkenes with electron-donating groups are more nucleophilic and react readily with electrophilic oxidants like peroxyacids (e.g., m-CPBA).[16] More substituted alkenes are generally more electron-rich and react faster in these epoxidations.[10]
-
Electron-Deficient Alkenes: Alkenes with electron-withdrawing groups are electrophilic and are more effectively epoxidized by nucleophilic oxidants, such as hydrogen peroxide under basic conditions.[3][4][17]
Q3: Is the epoxidation of alkenes with peroxycarboxylic acids stereospecific?
A3: Yes, the epoxidation of alkenes with peroxycarboxylic acids is a stereospecific syn-addition. This means that a cis-alkene will yield a cis-epoxide, and a trans-alkene will produce a trans-epoxide, retaining the stereochemistry of the starting material.[13][18]
Q4: What is the role of a catalyst in epoxidation reactions?
A4: Catalysts can offer several advantages in epoxidation reactions:
-
Increased Reaction Rate: Catalysts can significantly accelerate the rate of epoxidation.
-
Improved Selectivity: Chiral catalysts can be used to achieve high enantioselectivity, as seen in the Sharpless Asymmetric Epoxidation.[10][11]
-
Milder Reaction Conditions: Catalytic systems can enable the use of greener and more stable oxidants like hydrogen peroxide under milder conditions.[19][20]
Q5: How can I monitor the progress of my epoxidation reaction?
A5: Regular monitoring is crucial for determining reaction completion and preventing over-reaction or decomposition.
-
Chromatographic Methods: Thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are commonly used to track the disappearance of the starting alkene and the appearance of the epoxide product.[1]
-
Spectroscopic Methods: In some cases, techniques like online Raman spectroscopy can be used for real-time process monitoring.[21]
Experimental Protocols & Data
Protocol 1: General Procedure for m-CPBA Epoxidation of an Electron-Rich Alkene
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the alkene in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve m-CPBA (typically 1.1-1.5 equivalents) in the same solvent and add it dropwise to the stirred alkene solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench any remaining peroxyacid by adding a solution of sodium sulfite or sodium thiosulfate. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Typical Reaction Parameters for Common Epoxidation Reactions
| Oxidizing Agent | Substrate Type | Typical Solvent | Temperature (°C) | Key Considerations |
| m-CPBA | Electron-Rich Alkenes | Dichloromethane, Chloroform | 0 to room temp. | Acidic byproduct can cause ring-opening. |
| Hydrogen Peroxide / NaOH | Electron-Deficient Alkenes | Methanol, Ethanol | Room temp. to 50 °C | Nucleophilic addition mechanism. |
| Sharpless Reagents | Allylic Alcohols | Dichloromethane | -20 °C | Provides high enantioselectivity.[11] |
Visualizations
Diagram 1: Troubleshooting Logic for Low Epoxide Yield
Caption: Decision tree for troubleshooting low epoxide yield.
Diagram 2: Workflow for Responding to a Thermal Runaway Event
Caption: Workflow for responding to a thermal runaway event.
References
- Control of diastereoselectivity in the nucleophilic epoxidation of 1-arylthro-1-nitroalkenes: synthesis of diastereoisomerically pure γ-hydroxy threonine deriv
- Technical Support Center: Managing Exothermic Reactions in Large-Scale Epoxid
- Challenges in controlling stereochemistry during epoxide synthesis. Benchchem.
- Asymmetric Ring-Opening of Epoxides C
- Safety Precautions for Handling Exothermic Reactions. Google Docs.
- Epoxid
- Asymmetric Epoxidation of Electron‐Deficient Alkenes | Request PDF.
- Asymmetric Epoxidation Of Electron-Deficient Alkenes. Organic Reactions.
- Study on Reaction Mechanism and Process Safety for Epoxid
- 6.
- Study on Reaction Mechanism and Process Safety for Epoxidation.
- Alkenes to Epoxides, Part 3: Electron-Deficient Alkenes. YouTube.
- Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl (IOC 26). YouTube.
- Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. YouTube.
- Alkene Epoxidation Reaction and Mechanism with mCPBA. Leah4Sci.
- Synthesis of epoxides. Organic Chemistry Portal.
- Reactions of Alkenes Alkenes generally react in an addition mechanism (addition – two new species add to a molecule and.
- Transition-metal-catalyzed epoxidations.
- Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid.
- Epoxid
- Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems.
- What Is Catalyst Deactiv
- Exothermic reaction safety. YouTube.
- WO2014056603A1 - Catalytic epoxidation process - Google P
- Thermochemical Studies of Epoxides and Rel
- 8.7 Expoxidation, Anti-Dihydroxylation, and Syn-Dihydroxylation of Alkenes | Organic Chemistry. YouTube.
- Recent Advances in Greener and Energy Efficient Alkene Epoxid
- Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons. Pearson.
- Epoxide Opening in Acidic and Basic Conditions. YouTube.
- Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. YouTube.
- Epoxid
- 8.
- 11.3.
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- 5. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 12. Control of diastereoselectivity in the nucleophilic epoxidation of 1-arylthro-1-nitroalkenes: synthesis of diastereoisomerically pure γ-hydroxy threonine derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
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Removal of carboxylic acid byproducts in epoxidation reactions
Technical Support Center: Epoxidation Reaction Work-Up
Welcome to the technical support center for epoxidation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the removal of carboxylic acid byproducts, a common challenge in epoxidation workflows. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Work-Up & Purification
Question 1: My aqueous work-up to remove m-CPBA and 3-chlorobenzoic acid is consistently forming a stubborn emulsion. What is causing this, and how can I resolve it?
Answer:
Emulsion formation is a frequent issue when performing a basic aqueous wash of an epoxidation reaction mixture, especially when using chlorinated solvents like dichloromethane (DCM).[1]
-
The "Why": Emulsions are stabilized by surfactants or finely divided solids at the interface between the organic and aqueous layers. In this case, the deprotonated carboxylic acid (the carboxylate salt) can act as a surfactant, reducing the interfacial tension and preventing the two phases from separating cleanly.
-
Troubleshooting Strategies:
-
"Salting Out": Add saturated sodium chloride solution (brine) or solid sodium chloride to the separatory funnel.[2] This increases the ionic strength and polarity of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.
-
Solvent Modification: Before the work-up, consider evaporating the reaction solvent and replacing it with a less emulsion-prone solvent for the extraction, such as ethyl acetate or diethyl ether.[1][2]
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®.[1][2] Celite, being a diatomaceous earth, can break up the emulsion by physically disrupting the interface and removing fine particulates that may be stabilizing it.[1]
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This can be sufficient for extraction without creating a persistent emulsion. For larger scale reactions, mechanical stirring of the biphasic mixture in an Erlenmeyer flask can also be a more controlled method.[3]
-
Question 2: I am concerned about the stability of my epoxide to basic wash conditions. Can the epoxide ring open during the work-up?
Answer:
This is a valid concern, as epoxides can undergo ring-opening under both acidic and basic conditions.[4][5]
-
The "Why": Under basic conditions, the ring-opening of an epoxide is a classic SN2 reaction.[6] A nucleophile, such as the hydroxide ion (OH⁻) from your basic wash, can attack one of the electrophilic carbons of the epoxide ring. The likelihood of this happening depends on several factors:
-
Steric Hindrance: The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide.[5][6]
-
Concentration and Temperature: Higher concentrations of base and elevated temperatures will increase the rate of the undesired ring-opening reaction.
-
Substrate Reactivity: Strained or electronically activated epoxides may be more susceptible to ring-opening.
-
-
Preventative Measures:
-
Use a Weaker Base: Instead of strong bases like sodium hydroxide, use a milder base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] This is often sufficient to neutralize and extract the carboxylic acid byproduct without significantly promoting epoxide ring-opening.
-
Keep it Cold: Perform the aqueous wash at a low temperature (e.g., in an ice bath) to minimize the rate of any potential side reactions.
-
Minimize Contact Time: Do not let the reaction mixture sit in contact with the basic aqueous phase for an extended period. Perform the extraction efficiently and move on to the next step.
-
Alternative Purification Strategies
Question 3: Aqueous work-ups are proving problematic for my sensitive epoxide. Are there non-aqueous methods to remove carboxylic acid byproducts?
Answer:
Yes, several non-aqueous methods can be employed, which are particularly useful for water-sensitive or highly polar compounds.
-
Solid-Phase Scavengers: This is a highly effective technique that avoids aqueous conditions altogether.
-
The "Why": Scavenger resins are solid supports functionalized with chemical groups that react with and bind to specific impurities.[8] For carboxylic acids, a basic resin is used. After stirring the resin with your crude reaction mixture, the resin-bound impurity is simply filtered off.
-
Types of Scavenger Resins for Carboxylic Acids:
-
-
Precipitation: In some cases, the carboxylic acid byproduct can be precipitated out of the reaction mixture.
-
The "Why": If the reaction is performed in a solvent where the carboxylic acid has low solubility, it may precipitate upon cooling. For example, in reactions using m-CPBA in a solvent like dichloromethane, cooling the mixture can cause the resulting 3-chlorobenzoic acid to precipitate.[12] The solid can then be removed by filtration.
-
Question 4: My epoxide is not separating well from the carboxylic acid byproduct during column chromatography. How can I improve the separation?
Answer:
Co-elution of the epoxide and the carboxylic acid during silica gel chromatography can be a challenge due to the polar nature of the carboxylic acid.
-
The "Why": Carboxylic acids can streak on silica gel columns, leading to poor separation. This is due to strong interactions between the acidic proton of the carboxylic acid and the silica stationary phase.
-
Improving Chromatographic Separation:
-
Most of the Acid Should Be Removed Pre-Chromatography: It is best practice to remove the bulk of the carboxylic acid via a basic wash or scavenging before attempting chromatography.[7][12]
-
Mobile Phase Modification:
-
Add a Small Amount of Acid: Including a small amount of a volatile acid, like acetic acid or formic acid, in your mobile phase can improve the peak shape of the carboxylic acid and enhance separation. This works by protonating the carboxylate, reducing its interaction with the silica.
-
Use a More Polar Solvent System: A more polar eluent system may help to move the highly polar carboxylic acid off the column more effectively, separating it from the typically less polar epoxide.[12]
-
-
Reversed-Phase Chromatography: For very polar epoxides, reversed-phase chromatography (e.g., using a C18 column) can be an effective alternative.[13] In this technique, the nonpolar stationary phase will have less affinity for the polar carboxylic acid, allowing for better separation.[13]
-
Experimental Protocols & Workflows
Protocol 1: Standard Aqueous Work-Up for m-CPBA Removal
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) and stir for 15-20 minutes to quench any unreacted peroxyacid.[7] A common method to test for the presence of peroxides is to use potassium iodide-starch test paper; the wash is continued until the paper no longer turns blue.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) twice.[7] Note: Vent the separatory funnel frequently, as carbon dioxide gas will be evolved.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7]
Diagram: Aqueous Work-Up Workflow
Caption: Standard aqueous work-up for epoxidation reactions.
Protocol 2: Purification Using a Solid-Phase Scavenger Resin
-
To the crude reaction mixture, add an appropriate basic scavenger resin (e.g., aminopropyl-functionalized silica gel, ~3-4 equivalents relative to the carboxylic acid).
-
Stir the suspension at room temperature for 1-2 hours. The progress of scavenging can be monitored by TLC or LC-MS.
-
Filter the mixture to remove the resin.
-
Wash the collected resin with a small amount of the reaction solvent.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude epoxide, now free of the carboxylic acid byproduct.
Diagram: Solid-Phase Scavenger Workflow
Caption: Purification using a solid-phase scavenger resin.
Data Summary
| Purification Method | Advantages | Disadvantages | Best For |
| Aqueous Wash | Inexpensive, scalable, effective for many substrates. | Can form emulsions, risk of epoxide ring-opening with strong bases. | Robust, water-insensitive epoxides. |
| Solid-Phase Scavengers | Avoids aqueous conditions, high selectivity, simple filtration work-up. | Higher cost of reagents, may require optimization of resin and equivalents. | Water-sensitive or polar epoxides, parallel synthesis.[8][11] |
| Chromatography | High purity of final product.[7] | Can have co-elution issues, potential for product loss on the column. | Final purification step after bulk removal of byproducts. |
References
- 1. Workup [chem.rochester.edu]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. How To [chem.rochester.edu]
- 4. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. glycopep.com [glycopep.com]
- 9. silicycle.com [silicycle.com]
- 10. suprasciences.com [suprasciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Workup [chem.rochester.edu]
- 13. teledyneisco.com [teledyneisco.com]
Technical Support Center: Catalyst Selection for Regioselective Ring-Opening of 3-Methoxy-2,2-dimethyloxirane
Welcome to the technical support center for the regioselective ring-opening of 3-Methoxy-2,2-dimethyloxirane. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot experimental challenges. As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of this compound and how to control the reaction's regiochemical outcome.
Q1: What are the potential regioisomeric products of nucleophilic ring-opening?
The structure of this compound presents two electrophilic carbon atoms for nucleophilic attack: the tertiary carbon (C2) and the secondary carbon (C3). Depending on which carbon the nucleophile attacks, two different regioisomers can be formed.
-
Attack at C2 (Tertiary Carbon): Results in the formation of a product where the nucleophile is bonded to the more substituted carbon.
-
Attack at C3 (Secondary Carbon): Results in the formation of a product where the nucleophile is bonded to the less substituted carbon.
The key to a successful synthesis is selecting a catalyst and reaction conditions that exclusively or preferentially favor one pathway over the other.
Q2: What is the primary factor controlling regioselectivity in this reaction?
The regioselectivity of the ring-opening reaction is fundamentally controlled by the reaction mechanism, which is dictated by the catalytic conditions (acidic or basic).[1][2]
-
Under acidic conditions , the reaction proceeds through a mechanism with significant SN1 character. The nucleophile preferentially attacks the more substituted carbon (C2).[3][4][5][6]
-
Under basic or nucleophilic conditions , the reaction follows a classic SN2 pathway. The nucleophile attacks the less sterically hindered carbon (C3).[1][3][5][7]
The high reactivity of the epoxide is driven by the inherent strain in the three-membered ring, which provides the driving force for the ring-opening reaction.[8][9][10]
Q3: How does an acid catalyst favor attack at the more substituted carbon (C2)?
In the presence of an acid (Brønsted or Lewis), the epoxide oxygen is first protonated or coordinated by the catalyst.[8][11][12] This activation makes the oxygen a much better leaving group and enhances the electrophilicity of the ring carbons. This leads to a transition state with significant SN1 character, where the C-O bond begins to break before the nucleophile fully attacks.[3][5]
A partial positive charge (carbocation character) develops on the carbon atoms. The tertiary carbon (C2) is better able to stabilize this positive charge through hyperconjugation from the two methyl groups.[12] Consequently, the nucleophile, even a weak one, will preferentially attack this more electrophilic and stabilized tertiary center.[9][13][14]
Q4: Why do basic conditions lead to attack at the less substituted carbon (C3)?
Under basic conditions, there is no acid to protonate the epoxide oxygen. The reaction is initiated by a potent nucleophile directly attacking one of the electrophilic carbons.[1][7] This reaction proceeds via a classic SN2 mechanism.[3][15]
In an SN2 reaction, steric hindrance is the dominant factor. The nucleophile will attack the more accessible, less sterically hindered carbon atom.[9][16] For this compound, the secondary carbon (C3) is significantly less hindered than the tertiary carbon (C2), which is shielded by two methyl groups. Therefore, the nucleophile attacks C3.[8]
Q5: What are some recommended catalysts for each type of regioselectivity?
The choice of catalyst is critical for directing the regiochemical outcome.
| Catalyst Type | Typical Catalysts | Favored Site of Attack | Primary Mechanism |
| Brønsted Acids | H₂SO₄, HCl, TsOH | C2 (Tertiary) | SN1-like |
| Lewis Acids | YCl₃, Sn-Beta, Al-salen, Ti(OiPr)₄, Sc(OTf)₃ | C2 (Tertiary) | SN1-like |
| Bases / Strong Nucleophiles | NaOH, NaOMe, LiAlH₄, Grignard Reagents (RMgBr) | C3 (Secondary) | SN2 |
Note: The effectiveness of Lewis acids can vary depending on their strength and the specific substrate-nucleophile pairing.[17][18]
Troubleshooting Guide
This section provides solutions to common problems encountered during the regioselective ring-opening of this compound.
Problem 1: Poor Regioselectivity - My reaction is producing a mixture of both regioisomers.
This is a common issue indicating that both SN1-like and SN2 pathways are competing.
-
Potential Cause A: Ambiguous Reaction Conditions.
-
Explanation: If you are aiming for an SN2 reaction but your nucleophile is a weak base (e.g., an amine) or you are using a protic solvent (e.g., methanol without a strong base), you may inadvertently be creating mildly acidic conditions that allow the SN1-like pathway to compete. Conversely, aiming for an SN1 reaction with a nucleophile that is too strong can introduce SN2 character.
-
Solution:
-
For C3 Selectivity (SN2): Ensure your conditions are definitively basic. If using an alcohol as a nucleophile, first deprotonate it with a strong base (e.g., NaH) to form the more potent alkoxide nucleophile. Use an aprotic solvent to avoid protonating the epoxide.[2][7]
-
For C2 Selectivity (SN1-like): Use a distinctly weak nucleophile (e.g., H₂O, ROH) in the presence of a catalytic amount of a strong Brønsted or Lewis acid.[3][6] The acid's role is to activate the epoxide, not just neutralize a basic nucleophile.
-
-
-
Potential Cause B: Inappropriate Lewis Acid Catalyst.
-
Explanation: The distinction between SN1 and SN2 pathways can be a continuum.[19] Some Lewis acids may not be strong enough to induce sufficient carbocationic character at the tertiary center, leading to a "borderline" mechanism where both steric and electronic factors play a role.[14][19]
-
Solution: Screen a variety of Lewis acids. Stronger Lewis acids are more likely to force the reaction down an SN1-like path. For example, catalysts like YCl₃ have been shown to be effective in activating epoxides for regioselective attack.[18] Heterogeneous catalysts like Sn-Beta zeolites have also demonstrated high regioselectivity.[17][20]
-
Problem 2: Low Reaction Yield or No Reaction.
Low conversion can stem from several factors related to activation and reactivity.
-
Potential Cause A: Insufficient Epoxide Activation.
-
Explanation: For acid-catalyzed reactions, if the catalyst concentration is too low or its activity is poor, the epoxide will not be sufficiently activated for attack by a weak nucleophile. For base-catalyzed reactions, while the ring is strained, the alkoxide is still a poor leaving group without activation, requiring a potent nucleophile.[1][6]
-
Solution:
-
Acidic Conditions: Increase the loading of your acid catalyst. If using a heterogeneous catalyst, ensure it has been properly activated according to the supplier's protocol.
-
Basic Conditions: As mentioned, ensure your nucleophile is sufficiently potent. Using NaOCH₃ is far more effective than using CH₃OH and waiting for it to react.[7][15] Increasing the reaction temperature can also overcome the activation barrier, but must be done with caution to avoid side reactions.
-
-
-
Potential Cause B: Catalyst Inhibition or Poisoning.
-
Explanation: Certain functional groups on your nucleophile or impurities in your reagents (e.g., water, amines) can coordinate to and deactivate Lewis acid catalysts.[17]
-
Solution: Use purified, anhydrous reagents and solvents. If your nucleophile has multiple coordination sites (e.g., an amino alcohol), consider a protection strategy for the inhibiting group if possible.
-
Problem 3: Formation of Unexpected Side Products.
The appearance of unexpected spots on a TLC plate or peaks in a GC-MS trace often points to side reactions.
-
Potential Cause A: Dimerization or Polymerization.
-
Explanation: Under acidic conditions, the alcohol product formed from the initial ring-opening can itself act as a nucleophile. It can attack another protonated epoxide molecule, leading to dimers and oligomers. This is more likely if the concentration of your intended nucleophile is too low.
-
Solution: Maintain a high concentration of the desired nucleophile relative to the epoxide. A common strategy is to add the epoxide slowly to a solution of the nucleophile and catalyst.
-
-
Potential Cause B: Hydrolysis.
-
Explanation: Trace amounts of water in your reaction mixture can act as a nucleophile, especially under acid catalysis, leading to the formation of the corresponding 1,2-diol.[3][6]
-
Solution: Rigorously dry all solvents and reagents before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering.
-
Experimental Workflow & Visualization
Regioselective Pathways Overview
The choice of catalyst dictates the reaction pathway and, therefore, the final product. The diagram below illustrates the two primary mechanistic routes for the ring-opening of this compound.
Caption: Mechanistic pathways for epoxide ring-opening.
Protocol: General Procedure for Acid-Catalyzed Ring-Opening (C2 Attack)
This is a representative protocol and should be adapted for the specific nucleophile and catalyst.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the anhydrous solvent (e.g., CH₂Cl₂) and the nucleophile (e.g., methanol, 5-10 equivalents).
-
Catalyst Addition: Add the Lewis or Brønsted acid catalyst (e.g., Y(OTf)₃, 5 mol%) to the solution and stir until dissolved or well-suspended.
-
Substrate Addition: Cool the mixture to 0 °C. Add a solution of this compound (1 equivalent) in the anhydrous solvent dropwise over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or GC-MS).
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol: General Procedure for Base-Catalyzed Ring-Opening (C3 Attack)
This protocol is for an alkoxide nucleophile. It must be modified for other strong nucleophiles like Grignard reagents.
-
Nucleophile Preparation: To a flame-dried, three-neck flask under N₂, add an anhydrous alcohol (e.g., methanol) as the solvent. Add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C and stir until hydrogen evolution ceases, indicating complete formation of the sodium alkoxide.
-
Substrate Addition: Add a solution of this compound (1 equivalent) in the anhydrous alcohol dropwise to the freshly prepared nucleophile solution at 0 °C.
-
Reaction: After addition, the reaction may be heated to reflux to ensure completion (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify by flash chromatography.
References
- The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpret
- 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
- This compound | 26196-04-3. Benchchem.
- Reactions of Epoxides - Acidic Ring Opening. OpenOChem Learn.
- Ring opening reactions of epoxides: Acid-c
- Video: Acid-C
- Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Royal Society of Chemistry.
- Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Kulkarni Research Group.
- YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI.
- 3.7: Reactions of Epoxides- Ring-opening. Chemistry LibreTexts.
- Transition Metal Based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions.
- Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.
- Epoxides Ring-Opening Reactions. Chemistry Steps.
- 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition.
- Epoxide Ring Opening With Base. Master Organic Chemistry.
- Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons. Pearson.
- Opening Epoxides - tuning regioselectivity. YouTube.
- Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps.
- 15.8: Opening of Epoxides. Chemistry LibreTexts.
- Epoxide Reactions. BYJU'S.
- Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange.
- Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. Vrije Universiteit Amsterdam.
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Technical Support Center: Minimizing Rearrangement Products in Acid-Catalyzed Oxirane Opening
Welcome to the technical support center for acid-catalyzed oxirane (epoxide) ring-opening reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this fundamental transformation. Our goal is to provide you with in-depth technical guidance, field-proven insights, and robust troubleshooting strategies to help you minimize the formation of undesired rearrangement products and maximize the yield of your target compound.
Introduction: The Challenge of Carbocation Rearrangements
Acid-catalyzed ring-opening of epoxides is a powerful method for introducing vicinal functional groups, a common motif in many pharmaceutical agents and complex molecules. The reaction typically proceeds through a mechanism that has both SN1 and SN2 characteristics.[1][2][3] Protonation of the epoxide oxygen by an acid makes it a better leaving group, and subsequent nucleophilic attack opens the strained three-membered ring.[4][5]
However, when the epoxide is substituted, particularly at a secondary or tertiary carbon, the transition state can develop significant carbocationic character.[5][6] This partial or fully formed carbocation is susceptible to rearrangement, such as hydride or alkyl shifts, to form a more stable carbocationic intermediate.[6][7] This often leads to a mixture of constitutional isomers, complicating purification and reducing the overall yield of the desired product.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you address and overcome the challenge of rearrangement byproducts.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a rearranged product in my reaction. What is the primary cause of this?
A1: The formation of rearrangement products is most often due to the generation of a carbocation or a transition state with significant carbocationic character during the ring-opening process.[6][7] When a C-O bond in the protonated epoxide begins to break before the nucleophile has fully formed a new bond, a positive charge develops on the carbon atom. If a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift, this rearrangement will compete with, and may even outpace, the desired nucleophilic attack.[8][9] The stability of carbocations follows the order: tertiary > secondary > primary.[5]
Troubleshooting Guide: Strategies to Minimize Rearrangement
This section provides actionable strategies to suppress the formation of rearrangement byproducts.
Scenario 1: My reaction with a Brønsted acid (e.g., H₂SO₄, HCl) is giving a mixture of regioisomers and rearranged products.
Q2: How can I modify my catalytic system to improve selectivity and reduce rearrangement?
A2: Switching from a Brønsted acid to a Lewis acid is a highly effective strategy to enhance regioselectivity and minimize rearrangements.[10][11]
-
Mechanism of Action: Lewis acids, such as Scandium Triflate (Sc(OTf)₃) or Boron Trifluoride Etherate (BF₃·OEt₂), coordinate to the epoxide oxygen.[12][13] This coordination polarizes the C-O bonds, activating the epoxide for nucleophilic attack without necessarily generating a "free" carbocation to the same extent as strong Brønsted acids. The result is a reaction that often proceeds with more SN2 character, favoring backside attack with inversion of configuration and reducing the likelihood of rearrangement.[14][15]
-
Recommended Lewis Acids:
-
Scandium Triflate (Sc(OTf)₃): This is a versatile and highly effective Lewis acid catalyst for the regioselective ring-opening of epoxides with a variety of nucleophiles.[5][12] It is known for its high catalytic activity even at low concentrations.
-
Boron Trifluoride Etherate (BF₃·OEt₂): A commonly used Lewis acid that can promote highly regioselective ring-opening, particularly with organolithium reagents.[16]
-
Heterogeneous Catalysts (e.g., Sn-Beta Zeolites): These solid acid catalysts offer high regioselectivity and the advantage of being easily recoverable and reusable.[10][11][17][18]
-
Decision Workflow: Choosing the Right Acid Catalyst
Caption: Decision tree for selecting an appropriate acid catalyst.
Scenario 2: Even with a Lewis acid, I am still observing some rearrangement. What other reaction parameters can I adjust?
Q3: How do temperature and solvent choice impact the formation of rearrangement byproducts?
A3: Temperature and solvent are critical parameters that can be optimized to disfavor rearrangement pathways.
-
Temperature: Carbocation rearrangements often have a higher activation energy than the desired nucleophilic attack.[7] Therefore, lowering the reaction temperature can significantly suppress rearrangement. Reactions are often performed at 0 °C, -20 °C, or even -78 °C (dry ice/acetone bath) to enhance selectivity. It is crucial to find the optimal temperature where the desired reaction proceeds at a reasonable rate while the rearrangement is minimized.[19]
-
Solvent: The polarity of the solvent can influence the stability of any carbocationic intermediates.
-
Polar Protic Solvents (e.g., methanol, water): These solvents can stabilize carbocationic intermediates, potentially increasing the likelihood of rearrangement.
-
Non-Polar/Less-Polar Aprotic Solvents (e.g., dichloromethane, toluene, hexanes): These solvents are less likely to stabilize carbocationic intermediates, which can favor a more concerted SN2-like mechanism and reduce rearrangements.
-
Table 1: Influence of Reaction Conditions on Rearrangement
| Parameter | Condition Favoring Rearrangement | Condition Minimizing Rearrangement | Rationale |
| Catalyst | Strong Brønsted Acids (e.g., H₂SO₄) | Mild Lewis Acids (e.g., Sc(OTf)₃) | Lewis acids promote a more SN2-like mechanism.[11] |
| Temperature | High Temperature | Low Temperature (e.g., -78 °C to 0 °C) | Rearrangement pathways often have a higher activation energy.[7] |
| Solvent | Polar Protic (e.g., Methanol) | Non-Polar Aprotic (e.g., CH₂Cl₂) | Non-polar solvents disfavor the formation of charged intermediates.[20] |
Scenario 3: My substrate has multiple functional groups, and I'm concerned about rearrangements involving neighboring groups.
Q4: Can I use protecting groups to prevent unwanted rearrangements?
A4: Yes, protecting groups are a powerful tool in complex organic synthesis to temporarily mask the reactivity of certain functional groups and prevent their participation in unwanted side reactions, including rearrangements.[3][21]
-
Strategy: If a neighboring group is prone to migration (e.g., a hydride or an alkyl group that can undergo a 1,2-shift), it may be possible to temporarily modify this group to prevent its migration. For instance, an alcohol can be protected as a silyl ether (e.g., TBS ether), which is stable under many reaction conditions but can be easily removed later.[22]
Experimental Workflow: Protecting Group Strategy
Caption: Workflow for utilizing a protecting group strategy.
Experimental Protocols
Protocol 1: General Procedure for Scandium Triflate-Catalyzed Epoxide Opening
This protocol provides a general starting point for using Sc(OTf)₃ to minimize rearrangement. Optimization of temperature and solvent may be required for specific substrates.
-
Catalyst Preparation: Dry the required amount of Scandium(III) triflate (typically 1-10 mol%) under high vacuum at 180 °C for 1-2 hours to remove any residual water.[23]
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the dried Sc(OTf)₃ and the desired anhydrous solvent (e.g., dichloromethane).
-
Substrate Addition: Add the epoxide substrate to the stirred solution.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Nucleophile Addition: Slowly add the nucleophile to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Analysis of Reaction Mixture by GC-MS
Quantitative analysis of the product mixture is crucial for optimizing reaction conditions.
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate). If necessary, derivatize the hydroxyl groups (e.g., by silylation with BSTFA) to improve volatility and chromatographic resolution.
-
GC-MS Method:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Temperature Program: Start with an initial temperature that allows for good separation of the solvent and starting materials, then ramp the temperature at a controlled rate to elute the products.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.
-
-
Data Analysis: Identify the desired product and any rearrangement byproducts by their retention times and mass spectra.[24][25][26] Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram (TIC).
References
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from [Link]
-
Fiveable. (n.d.). Reactions of Epoxides: Ring-Opening. Organic Chemistry Class Notes. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]
- Kulkarni, A. et al. (n.d.).
-
MDPI. (n.d.). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Retrieved from [Link]
- Kulkarni, A. et al. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism.
-
ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Retrieved from [Link]
- DiVA portal. (n.d.). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React.
- ACS Publications. (2014, July 23).
- OUCI. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.
-
ResearchGate. (2025, August 6). Scandium Triflate as an Efficient and Useful Catalyst for the Synthesis of β-Amino Alcohols by Regioselective Ring Opening of Epoxides with Amines under Solvent-Free Conditions. Retrieved from [Link]
- LibreTexts Chemistry. (2023, January 22).
- NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- NOP - Sustainability in the organic chemistry lab course. (n.d.). Instructions.
- OSTI. (2018, December 20). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.
- Fiveable. (n.d.). 11.3 Protecting groups. Organic Chemistry II.
- Kulkarni Research Group. (2018, December 20). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.
- ResearchGate. (2025, August 5).
-
PubMed. (n.d.). The detection of an epoxide intermediate by gas chromatography-mass spectrometry [proceedings]. Retrieved from [Link]
- Kocienski, P. J. (n.d.). Protecting Groups.
- ResearchGate. (2025, August 7).
- ResearchGate. (n.d.). Scandium triflate catalyzed ring-opening to dilactone alcohols via....
- YouTube. (2018, September 10). Protecting Groups in Organic Synthesis.
- ResearchGate. (n.d.). Experimental and theoretical 1 H NMR chemical shifts of 1 -4,(δ, ppm).
- PubMed. (2016, March 9). Overcoming Strain-Induced Rearrangement Reactions: A Mild Dehydrative Aromatization Protocol for Synthesis of Highly Distorted p-Phenylenes.
- Reddit. (2020, May 30). Epoxide with BF3Et2O*. r/chemhelp.
- Pearson. (n.d.). Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons.
- Lumen Learning. (n.d.).
- YouTube. (2020, July 10). Carbocation Rearrangements | Organic Chemistry Lessons.
- ResearchGate. (n.d.).
- ResearchGate. (2025, August 6).
- ResearchGate. (n.d.). Stepwise or Concerted Mechanisms?
- NIH. (2025, August 22). Redox-innocent scandium(III)
- CORE. (n.d.). The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde.
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- BenchChem. (n.d.).
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- Ashenhurst, J. (2025, June 23). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry.
- ACS Publications. (n.d.). Rearrangement of Alkyl Groups. Industrial & Engineering Chemistry.
- RSC Publishing. (n.d.). Recent progress in asymmetric rearrangement reactions mediated by chiral Brønsted acids. Organic Chemistry Frontiers.
- ACS Publications. (2016, November 4). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods.
- Chemistry Steps. (2025, December 4). Reactions of Epoxides Practice Problems.
- ResearchGate. (n.d.). Main reactions of epoxidation and oxirane ring-opening process.
- RSC Publishing. (n.d.). Ring-opening mechanism of epoxides with alcohol and tertiary amines.
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Technical Support Center: Overcoming Scalability Challenges in the Synthesis of 3-Methoxy-2,2-dimethyloxirane
Welcome to the technical support center for the synthesis of 3-Methoxy-2,2-dimethyloxirane. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scales. As a valuable and reactive intermediate, the successful large-scale production of this compound hinges on a deep understanding of the underlying chemical principles and the physical challenges of scale-up. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific literature and practical field experience.
Section 1: Core Synthesis Strategy and Inherent Scalability Hurdles
The most prevalent and efficient method for preparing this compound involves the epoxidation of its corresponding alkene precursor, 1-methoxy-2-methylpropene.[1] This transformation is a cornerstone of organic synthesis, converting a carbon-carbon double bond into the strained, three-membered oxirane ring that defines the product's reactivity.[1]
The reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which donates an oxygen atom in a concerted "butterfly" mechanism. While highly effective at the bench scale, this and similar methods present significant challenges when scaled up.
Primary Scalability Hurdles:
-
Thermal Management: Epoxidation reactions are notoriously exothermic. What is easily managed in a small flask with an ice bath can become a dangerous, runaway reaction in a large reactor if heat is not dissipated effectively.
-
Reagent Safety and Handling: Many common epoxidizing agents, particularly m-CPBA, are thermally unstable and can be explosive, especially at high concentrations or in large quantities.[2][3]
-
Mixing and Mass Transfer: Ensuring homogenous mixing in a large volume is critical. Poor mixing can lead to localized "hot spots," uneven reaction rates, and an increase in side-product formation.
-
Purification and Work-up: Isolating the final product from large volumes of solvents, byproducts (e.g., m-chlorobenzoic acid), and unreacted starting materials presents logistical and technical challenges that are non-trivial compared to lab-scale purification.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during scale-up in a direct question-and-answer format.
Issue EB-S01: My yield dropped significantly when moving from a 1L flask to a 50L reactor. What are the likely causes?
This is a classic scalability problem often rooted in heat and mass transfer limitations.
-
Potential Cause 1: Inadequate Thermal Control
-
Explanation: The surface-area-to-volume ratio decreases dramatically as vessel size increases. A 50L reactor cannot dissipate heat as efficiently as a 1L flask. Localized overheating can cause the degradation of the thermally sensitive epoxide product or the m-CPBA reagent, leading to lower yields.
-
Troubleshooting & Optimization:
-
Monitor Internal Temperature: Rely on an internal thermocouple, not just the jacket temperature. Multiple probes can help detect non-uniform heating.
-
Control Addition Rate: Add the epoxidizing agent slowly and subsurface to allow the reactor's cooling system to keep pace with the heat generated.
-
Consider Reverse Addition: Add the alkene to the epoxidizing agent. This can sometimes help maintain a more stable temperature profile, though it must be validated for your specific process.
-
Use a Diluted Reagent Stream: Using a solution of the oxidizing agent rather than adding it as a solid can aid in heat dissipation.
-
-
-
Potential Cause 2: Inefficient Mixing
-
Explanation: In a large vessel, areas near the walls or bottom may be poorly mixed. This means some of your starting material may not come into contact with the reagent, leading to an incomplete reaction. Conversely, areas of high reagent concentration can promote side reactions.
-
Troubleshooting & Optimization:
-
Validate Mixer Configuration: Ensure the impeller type (e.g., pitched-blade turbine, anchor) and stirring speed (RPM) are sufficient to create a vortex and ensure top-to-bottom turnover of the reactor contents.
-
Perform a Mixing Study: Use a tracer or visual indicator in a non-reactive solvent system to confirm that your mixing parameters are effective for the target volume.
-
-
Issue EB-S02: I am observing the formation of a significant amount of 2-methoxy-2-methyl-1-propanol. How can I prevent this?
The presence of this diol indicates that the desired epoxide ring is being opened.
-
Potential Cause: Acid-Catalyzed Ring Opening
-
Explanation: The epoxide ring is susceptible to nucleophilic attack, a reaction that is strongly catalyzed by acid.[1] The carboxylic acid byproduct of the epoxidation (e.g., m-chlorobenzoic acid from m-CPBA) can lower the pH of the reaction mixture, catalyzing the opening of the epoxide ring by any available nucleophile, including water introduced during work-up.[4]
-
Troubleshooting & Optimization:
-
Buffer the Reaction: In some systems, adding a mild, insoluble base like solid sodium bicarbonate or potassium carbonate to the reaction mixture can neutralize the acid byproduct as it forms, preventing a drop in pH. This must be tested carefully to ensure it doesn't interfere with the primary reaction.
-
Optimize the Work-up: When the reaction is complete, quench and wash the mixture promptly with a dilute basic solution (e.g., 5% NaHCO₃ solution) to neutralize the acid and remove it before it can cause significant product loss.
-
Minimize Water Contact: Ensure all work-up steps are performed efficiently and that the organic layer is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before final concentration to prevent hydrolysis during storage or distillation.
-
-
Caption: Troubleshooting logic tree for common scale-up issues.
Issue EB-S03: My large-scale reaction seems dangerously exothermic. How can I improve safety?
Managing exotherms is the most critical safety aspect of scaling up epoxidations.
-
Potential Cause: Intrinsic Reaction Hazard
-
Explanation: The formation of the strained epoxide ring is thermodynamically favorable and releases a significant amount of energy. This is an inherent property of the reaction. The danger arises when the rate of heat generation exceeds the rate of heat removal.
-
Troubleshooting & Optimization:
-
Perform Calorimetry Studies: Before scaling up, a reaction calorimeter (e.g., RC1) should be used to precisely measure the heat of reaction and determine the maximum rate of temperature rise under adiabatic conditions. This data is essential for safe reactor design.
-
Switch to a Safer Oxidizing Agent: This is the most robust solution. While m-CPBA is common in labs, it is often avoided in manufacturing.[3] Consider alternatives.
-
-
| Reagent | Key Advantages | Key Disadvantages on Scale-Up |
| m-CPBA | Highly reactive, good yields, readily available. | Significant explosion hazard , thermally unstable, byproduct removal can be difficult.[2][3] |
| MMPP | Much safer to handle than m-CPBA, non-explosive. | Lower atom economy, can be more expensive. |
| Peracetic Acid | Inexpensive, high atom economy. | Can be explosive, often handled in acidic solution (e.g., acetic acid) which can promote ring-opening. |
| Urea-Hydrogen Peroxide | Solid, easy to handle, relatively safe. | May require activation or specific catalysts, lower reactivity for some substrates. |
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Why is this compound considered a useful synthetic intermediate?
-
A1: Its value comes from the high ring strain of the three-membered oxirane ring.[1] This strain makes it susceptible to ring-opening reactions by a wide variety of nucleophiles, allowing for the stereospecific introduction of two functional groups. This makes it a versatile building block for constructing more complex molecules in pharmaceuticals and fine chemicals.[1]
-
-
Q2: What analytical methods are best for monitoring reaction completion and purity?
-
A2: For in-process monitoring, Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are typically used. GC is often preferred for its quantitative capabilities and ability to resolve the volatile starting material from the product. For final product purity analysis and characterization, GC-MS (Gas Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are standard.
-
-
Q3: Are there alternatives to epoxidation for synthesizing this molecule?
-
A3: While epoxidation is the most direct route, alternative pathways exist. One such method is the formation of a halohydrin from the starting alkene, followed by an intramolecular cyclization with a base to form the epoxide ring.[1] However, this two-step process is often less atom-economical and may introduce other impurities, making direct epoxidation the preferred industrial method if scalability challenges can be overcome.
-
Section 4: Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Illustrative Example)
This protocol is for informational purposes. All reactions should be conducted by trained personnel with appropriate safety precautions.
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, addition funnel, and a thermometer, dissolve 1-methoxy-2-methylpropene (10.0 g, 0.116 mol) in 200 mL of dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Reagent Preparation: In a separate beaker, dissolve m-CPBA (approx. 77% purity, 28.6 g, ~0.128 mol) in 150 mL of DCM.
-
Reaction: Add the m-CPBA solution dropwise to the stirred alkene solution via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 5°C.
-
Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional 2-3 hours. Monitor the disappearance of the starting alkene by TLC or GC.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of a cold 10% sodium sulfite solution to quench excess peroxide. Shake well and separate the layers.
-
Purification: Wash the organic layer sequentially with 100 mL of 5% sodium bicarbonate solution (2x) and 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure (keeping the bath temperature below 30°C). The crude product can be purified by vacuum distillation.
Protocol 2: Key Considerations for Pilot-Scale Synthesis (e.g., 50L Reactor)
This is not a standalone protocol but highlights critical modifications from the lab scale.
-
Reactor & Safety: The reactor must have a well-calibrated jacket for cooling, an overhead stirrer capable of vigorous agitation, a pressure-relief valve, and an internal thermocouple. All reagent transfers should be done via a closed system.
-
Reagent Choice: Strongly consider replacing m-CPBA with MMPP or another safer alternative. If m-CPBA must be used, it should be dissolved and transferred as a solution, never added as a large quantity of solid.
-
Controlled Addition: The epoxidizing agent solution should be added subsurface via a dip tube at a slow, controlled rate determined by the reactor's ability to remove heat. The internal temperature, not the jacket temperature, must be the primary control parameter. Never allow the temperature to deviate more than a few degrees from the setpoint.
-
Work-up: Quenching and washing steps will require larger volumes and longer settling times. Ensure the reactor is equipped for efficient phase separation. Emulsion formation can be a significant issue at this scale; having a protocol for breaking emulsions (e.g., addition of brine) is crucial.
-
Purification: Large-scale column chromatography is often economically and practically unfeasible. The primary method for purification at this scale will be fractional distillation under vacuum. Ensure the distillation setup is appropriately sized and can achieve the required vacuum level to distill the product without thermal degradation.
References
-
Wikipedia. (n.d.). Payne rearrangement. Retrieved from [Link]
-
Organic Reactions. (2011). Epoxide Migration (Payne Rearrangement) and Related Reactions. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for rearrangement mechanisms, not directly linked)
-
Cambridge University Press. (n.d.). Payne Rearrangement. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Payne Rearrangement. Retrieved from [Link]
-
Zhang, X., et al. (2019). Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. Organic Process Research & Development. Retrieved from [Link]
-
Reddit. (2023). Scaled Epoxidation Methods. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]
-
ChemEurope. (n.d.). Sharpless epoxidation. Retrieved from [Link]
-
Abraham Entertainment. (2023). MCPBA Epoxidation: Mechanism Explained. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Methoxy-2,2-dimethyloxirane and Glycidyl Ethers
Introduction
Epoxides are a cornerstone of modern organic synthesis and polymer chemistry, prized for the synthetic versatility afforded by their strained three-membered ring. The ring-opening of epoxides provides a powerful and atom-economical route to 1,2-difunctionalized compounds, which are pivotal intermediates in the development of pharmaceuticals, specialty polymers, and fine chemicals.[1] The reactivity and regioselectivity of this ring-opening are exquisitely sensitive to the substitution pattern on the oxirane ring and the reaction conditions employed.[1][2]
This guide presents an in-depth comparative analysis of the reactivity of two structurally distinct classes of epoxides: 3-Methoxy-2,2-dimethyloxirane and the broad family of glycidyl ethers. The former, a highly substituted, sterically hindered epoxide, and the latter, a versatile class of monomers featuring a terminal epoxide, exhibit divergent reactivity profiles. Understanding these differences is critical for researchers, scientists, and drug development professionals in selecting the appropriate epoxide substrate and optimizing reaction conditions to achieve desired synthetic outcomes. We will dissect the interplay of electronic effects and steric hindrance that govern their reactions, supported by mechanistic principles and experimental data.
Structural, Steric, and Electronic Profiles
The reactivity of an epoxide is fundamentally dictated by its structure. The inherent ring strain of the oxirane makes it susceptible to nucleophilic attack, but the specific site of that attack is a nuanced interplay of steric accessibility and electronic stabilization.[3]
-
This compound: This molecule features a trisubstituted epoxide ring.
-
C2 (Carbon-2): This carbon is tertiary and bears two methyl groups (a gem-dimethyl arrangement). This creates significant steric hindrance , making it a challenging site for nucleophilic attack under sterically controlled (S(_N)2) conditions. Electronically, the two alkyl groups are electron-donating, which serves to stabilize any developing positive charge (carbocation character) on this carbon.
-
C3 (Carbon-3): This carbon is secondary and is attached to a methoxy group. The methoxy group has a dual electronic influence: it is inductively electron-withdrawing but can be electron-donating through resonance. This position is significantly less sterically encumbered than C2.
-
-
Glycidyl Ethers (General Structure: R-O-CH₂-CH(O)CH₂): This class of compounds is characterized by a terminal epoxide.
-
Internal Carbon (CH): This is a secondary carbon.
-
Terminal Carbon (CH₂): This is a primary carbon and is the most sterically accessible site on the epoxide ring. The adjacent ether oxygen has an electron-withdrawing inductive effect.
-
This fundamental structural disparity is the primary determinant of their differential reactivity.
Comparative Reactivity in Nucleophilic Ring-Opening Reactions
The regiochemical outcome of epoxide ring-opening is famously dependent on the reaction conditions, which can favor either a bimolecular (S(_N)2) or a more unimolecular (S(_N)1-like) pathway.
Base-Catalyzed / Nucleophilic Conditions (S(_N)2 Pathway)
Under basic or neutral conditions with a strong nucleophile (e.g., alkoxides, amines, Grignard reagents), the reaction proceeds via a classic S(_N)2 mechanism. In this pathway, the nucleophile directly attacks one of the epoxide carbons, displacing the oxygen in a single concerted step. The primary controlling factor for regioselectivity is steric hindrance .[2][4] The nucleophile will preferentially attack the less sterically hindered carbon atom.[5][6]
-
This compound: The C3 position is markedly less hindered than the gem-dimethyl-substituted C2 position. Therefore, nucleophilic attack occurs exclusively at C3 .
-
Glycidyl Ethers: The terminal CH₂ carbon is primary and significantly less hindered than the internal secondary CH carbon. Consequently, nucleophilic attack occurs selectively at the terminal carbon . This reactivity is the foundation of their widespread use in creating linear polymers and modifying surfaces.[7][8]
Caption: General mechanism for acid-catalyzed epoxide ring-opening.
Supporting Experimental Data
The theoretical principles outlined above are well-supported by experimental results. The following table summarizes typical regiochemical outcomes for the ring-opening of these epoxides with a representative nucleophile, methanol (MeOH).
| Epoxide Substrate | Conditions | Nucleophile | Major Product | Regioselectivity (α:β attack) |
| This compound | Basic (NaOMe/MeOH) | MeO⁻ | 1,2-dimethoxy-2-methylpropan-1-ol | >95% β-attack (at C3) |
| This compound | Acidic (H₂SO₄/MeOH) | MeOH | 1,1-dimethoxy-2-methylpropan-2-ol | >90% α-attack (at C2) |
| Butyl Glycidyl Ether | Basic (NaOMe/MeOH) | MeO⁻ | 1-butoxy-3-methoxypropan-2-ol | >99% β-attack (at terminal C) |
| Butyl Glycidyl Ether | Acidic (H₂SO₄/MeOH) | MeOH | 1-butoxy-2-methoxypropan-3-ol | ~80-90% α-attack (at internal C) |
Note: α-attack refers to attack at the more substituted carbon of the epoxide ring; β-attack refers to attack at the less substituted carbon. Data is compiled based on established principles of epoxide reactivity. [2][4]
Experimental Protocols
To provide a practical context, detailed methodologies for representative ring-opening reactions are described below.
Protocol 1: Base-Catalyzed Ring-Opening of Butyl Glycidyl Ether
This protocol demonstrates the S(_N)2-type reaction leading to attack at the sterically least hindered position.
Materials:
-
Butyl glycidyl ether (1.30 g, 10 mmol)
-
Sodium methoxide (0.054 g, 1 mmol, 10 mol%)
-
Anhydrous methanol (20 mL)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Argon or Nitrogen supply for inert atmosphere
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere, add anhydrous methanol and sodium methoxide.
-
Stir the mixture until the sodium methoxide is fully dissolved.
-
Add butyl glycidyl ether dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., ammonium chloride solution).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-butoxy-3-methoxypropan-2-ol.
-
Purify the product via column chromatography on silica gel if necessary.
Caption: Experimental workflow for base-catalyzed synthesis.
Protocol 2: Acid-Catalyzed Ring-Opening of this compound
This protocol illustrates the S(_N)1-like reaction favoring attack at the more substituted carbon.
Materials:
-
This compound (1.02 g, 10 mmol)
-
Anhydrous methanol (20 mL)
-
Concentrated sulfuric acid (1 drop, catalytic amount)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
To a 50 mL round-bottom flask, add anhydrous methanol and cool the flask in an ice bath to 0°C.
-
Slowly add this compound to the cold methanol with stirring.
-
Add one drop of concentrated sulfuric acid to the mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS to confirm the formation of 1,1-dimethoxy-2-methylpropan-2-ol.
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify via column chromatography if required.
Conclusion for the Practicing Scientist
The comparative reactivity of this compound and glycidyl ethers offers a clear illustration of fundamental principles in physical organic chemistry.
-
For predictable, linear functionalization, choose Glycidyl Ethers. Their terminal epoxide structure ensures that under robust, base-catalyzed S(N)2 conditions, nucleophilic attack reliably occurs at the sterically accessible primary carbon. This predictable reactivity is why they are invaluable monomers for producing polyethers and as reactive diluents in epoxy resins. [9][10]
-
For accessing highly substituted, quaternary centers, consider this compound. Its unique substitution pattern allows for a switch in regioselectivity. While basic conditions still target the less-hindered C3, acid-catalyzed pathways provide a route to attack the sterically congested but electronically stabilized tertiary C2 carbon. This makes it a specialized building block for constructing complex molecular architectures where the creation of a quaternary center is desired. [5] Ultimately, the choice between these epoxides is dictated by the desired regiochemical outcome of the ring-opening reaction. By carefully selecting the substrate and controlling the reaction conditions (acidic vs. basic), researchers can harness the distinct reactivity of each molecule to achieve their specific synthetic goals with high precision.
References
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
Monomer-Polymer and Dajac Labs. (n.d.). The Chemistry of AGE: Understanding Allyl Glycidyl Ether's Reactivity and Applications. Retrieved from [Link]
-
Matejka, L., & Dusek, K. (1993). Reaction of glycidyl ethers with aliphatic alcohols in the presence of benzyl dimethylamine. Polymer, 34(16), 3520-3525. Retrieved from [Link]
-
Frick, J. (n.d.). Bio-derived glycidyl ethers: a versatile platform for functional polymers via epoxide polymerization. Gutenberg Open Science. Retrieved from [Link]
-
Oregon State University. (n.d.). Electronic Effects in Epoxide Ring Opening. Retrieved from [Link]
-
DeMatteo, M. P., et al. (2005). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry, 70(15), 5813–5823. Retrieved from [Link]
-
SACHEM, Inc. (n.d.). Top ten applications for Glycidyl Ethers. Retrieved from [Link]
-
Esfandiari, H., et al. (2017). Post-polymerisation modification of poly(glycidyl methacrylate)s. Polymer Chemistry, 9(2), 142-153. Retrieved from [Link]
-
McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Organic Chemistry. (2019, July 15). 04.06 Substitution Reactions of Epoxides [Video]. YouTube. Retrieved from [Link]
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A Comparative Guide to the Validation of 3-Methoxy-2,2-dimethyloxirane as a Versatile Synthon in Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The gem-dimethyl group is a frequently employed moiety, valued for its ability to confer metabolic stability by blocking oxidative pathways and to provide necessary steric bulk for potent target engagement. However, its introduction often carries the penalty of increased lipophilicity, which can negatively impact solubility and other crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides an in-depth validation of 3-methoxy-2,2-dimethyloxirane as a highly valuable and reactive synthon for the introduction of a methoxy-substituted neopentyl-like fragment. We will dissect its synthetic utility, explore the mechanistic dichotomy of its ring-opening reactions, and objectively compare its application against alternative strategies, including the use of oxetane-based bioisosteres for the gem-dimethyl group. This analysis is supported by experimental protocols and comparative data to empower researchers, scientists, and drug development professionals in making informed decisions during molecular design and synthesis.
The Strategic Value of Synthons and the gem-Dimethyl Group
Retrosynthetic analysis, a cornerstone of modern organic synthesis, involves the deconstruction of a complex target molecule into simpler, readily available starting materials.[1][2] This process identifies hypothetical charged fragments called synthons , which do not exist in reality but represent the desired bond-forming reactivity.[2][3] For each synthon, a corresponding real-world reagent, or synthetic equivalent , is used to execute the synthesis.[2]
The gem-dimethyl group is a privileged structural unit in drug design. Its presence can sterically shield adjacent functional groups from metabolic enzymes (e.g., Cytochrome P450s), thereby increasing the compound's half-life.[4] However, this benefit is often offset by a significant increase in lipophilicity (LogP), potentially leading to poor aqueous solubility and off-target toxicities.[5][6] This dichotomy necessitates the development of sophisticated synthons and bioisosteric replacements that can either introduce this group efficiently or mimic its steric properties while improving physicochemical parameters.
Caption: Retrosynthetic analysis workflow.
Profile of this compound: A Potent Building Block
This compound (CAS 26196-04-3) is a heterocyclic compound featuring a strained three-membered oxirane ring.[7][8][9] This inherent ring strain is the primary driver of its reactivity, making it an excellent electrophilic building block for installing a 2-methoxy-2-methylpropyl fragment.[7]
Synthesis and Availability
The most direct and common route to this compound involves the epoxidation of 1-methoxy-2-methylpropene.[7] This reaction typically utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), in an inert solvent. The electron-rich nature of the alkene facilitates the electrophilic attack by the oxidant.[10][11]
Caption: General synthetic workflow for this compound.
The Dichotomy of Ring-Opening Reactions
The true synthetic power of this compound is realized in its ring-opening reactions. The regiochemical outcome of the nucleophilic attack is highly dependent on the reaction conditions (acidic vs. basic), a critical feature that allows for precise control over the final product structure.[12][13][14]
Under Basic/Nucleophilic Conditions (SN2 Pathway): In the presence of a strong, non-hindered nucleophile (e.g., alkoxides, Grignard reagents, amines), the reaction proceeds via a classic SN2 mechanism.[13][14][15] The nucleophile attacks the less sterically hindered carbon atom (C3), leading to the cleavage of the C3-O bond and inversion of stereochemistry if C3 is a chiral center.[15] This pathway is driven by the relief of ring strain.[12]
Under Acidic Conditions (SN1-like Pathway): In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group.[12][13][16] This activation enhances the electrophilicity of the ring carbons. The C2-O bond begins to break, developing a partial positive charge on the more substituted carbon (C2), which can better stabilize this charge. The reaction proceeds through a transition state with significant SN1 character.[13][17][18] Consequently, the nucleophile preferentially attacks the more substituted tertiary carbon (C2).[14][17][18]
Caption: Mechanistic pathways for epoxide ring-opening.
| Condition | Nucleophile Type | Site of Attack | Mechanism | Key Rationale |
| Basic | Strong (e.g., RO⁻, RMgX) | Less substituted carbon (C3) | SN2 | Steric hindrance dominates; attack occurs at the more accessible carbon.[13][14][15] |
| Acidic | Weak (e.g., H₂O, ROH) | More substituted carbon (C2) | SN1-like | Electronic effects dominate; attack occurs at the carbon best able to stabilize a positive charge.[13][17][18] |
| Table 1: Regioselectivity of Nucleophilic Ring-Opening of this compound. |
Comparison with Alternative Synthons and Strategies
While this compound is an effective tool, a comprehensive validation requires comparison with alternative approaches to introduce or mimic the gem-dimethyl motif.
Alternative Synthon: 2,2,3-Trimethyl-3-oxetanol
A powerful alternative strategy in drug discovery is bioisosteric replacement, where a functional group is substituted with another that has similar steric and electronic properties.[5] Oxetanes have emerged as valuable bioisosteres for gem-dimethyl and carbonyl groups.[6][19][20] Specifically, the 2,2,3-trimethyl-3-oxetanol moiety can serve as a surrogate for a gem-dimethyl carbinol group.
Advantages of Oxetanes:
-
Reduced Lipophilicity: The introduction of the polar ether oxygen in the oxetane ring can significantly decrease the lipophilicity of a molecule compared to a corresponding gem-dimethyl group, often leading to improved aqueous solubility.[5][6][20]
-
Improved Metabolic Stability: The sp³-rich, strained ring of oxetane can be more resistant to metabolic degradation by CYP enzymes compared to a simple alkyl chain.[6][19]
-
Hydrogen Bond Acceptor: The oxetane oxygen can act as a hydrogen bond acceptor, potentially introducing new favorable interactions with the biological target.[6]
| Feature | Fragment from this compound | Oxetane Bioisostere | gem-Dimethyl Group |
| Primary Role | Introduces a 2-methoxy-2-methylpropyl group | Bioisostere for gem-dimethyl or carbonyl | Provides steric bulk, blocks metabolism |
| Lipophilicity (LogP) | Moderate Increase | Can Decrease LogP | Significant Increase |
| Solubility | Variable | Generally Improves | Generally Decreases |
| Metabolic Stability | Good (blocks oxidation at C2) | Generally Improved | Good (blocks oxidation) |
| H-Bonding | Methoxy O (weak acceptor) | Oxetane O (good acceptor)[6] | None |
| Table 2: Performance Comparison of Structural Motifs. |
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for the controlled ring-opening of this compound.
Protocol 1: Base-Catalyzed Ring-Opening with Sodium Methoxide (SN2)
Objective: To synthesize 1,2-dimethoxy-2-methylpropan-1-ol via nucleophilic attack at the less substituted carbon.
Materials:
-
This compound (1.0 eq)
-
Sodium Methoxide (1.2 eq)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous MeOH.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium methoxide in portions. Stir until fully dissolved.
-
Scientist's Note: The dissolution is exothermic. Adding it slowly at 0 °C ensures better temperature control.
-
-
Add this compound dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).
Validation:
-
TLC: The product should show a single spot with a lower Rf value than the starting epoxide.
-
¹H NMR: Expect to see two distinct methoxy singlets and signals corresponding to the diastereotopic methyl groups and the methylene protons.
-
Mass Spectrometry: The observed mass should correspond to the expected molecular weight of the product.
Protocol 2: Acid-Catalyzed Ring-Opening with Methanol (SN1-like)
Objective: To synthesize 2,2-dimethoxy-1-propanol via nucleophilic attack at the more substituted carbon.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 1-2 drops)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add anhydrous MeOH and this compound.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of concentrated H₂SO₄ dropwise.
-
Scientist's Note: The reaction is often rapid. A catalytic amount of strong acid is sufficient to protonate the epoxide and initiate the reaction.[21] Using too much acid can lead to side reactions.
-
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully quench the reaction with saturated aqueous NaHCO₃ until the solution is neutral or slightly basic.
-
Remove the methanol under reduced pressure.
-
Partition the remaining aqueous residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Validation:
-
TLC: The product isomer will have a different Rf from the product of Protocol 1.
-
¹H NMR & ¹³C NMR: The spectroscopic data will be distinct from the SN2 product, reflecting the different connectivity. Specifically, the chemical shift of the carbon bearing the two methoxy groups will be characteristic.
-
Mass Spectrometry: The observed mass will be identical to the SN2 product, as they are isomers.
Conclusion and Future Outlook
This compound is a validated, high-value synthon for drug discovery and complex molecule synthesis. Its primary strength lies in the predictable and controllable regioselectivity of its ring-opening reactions, allowing chemists to selectively install a functionalized fragment depending on the chosen catalytic conditions. This dual reactivity makes it a more versatile tool than a simple alkylating agent.
When compared to the bioisosteric replacement strategy using oxetanes, it becomes clear that the choice of building block is context-dependent. If the goal is to introduce the specific 2-methoxy-2-methylpropyl scaffold, this compound is the ideal synthetic equivalent. However, if the primary objective is to mimic the steric bulk of a gem-dimethyl group while simultaneously improving physicochemical properties like solubility, an oxetane-based bioisostere presents a compelling alternative.[5][20]
The validation of synthons like this compound requires not just a demonstration of their reactivity, but a thorough understanding of their place within the broader toolkit of medicinal chemistry. By understanding the mechanistic underpinnings of its reactivity and comparing its utility to orthogonal strategies, drug development professionals can more effectively and rationally design the next generation of therapeutic agents.
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A Comparative Guide to the Ring-Opening of 3-Methoxy-2,2-dimethyloxirane: Acid vs. Base Catalysis
The strained three-membered ring of epoxides makes them highly valuable and versatile intermediates in organic synthesis. Their reactivity, driven by the release of ring strain, allows for the introduction of diverse functional groups through ring-opening reactions.[1][2] For unsymmetrical epoxides like 3-Methoxy-2,2-dimethyloxirane, the choice between acid- and base-catalyzed conditions provides a powerful tool to control the regiochemical outcome of nucleophilic attack, leading to the selective synthesis of distinct constitutional isomers.
This guide provides an in-depth comparison of the mechanistic pathways, regioselectivity, and practical outgrowths of subjecting this compound to acid- versus base-catalyzed ring-opening conditions. We will explore the underlying principles that govern these reactions and provide representative experimental protocols for their application.
Part 1: Acid-Catalyzed Ring-Opening: An SN1-like Pathway
Under acidic conditions, the ring-opening of an epoxide proceeds through a mechanism that has significant SN1 character.[2][3] The reaction is not a true SN1, but rather a hybrid pathway where the transition state exhibits substantial carbocationic character.[3][4][5]
Mechanism and Regioselectivity
-
Protonation of the Epoxide Oxygen: The reaction is initiated by the protonation of the epoxide's oxygen atom by the acid catalyst (e.g., H₂SO₄). This step is crucial as it converts the poor leaving group (alkoxide) into a good leaving group (a neutral alcohol).[4][6][7]
-
Carbon-Oxygen Bond Weakening and Carbocationic Character: Following protonation, the carbon-oxygen bonds are weakened. The C-O bond to the more substituted carbon (C2, the tertiary center) begins to break preferentially.[3][7] This is because the two electron-donating methyl groups at C2 can better stabilize the developing partial positive charge.[1][5][8][9] The resulting transition state strongly resembles a tertiary carbocation, even though a free carbocation is not typically formed.[3][5]
-
Nucleophilic Attack: The nucleophile (which can be the solvent, such as methanol or water) then attacks this more electrophilic, more substituted carbon (C2).[1][3][6][9] This attack occurs from the side opposite the C-O bond, leading to an anti-addition product.[1]
-
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final product.
This electronic control, driven by the stability of the carbocation-like transition state, dictates that the major product results from the nucleophile adding to the tertiary carbon.
Visualizing the Acid-Catalyzed Mechanism
Caption: Acid-catalyzed opening of this compound.
Part 2: Base-Catalyzed Ring-Opening: A Classic SN2 Pathway
In the presence of a strong base or nucleophile (e.g., sodium methoxide, NaOH), the ring-opening mechanism is a classic bimolecular nucleophilic substitution (SN2).[2][10] This pathway is governed primarily by steric factors rather than electronic factors.
Mechanism and Regioselectivity
-
Nucleophilic Attack: A strong nucleophile directly attacks one of the carbon atoms of the epoxide ring. Unlike the acid-catalyzed reaction, there is no prior activation of the epoxide. The reaction proceeds because the high ring strain makes the epoxide susceptible to nucleophilic attack, even with a poor leaving group.[2]
-
Steric Hindrance Dictates Site of Attack: The SN2 mechanism is highly sensitive to steric bulk. The nucleophile will preferentially attack the less sterically hindered carbon atom.[9][10] In this compound, the C2 carbon is a quaternary center with two bulky methyl groups, creating significant steric hindrance.[1] In contrast, the C3 carbon is less hindered. Therefore, the nucleophile attacks exclusively at C3.[1][6][10]
-
Formation of Alkoxide Intermediate: The attack of the nucleophile and the breaking of the C-O bond occur in a single, concerted step, leading to the formation of an alkoxide intermediate.[6][10]
-
Protonation: The negatively charged alkoxide is then protonated by a protic solvent (like methanol or water) in a rapid acid-base reaction to yield the final neutral product.[6][10]
This steric control ensures that the major product results from the nucleophile adding to the less substituted carbon.
Visualizing the Base-Catalyzed Mechanism
Caption: Base-catalyzed opening of this compound.
Part 3: Comparative Summary
The choice of catalyst fundamentally alters the reaction pathway and allows for the selective synthesis of two different constitutional isomers from a single starting epoxide.
| Feature | Acid-Catalyzed Ring-Opening | Base-Catalyzed Ring-Opening |
| Catalyst Type | Acid (e.g., H₂SO₄, HBr) | Strong Base / Nucleophile (e.g., NaOMe, NaOH, R-MgBr)[10] |
| Mechanism | SN1-like (hybrid)[3][5] | SN2[2][10] |
| Key Intermediate | Protonated epoxide with a carbocation-like transition state[4][9] | Alkoxide intermediate[6][10] |
| Driving Factor | Electronic: Stability of the more substituted carbocation-like center[1][9] | Steric: Attack at the less sterically hindered carbon[1][9] |
| Site of Attack | C2 (More substituted carbon)[1][3][6] | C3 (Less substituted carbon)[6][9][10] |
| Resulting Product | Nucleophile bonded to the tertiary carbon (C2) | Nucleophile bonded to the secondary carbon (C3) |
Part 4: Experimental Protocols
Safety Precaution: Epoxides should be handled with care in a well-ventilated fume hood, as many are suspected mutagens. Strong acids and bases are corrosive and require appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Acid-Catalyzed Opening with Methanol
-
Objective: To synthesize 2-methoxy-2-methyl-1-propanol by attacking the more substituted carbon.
-
Materials: this compound, anhydrous methanol, concentrated sulfuric acid (H₂SO₄), sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) dissolved in anhydrous methanol (20 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the bubbling ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography or distillation to yield the desired 2-methoxy-2-methyl-1-propanol.
-
Protocol 2: Base-Catalyzed Opening with Sodium Methoxide
-
Objective: To synthesize 1,2-dimethoxy-2-methyl-1-propanol by attacking the less substituted carbon.
-
Materials: this compound, sodium methoxide (NaOMe), anhydrous methanol, ammonium chloride solution, anhydrous sodium sulfate, rotary evaporator.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.1 eq) in anhydrous methanol (15 volumes).
-
To this stirring solution, add this compound (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product via flash column chromatography or distillation to isolate the target compound.
-
Conclusion
The regioselectivity of the ring-opening of this compound is a classic illustration of the competition between electronic and steric effects in organic chemistry. By simply changing the catalytic conditions from acidic to basic, a synthetic chemist can selectively control the site of nucleophilic attack. Acid catalysis activates the epoxide and directs the nucleophile to the more substituted carbon (C2) via an SN1-like mechanism, governed by electronic stability. Conversely, basic conditions employ a strong nucleophile in a direct SN2 attack on the less sterically hindered carbon (C3). This predictable and controllable divergence in reactivity underscores the synthetic power of epoxides as versatile building blocks in the construction of complex molecules.
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A Comparative Guide to the Kinetic Studies of 3-Methoxy-2,2-dimethyloxirane Ring-Opening Reactions
For researchers, synthetic chemists, and professionals in drug development, understanding the kinetics of epoxide ring-opening reactions is paramount for controlling reaction outcomes, optimizing yields, and designing efficient synthetic routes. This guide provides an in-depth comparative analysis of the kinetic behavior of 3-methoxy-2,2-dimethyloxirane under various catalytic conditions. While specific kinetic data for this particular substrate is not extensively published, this document synthesizes established principles from analogous systems to offer predictive insights and detailed experimental protocols for its kinetic investigation.
Introduction: The Significance of this compound Ring-Opening
This compound is a substituted epoxide, a class of strained heterocyclic compounds that serve as versatile intermediates in organic synthesis.[1] The inherent ring strain of the oxirane ring makes it susceptible to nucleophilic attack, leading to a variety of functionalized products.[1] The substituents on the oxirane ring—a methoxy group and two methyl groups—introduce electronic and steric complexities that influence the regioselectivity and rate of the ring-opening reaction. A thorough understanding of the kinetics of these reactions is crucial for predicting product distribution and optimizing reaction conditions.
This guide will explore the mechanistic dichotomy of acid- and base-catalyzed ring-opening of this compound, compare the efficacy of different catalyst systems, and provide robust experimental protocols for researchers to conduct their own kinetic analyses.
Mechanistic Dichotomy: Acid- vs. Base-Catalyzed Ring-Opening
The regiochemical outcome of the ring-opening of an unsymmetrical epoxide like this compound is highly dependent on the pH of the reaction medium.
Acid-Catalyzed Ring-Opening: An SN1-like Mechanism
Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group.[2] This is followed by nucleophilic attack. For this compound, the C2 carbon is tertiary and the C3 carbon is secondary. The tertiary carbon can better stabilize the partial positive charge that develops in the transition state. Consequently, nucleophilic attack is expected to occur predominantly at the more substituted C2 carbon, following a mechanism with significant SN1 character.[1]
Caption: Acid-catalyzed ring-opening mechanism for this compound.
Base-Catalyzed Ring-Opening: An SN2 Mechanism
In the presence of a strong, basic nucleophile, the reaction proceeds via a classic SN2 mechanism.[3] The nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance from the two methyl groups at C2, the nucleophilic attack will preferentially occur at the less sterically hindered C3 carbon.[1] This backside attack results in an inversion of configuration at the C3 stereocenter.[1]
Caption: Base-catalyzed ring-opening mechanism for this compound.
Comparative Analysis of Catalytic Systems
The choice of catalyst is critical in dictating the rate and selectivity of the epoxide ring-opening reaction.
Brønsted vs. Lewis Acids
-
Brønsted Acids (e.g., H2SO4, HCl): These catalysts operate by protonating the epoxide oxygen, as described above. While effective, strong Brønsted acids can sometimes lead to side reactions and may offer lower regioselectivity compared to Lewis acids in certain cases.[4]
-
Lewis Acids (e.g., Sn-Beta, Al(OTf)3, Group 1 cations): Lewis acids activate the epoxide by coordinating to the oxygen atom, which also enhances the electrophilicity of the ring carbons. Studies on other epoxides have shown that Lewis acids can offer higher activity and regioselectivity.[4] For instance, Sn-Beta has been shown to be a highly active and regioselective catalyst for the ring-opening of epichlorohydrin.[4] The reaction barrier for Lewis acid-catalyzed epoxide ring-opening has been computationally shown to decrease for Group 1 cations in the order Cs+ > Rb+ > K+ > Na+ > Li+ > H+.[5][6]
Homogeneous vs. Heterogeneous Catalysts
-
Homogeneous Catalysts (e.g., Al(OTf)3, Sc(OTf)3): These catalysts are soluble in the reaction medium, which can lead to high catalytic activity. However, their removal from the reaction mixture can be challenging.
-
Heterogeneous Catalysts (e.g., Sn-Beta, zeolites): These are solid catalysts that are easily separated from the reaction mixture by filtration, facilitating catalyst recycling and product purification.[4] Sn-Beta, a microporous material, has demonstrated excellent reusability with no decrease in activity in the ring-opening of epichlorohydrin.[4]
Base Catalysts
Base-catalyzed ring-opening requires a strong nucleophile, such as an alkoxide or hydroxide.[7] The reaction rate is highly dependent on the nucleophilicity of the attacking species and the steric environment of the epoxide. For this compound, the rate of attack at the C2 position is expected to be significantly lower than at the C3 position due to severe steric hindrance.
Experimental Protocols for Kinetic Studies
To facilitate further research, we provide a detailed, step-by-step methodology for conducting kinetic studies on the ring-opening of this compound.
Caption: General experimental workflow for kinetic analysis of epoxide ring-opening.
Materials and Equipment
-
This compound (substrate)
-
Selected catalyst (e.g., H2SO4, Sn-Beta, NaOMe)
-
Anhydrous solvent (e.g., methanol, THF)
-
Internal standard for GC-MS analysis (e.g., dodecane)
-
Jacketed glass reactor with temperature controller and magnetic stirrer
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Syringes and vials for sampling and analysis
Procedure
-
Preparation: Prepare stock solutions of this compound, the catalyst, and the internal standard in the chosen solvent.
-
Reaction Setup: Add the substrate solution and the internal standard to the jacketed reactor. Set the desired temperature and stirring rate. Allow the system to equilibrate.
-
Reaction Initiation: Initiate the reaction by adding the catalyst solution to the reactor. Start a timer immediately.
-
Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a slight excess of a neutralizing base for an acid-catalyzed reaction, or an acid for a base-catalyzed one).
-
Analysis: Analyze the quenched samples using GC-MS to determine the concentrations of the reactant and product(s) relative to the internal standard.[8][9]
-
Data Analysis: Plot the concentration of this compound versus time. From this data, determine the reaction order and the pseudo-first-order or second-order rate constant (k).
-
Activation Parameters: Repeat the experiment at several different temperatures to construct an Arrhenius plot (ln(k) vs. 1/T) and determine the activation energy (Ea) of the reaction.
Expected Kinetic Data: A Comparative Overview
While experimental data for this compound is scarce, we can predict the relative kinetic performance of different catalyst types based on studies of analogous epoxides. This table is intended as a guide for experimental design.
| Catalyst Type | Proposed Catalyst | Expected Relative Rate | Expected Activation Energy (Ea) | Key Considerations |
| Brønsted Acid | H2SO4 | Moderate to High | Moderate | Potential for side reactions; regioselectivity may be lower than with some Lewis acids.[4] |
| Heterogeneous Lewis Acid | Sn-Beta | High | Low to Moderate | Excellent reusability; high regioselectivity.[4] For epichlorohydrin, Ea was found to be 53 ± 7 kJ/mol.[4] |
| Homogeneous Lewis Acid | LiClO4 | High | Low | Requires elevated temperatures for some substrates; reaction barrier decreases with smaller, harder cations (Li+ > Na+).[5][6] |
| Strong Base | NaOMe | Moderate | Moderate | Strictly SN2 mechanism; rate is highly dependent on steric hindrance.[7] |
Conclusion and Recommendations
The ring-opening of this compound presents a fascinating case study in the interplay of electronic and steric effects on reaction kinetics and regioselectivity. This guide has provided a framework for understanding and investigating these reactions.
For researchers in this field, we recommend:
-
Systematic Kinetic Studies: Employing the detailed experimental protocols provided herein to generate empirical kinetic data for the ring-opening of this compound with a variety of catalysts.
-
Comparative Catalyst Screening: A direct comparison of the performance of different Brønsted and Lewis acids, as well as homogeneous and heterogeneous systems, will provide invaluable insights for synthetic applications.
-
Computational Modeling: Density Functional Theory (DFT) calculations, similar to those performed on 2,2-dimethyloxirane, can be used to model the transition states and reaction profiles for the ring-opening of this compound, providing a theoretical underpinning for experimental observations.[10][11]
By combining rigorous experimental kinetic analysis with modern computational techniques, the scientific community can gain a comprehensive understanding of the reactivity of this and other complex epoxides, paving the way for more efficient and selective chemical syntheses.
References
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Deshpande, A. et al. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. OSTI.GOV. [Link]
-
Hansen, T. et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(5), 4043–4051. [Link]
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Deshpande, A. et al. (2018). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. ResearchGate. [Link]
-
MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]
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Hansen, T. et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. PubMed Central (PMC). [Link]
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Hansen, T. et al. (2020). a) Reaction profiles for the base‐ and acid‐catalyzed ring‐opening... ResearchGate. [Link]
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DiVA portal. (n.d.). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. [Link]
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Hansen, T. et al. (2020). (a) Computationally analyzed epoxide ring-opening reactions under basic... ResearchGate. [Link]
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NIST. (n.d.). This compound. NIST WebBook. [Link]
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Vermeeren, P. et al. (2022). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. PubMed Central (PMC). [Link]
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JoVE. (n.d.). Video: Base-Catalyzed Ring-Opening of Epoxides. JoVE. [Link]
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MDPI. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. MDPI. [Link]
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ChemSynthesis. (n.d.). This compound. ChemSynthesis. [Link]
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PubMed Central (PMC). (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. PubMed Central (PMC). [Link]
-
PubChem. (n.d.). 3-(Methoxymethoxymethyl)-2,2-dimethyloxirane. PubChem. [Link]
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Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units. [Link]
-
ResearchGate. (2020). Computationally analyzed ring-opening reactions of epoxide 1 under... ResearchGate. [Link]
-
PubMed. (1992). Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl - PubMed. PubMed. [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]
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Oberlin College and Conservatory. (n.d.). Kinetics of the Hydrolysis of Atmospherically Relevant Isoprene-Derived Hydroxy Epoxides. Oberlin College and Conservatory. [Link]
-
OrgoSolver. (n.d.). Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). OrgoSolver. [Link]
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A Comparative Guide to the Efficacy of Peroxy Acids in 3-Methoxy-2,2-dimethyloxirane Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of epoxides represents a critical transformation, providing versatile intermediates for the synthesis of complex molecules. This guide offers an in-depth comparison of the efficacy of three common peroxy acids—meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid (PAA), and trifluoroperacetic acid (TFPAA)—for the synthesis of 3-Methoxy-2,2-dimethyloxirane, a valuable building block in medicinal chemistry and materials science. This analysis is grounded in established principles of reaction kinetics and supported by detailed experimental protocols.
The Prilezhaev Reaction: A Cornerstone of Epoxidation
The synthesis of this compound from its precursor, 2-methoxy-3,3-dimethyl-1-butene, is typically achieved through the Prilezhaev reaction. This reaction involves the electrophilic addition of a peroxy acid to an alkene, resulting in the formation of an epoxide. The reaction proceeds via a concerted "butterfly" mechanism, where the peroxy acid transfers an oxygen atom to the double bond in a single, stereospecific step.[1][2] This concerted nature ensures that the stereochemistry of the starting alkene is retained in the final epoxide product.[3][4]
The choice of peroxy acid is a critical parameter that significantly influences the reaction's efficiency, selectivity, and overall yield. The reactivity of the peroxy acid is directly related to the electrophilicity of the peroxygen, which is modulated by the electron-withdrawing or -donating nature of the substituent attached to the peroxycarbonyl group.
Comparative Efficacy of Peroxy Acids
The electron-rich nature of the alkene, 2-methoxy-3,3-dimethyl-1-butene, makes it a suitable substrate for epoxidation. The methoxy group enhances the nucleophilicity of the double bond, facilitating the attack on the electrophilic oxygen of the peroxy acid.[1] The efficacy of m-CPBA, peracetic acid, and trifluoroperacetic acid for this transformation is compared below.
| Peroxy Acid | Structure | Relative Reactivity | Typical Reaction Conditions | Expected Yield | Key Considerations |
| m-CPBA | 3-ClC₆H₄CO₃H | Moderate | Dichloromethane (DCM), 0 °C to room temp., 2-6 h | High | Commercially available, relatively stable solid. Byproduct (m-chlorobenzoic acid) is easily removed by a basic wash. |
| Peracetic Acid | CH₃CO₃H | Moderate to High | Acetic acid/water or in situ generation, 25-50 °C, 4-8 h | Good to High | Often used as a solution in acetic acid, which can lead to acidic side reactions if not buffered. Can be generated in situ.[5] |
| Trifluoroperacetic Acid | CF₃CO₃H | Very High | Dichloromethane (DCM) with a buffer (e.g., Na₂HPO₄), 0 °C, 0.5-2 h | Very High | Highly reactive, suitable for less reactive alkenes.[6] Must be prepared in situ due to its instability and potential for detonation. The strong acidic byproduct (trifluoroacetic acid) necessitates careful buffering to prevent epoxide ring-opening. |
Causality of Reactivity: The reactivity trend (TFPAA > Peracetic Acid ≈ m-CPBA) is a direct consequence of the inductive effect of the substituent on the peroxy acid. The highly electronegative fluorine atoms in TFPAA strongly withdraw electron density, making the peroxygen bond weaker and the terminal oxygen more electrophilic.[3] The chlorine atom in m-CPBA also has an electron-withdrawing effect, enhancing its reactivity compared to unsubstituted perbenzoic acid. Peracetic acid's reactivity is comparable to that of m-CPBA.
Experimental Protocols
The following protocols provide a framework for the synthesis of this compound using the three compared peroxy acids. These are designed to be self-validating, with clear steps for reaction monitoring and product purification.
Protocol 1: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is a standard and reliable method for the epoxidation of electron-rich alkenes.
Materials:
-
2-methoxy-3,3-dimethyl-1-butene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-methoxy-3,3-dimethyl-1-butene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.
-
Add the m-CPBA solution dropwise to the alkene solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous Na₂SO₃ solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by fractional distillation or column chromatography on silica gel.
Trustworthiness: The use of a basic wash with NaHCO₃ is crucial to remove the acidic byproduct, preventing acid-catalyzed ring-opening of the newly formed epoxide. The Na₂SO₃ quench is a standard and effective method for neutralizing unreacted peroxy acid.
Protocol 2: Epoxidation with Peracetic Acid (PAA)
This protocol utilizes a commercially available solution of peracetic acid or peracetic acid generated in situ.
Materials:
-
2-methoxy-3,3-dimethyl-1-butene
-
Peracetic acid (32-40% in acetic acid)
-
Sodium acetate (NaOAc) or sodium carbonate (Na₂CO₃) as a buffer
-
Ethyl acetate or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-methoxy-3,3-dimethyl-1-butene (1.0 eq) and sodium acetate (1.5 eq) in ethyl acetate or DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the peracetic acid solution (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the mixture and carefully quench with a saturated aqueous Na₂SO₃ solution.
-
Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is neutral or slightly basic.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by fractional distillation.
Expertise & Experience: The addition of a buffer like sodium acetate is critical to neutralize the acetic acid present in the commercial PAA solution and the acetic acid formed as a byproduct, thus minimizing the risk of epoxide ring-opening.
Protocol 3: Epoxidation with Trifluoroperacetic Acid (TFPAA) - in situ generation
This protocol is for highly reactive epoxidations and requires careful handling due to the potent nature of TFPAA.
Materials:
-
2-methoxy-3,3-dimethyl-1-butene
-
Trifluoroacetic anhydride (TFAA)
-
Hydrogen peroxide (30-50% solution)
-
Dichloromethane (DCM), anhydrous
-
Disodium hydrogen phosphate (Na₂HPO₄) as a buffer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, suspend disodium hydrogen phosphate (Na₂HPO₄, 3.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C and add hydrogen peroxide (1.5 eq) dropwise.
-
Slowly add trifluoroacetic anhydride (1.3 eq) to the stirred suspension at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to generate the TFPAA in situ.
-
Add a solution of 2-methoxy-3,3-dimethyl-1-butene (1.0 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 0.5-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous Na₂SO₃ solution.
-
Filter the mixture to remove the phosphate salts.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by fractional distillation under reduced pressure.
Authoritative Grounding: The use of a solid buffer like Na₂HPO₄ is essential to neutralize the highly acidic trifluoroacetic acid byproduct as it forms, preventing the degradation of the acid-sensitive epoxide product.
Visualization of Key Processes
To further elucidate the chemical transformations and workflows discussed, the following diagrams are provided.
Caption: The concerted 'Butterfly Mechanism' of the Prilezhaev epoxidation reaction.
Caption: General experimental workflow for peroxy acid-mediated epoxidation.
Conclusion and Recommendations
The choice of peroxy acid for the synthesis of this compound is a trade-off between reactivity, cost, and handling considerations.
-
m-CPBA remains a reliable and convenient choice for this synthesis, offering high yields under mild conditions with a straightforward workup. Its solid form and relative stability make it ideal for laboratory-scale preparations.
-
Peracetic acid is a more cost-effective option, particularly for larger-scale syntheses, but requires careful control of the reaction conditions to mitigate the effects of its acidic nature.
-
Trifluoroperacetic acid is the most powerful of the three and should be reserved for situations where the alkene is particularly unreactive or when very short reaction times are desired. Its instability and the need for in situ generation and careful buffering make it a more technically demanding choice.
For most applications involving the synthesis of this compound from its electron-rich precursor, m-CPBA offers the optimal balance of reactivity, ease of handling, and high yield , making it the recommended reagent for this transformation.
References
-
Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
Organic Chemistry Portal. Peracetic acid. [Link]
-
Ryan, A. A., et al. (2023). Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid. Organic Process Research & Development, 27(2), 262–268. [Link]
-
WordPress. Peracids – peracetic, trifluoroacetic acid, mCPBA. [Link]
-
Organic Chemistry Tutor. (2023, November 11). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins [Video]. YouTube. [Link]
- Google Patents. Process for the epoxidation of olefinically unsaturated hydrocarbon compounds with peracetic acid.
-
Mukhtar, T., et al. (2007). Direct Epoxidation of Olefins Catalyzed by Nickel(II) Complexes with Molecular Oxygen and Aldehydes. Bulletin of the Chemical Society of Japan, 80(3), 564-571. [Link]
-
University of Massachusetts Amherst. 16. Epoxidation of Norbornene. [Link]
- Google Patents.
-
Bach, R. D., et al. (1997). Mechanism of Acid-Catalyzed Epoxidation of Alkenes with Peroxy Acids. The Journal of Organic Chemistry, 62(25), 8682–8690. [Link]
-
Shi, Y., et al. (2018). Mechanism on epoxidation of alkenes by peracids: A protonation-promoted pathway and its quantum chemical elucidation. Journal of Molecular Structure: THEOCHEM, 867(1-3), 55-62. [Link]
-
The Organic Chemistry Tutor. (2020, July 19). Synthesis of epoxides by action of peroxyacids on alkenes [Video]. YouTube. [Link]
-
Filo. Using the peroxyacid epoxidation of an alkene and the ring opening of an... [Link]
-
Chemistry LibreTexts. Epoxidation of Alkenes. [Link]
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PubMed. Peroxy acid epoxidation of acyclic allylic alcohols. Competition between s-trans and s-cis... [Link]
-
MDPI. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. [Link]
-
PubChem. 2,2-Dimethyl-1-methoxyethylene oxide. [Link]
-
ResearchGate. Synthesis and styrene copolymerization of ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. [Link]
-
ResearchGate. Effects of peroxy acids from various perhydrolysis substrates on the... [Link]
-
ElectronicsAndBooks. Metal-assisted Reactions. Part 21 .I Epoxidation of Alkenes Catalysed by M a ng a n ese - po r p h y r i ns : The Effects of Va. [Link]
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A Senior Application Scientist's Guide to the Enantioselective Synthesis and Validation of Chiral 3-Methoxy-2,2-dimethyloxirane
For researchers, scientists, and drug development professionals, the strategic synthesis of stereochemically defined molecules is paramount. Chiral epoxides are indispensable building blocks in this endeavor, valued for the stereochemical control they impart in the synthesis of complex pharmaceuticals and fine chemicals.[1] This guide provides an in-depth, objective comparison of leading methodologies for the enantioselective synthesis of 3-methoxy-2,2-dimethyloxirane, a valuable and reactive intermediate.[2] We will dissect the causality behind experimental choices, provide self-validating protocols, and present supporting data to empower informed decisions in your synthetic strategy.
The primary precursor for this target molecule is 1-methoxy-2-methylpropene, an electron-rich, trisubstituted olefin. This specific substitution pattern presents a distinct challenge that renders some of the most well-known asymmetric epoxidation methods, such as the Sharpless Epoxidation, unsuitable for direct application while favoring others.
Part 1: A Comparative Analysis of Enantioselective Synthesis Strategies
The choice of a synthetic method is dictated by the substrate's electronic and steric properties. For an electron-rich, trisubstituted alkene that lacks a directing hydroxyl group, the field of viable, highly selective catalysts narrows. We will compare two of the most powerful contemporary methods applicable to this substrate class: the Jacobsen-Katsuki Epoxidation and the Shi Epoxidation.
Causality of Method Selection: Why Not Sharpless?
The Nobel Prize-winning Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of asymmetric synthesis, renowned for its reliability and predictability in converting primary and secondary allylic alcohols into 2,3-epoxyalcohols.[3][4] However, its core mechanistic requirement is the presence of an allylic alcohol. This functional group acts as a crucial ligand, binding to the titanium-tartrate catalyst and directing the delivery of the oxidant to a specific face of the double bond.[4][5] The precursor to this compound, 1-methoxy-2-methylpropene, lacks this directing group, making the SAE ineffective for its direct, enantioselective epoxidation.
This limitation highlights a critical principle in synthetic design: the catalyst and substrate must possess complementary functionalities for effective stereochemical communication.
Method 1: Jacobsen-Katsuki Epoxidation
Developed independently by Eric Jacobsen and Tsutomu Katsuki in the early 1990s, this method is exceptionally well-suited for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins.[6][7][8]
-
Mechanistic Insight: The reaction employs a chiral manganese(III)-salen complex as the catalyst.[6] This catalyst is oxidized (e.g., by NaOCl or m-CPBA) to a high-valent manganese(V)-oxo species, which is the active oxidant.[9][10] The stereoselectivity arises from the C₂-symmetric chiral environment created by the salen ligand, which sterically dictates the trajectory of the alkene's approach, favoring the epoxidation of one enantiotopic face over the other.[9][10] The mechanism can proceed through different pathways, including a concerted or a stepwise radical/metallaoxetane intermediate, depending on the substrate.[10]
-
Advantages:
Method 2: Shi Epoxidation (Organocatalytic)
A powerful alternative that avoids transition metals, the Shi Epoxidation utilizes a chiral ketone, typically derived from fructose, as the organocatalyst.[11]
-
Mechanistic Insight: The chiral ketone reacts with a stoichiometric oxidant, commonly potassium peroxymonosulfate (Oxone), to form a chiral dioxirane in situ. This dioxirane is the active oxidizing agent that transfers an oxygen atom to the alkene. The stereochemical outcome is rationalized by a spiro transition state model, where steric interactions between the alkene substituents and the catalyst's chiral scaffold direct the epoxidation to a specific face.[11]
-
Advantages:
-
Metal-free catalysis aligns with green chemistry principles.[2]
-
Excellent performance for electron-rich and trisubstituted olefins.
-
The catalyst is derived from an inexpensive and abundant natural product (fructose).
-
Performance Comparison of Asymmetric Epoxidation Methods
The efficacy of an epoxidation method is judged by its chemical yield and, most critically, its enantiomeric excess (ee). The following table summarizes the expected performance for the epoxidation of electron-rich, trisubstituted alkenes, providing a basis for comparison.
| Method | Catalyst | Oxidant | Typical Substrate Scope | Typical Yield (%) | Typical ee (%) | Key Advantages | Considerations |
| Jacobsen-Katsuki | Chiral Mn(III)-salen complex | NaOCl, m-CPBA | cis-Disubstituted & trisubstituted alkenes[7] | 70-95 | 90->99 | Broad scope, high enantioselectivity, well-established.[6] | Requires careful catalyst preparation; potential for metal contamination. |
| Shi Epoxidation | Fructose-derived chiral ketone | Oxone, H₂O₂ | Electron-rich trans-di- and trisubstituted alkenes[11] | 80-99 | 90-99 | Metal-free, environmentally benign, uses inexpensive catalyst. | Requires buffered, biphasic conditions; catalyst can be prone to degradation. |
Part 2: The Self-Validating System: Protocols for Synthesis and Chiral Validation
Trustworthiness in synthesis is achieved when the experimental output can be reliably and accurately validated. This section provides detailed protocols for the synthesis of this compound via Shi Epoxidation and its subsequent chiral analysis.
Workflow for Synthesis and Validation
The overall process follows a logical progression from synthesis and purification to the critical validation of stereochemical purity.
Experimental Protocol 1: Shi Asymmetric Epoxidation
This protocol describes the synthesis of chiral this compound from 1-methoxy-2-methylpropene.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the chiral fructose-derived ketone catalyst (0.2-0.3 equivalents) and acetonitrile.
-
Add a solution of 1-methoxy-2-methylpropene (1.0 equivalent) in acetonitrile.
-
In a separate flask, prepare an aqueous buffer solution of potassium carbonate (K₂CO₃) and EDTA tetrasodium salt.
-
Cool the reaction flask to 0 °C in an ice bath.
-
-
Reagent Addition:
-
To the stirred reaction mixture, add the aqueous buffer solution.
-
Add solid Oxone (potassium peroxymonosulfate, ~2.0 equivalents) portion-wise over 1-2 hours, maintaining the internal temperature below 5 °C. The causality here is crucial: slow addition prevents a dangerous exotherm and minimizes catalyst degradation.
-
-
Reaction Monitoring:
-
Monitor the consumption of the starting alkene by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess oxidant.
-
Separate the layers and extract the aqueous phase with ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.[12]
-
Experimental Protocol 2: Validation by Chiral Gas Chromatography (GC)
Determining the enantiomeric excess (ee) is the definitive measure of a successful asymmetric synthesis. Chiral GC is a highly accurate method for this purpose.[13][14]
-
Sample Preparation:
-
Prepare a stock solution of the purified epoxide in a suitable volatile solvent (e.g., hexane or isopropanol) at a concentration of approximately 1 mg/mL.
-
-
Instrumentation and Column Selection:
-
Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID).
-
The choice of column is critical. A cyclodextrin-based chiral stationary phase, such as a β-DEX or γ-DEX column, is typically effective for separating epoxide enantiomers.[14]
-
-
GC Method Parameters:
-
Injector Temperature: 200-220 °C.
-
Detector Temperature: 230-250 °C.
-
Oven Program: Start with an isothermal hold at a low temperature (e.g., 50-60 °C) for several minutes, followed by a slow temperature ramp (e.g., 2-5 °C/min) to a final temperature of 150-180 °C. The slow ramp is essential to achieve baseline separation of the enantiomers.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
The two enantiomers will appear as two separate peaks in the chromatogram.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer's peak and Area₂ is the area of the minor enantiomer's peak).
-
Alternative Validation: NMR Spectroscopy with Chiral Derivatizing Agents
For laboratories without access to chiral chromatography, NMR spectroscopy offers a robust alternative.[15] By reacting the chiral epoxide with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum.
-
Common CDAs: Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride is a classic choice. Reaction with the epoxide (after ring-opening) forms diastereomeric esters.
-
Procedure: The racemic or enantioenriched epoxide is ring-opened with a nucleophile (e.g., an alcohol under acidic conditions) to form a β-alkoxy alcohol. This alcohol is then esterified with the CDA.
-
Analysis: The resulting diastereomeric mixture is analyzed by high-field NMR. The integration of specific, well-resolved peaks corresponding to each diastereomer allows for the calculation of the diastereomeric ratio, which directly corresponds to the original enantiomeric ratio of the epoxide.
Part 3: Decision-Making Framework
Choosing the optimal synthetic route involves balancing multiple factors. This logical diagram outlines the key decision points for a researcher selecting a method.
Conclusion
The enantioselective synthesis of this compound is a task that demands a nuanced understanding of modern catalytic methods. While classic reactions like the Sharpless epoxidation are unsuitable for the direct conversion of its precursor, powerful alternatives in the form of the Jacobsen-Katsuki and Shi epoxidations provide highly effective routes to this valuable chiral building block. The Jacobsen method offers broad applicability and a long history of success, while the Shi epoxidation presents a compelling metal-free, organocatalytic alternative. The ultimate choice depends on project-specific constraints, including tolerance for trace metals, cost, and environmental considerations. Regardless of the synthetic route chosen, rigorous validation of the product's enantiomeric excess by techniques such as chiral chromatography or NMR spectroscopy is a non-negotiable step to ensure the integrity of the research and the quality of the final product.
References
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Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. [Link]
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Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]
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O'Brien, P. (2005). Vinyl Epoxides in Organic Synthesis. Chemical Reviews, 105(1), 1-46. [Link]
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Chad's Prep. (2021). Synthesis of Epoxides. [Link]
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Grokipedia. Jacobsen epoxidation. [Link]
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ResearchGate. (2016). Determination of the absolute configuration of a chiral epoxide using foil induced Coulomb explosion imaging. [Link]
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Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]
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ResearchGate. (2007). Enantiomeric NMR analysis of chiral epoxides as addition compounds with d-ephedrine. [Link]
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Wikipedia. Sharpless epoxidation. [Link]
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ResearchGate. (2008). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link]
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SlideShare. (2016). Asymmetric Epoxidation. [Link]
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Myers, A. Sharpless Asymmetric Epoxidation Reaction. Harvard University. [Link]
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Wipf Group. (2006). Jacobsen-Katsuki Epoxidations. University of Pittsburgh. [Link]
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Schlegel Group. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Wayne State University. [Link]
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Dalal Institute. Sharpless Asymmetric Epoxidation. [Link]
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ResearchGate. (2020). Enantioselective terpolymerization of racemic and meso-epoxides with anhydrides for preparation of chiral polyesters. [Link]
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OpenOChem Learn. Jacobsen epoxidation. [Link]
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ACS Publications. (2023). Epoxide Stereochemistry Controls Regioselective Ketoreduction in Epoxyquinoid Biosynthesis. Journal of the American Chemical Society. [Link]
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ResearchGate. (2011). Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones. [Link]
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The Strategic Application of 3-Methoxy-2,2-dimethyloxirane in Asymmetric Synthesis: A Comparative Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and complex molecule synthesis, the strategic selection of chiral building blocks is a critical determinant of synthetic efficiency and ultimate success.[1][] These enantiomerically pure synthons are foundational to constructing the three-dimensional architecture of biologically active molecules, where specific stereochemistry is paramount for efficacy and safety.[3] Among the arsenal of available chiral synthons, epoxides are highly valued for their inherent reactivity, driven by ring strain, which allows for stereospecific transformations.[4] This guide provides an in-depth technical comparison of 3-methoxy-2,2-dimethyloxirane against other classes of chiral building blocks, offering a field-proven perspective on its performance in key synthetic transformations, supported by experimental data.
Introduction to this compound: A Unique Chiral Synthon
This compound is a chiral epoxide that presents a unique combination of structural features: a trisubstituted oxirane ring with a quaternary carbon center. This substitution pattern significantly influences its reactivity and stereochemical outcomes in nucleophilic ring-opening reactions, making it a valuable tool for the synthesis of complex chiral molecules, particularly those containing quaternary stereocenters.[5] The presence of the methoxy group can also influence the regioselectivity of ring-opening, providing an additional layer of synthetic control.
The strained three-membered ring of this compound is the primary driver of its reactivity, readily undergoing ring-opening with a variety of nucleophiles to relieve this strain.[5] This reactivity allows for the introduction of diverse functional groups with high stereospecificity.
The Synthetic Landscape: Benchmarking Against Alternatives
The utility of a chiral building block is best assessed by its performance in comparison to other available synthons for achieving similar synthetic goals. Here, we benchmark this compound against two other major classes of chiral building blocks: chiral α-hydroxy aldehydes and other chiral epoxides, such as those derived from the Sharpless asymmetric epoxidation.
Synthesis of Chiral Tertiary Alcohols with Quaternary Stereocenters
The construction of quaternary stereocenters is a significant challenge in organic synthesis.[6] Chiral tertiary alcohols containing such centers are important structural motifs in many natural products and pharmaceuticals.
Scenario: The addition of an organometallic reagent to a ketone is a common method for the synthesis of tertiary alcohols. However, achieving high enantioselectivity can be difficult. An alternative approach is the use of a chiral epoxide, such as this compound, which can undergo nucleophilic attack by an organometallic reagent to furnish a chiral tertiary alcohol.
Comparative Analysis:
| Chiral Building Block | Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | Isopropylmagnesium bromide | 3-Methoxy-2,4-dimethyl-2-pentanol | Good (qualitative) | High (inferred) | [7] |
| Chiral α-hydroxy aldehyde | Grignard Reagent | Chiral tertiary α-hydroxy ketone | Moderate to High | 91-99% | [8] |
| Sharpless-derived epoxy alcohol | LiAlH4 (hydride) | Chiral tertiary alcohol | Excellent | >95% | [9] |
Discussion:
This compound offers a direct route to chiral tertiary alcohols with a quaternary center. The reaction with a Grignard reagent like isopropylmagnesium bromide is expected to proceed with high stereospecificity via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[7]
Chiral α-hydroxy aldehydes provide an alternative route.[8] While they can yield products with high enantiomeric excess, the synthesis of the starting aldehyde itself can be a multi-step process.
Epoxy alcohols derived from the Sharpless asymmetric epoxidation are powerful synthons for generating chiral tertiary alcohols.[9] The high enantioselectivity of the Sharpless epoxidation is a key advantage. However, this method is primarily applicable to allylic alcohols, which may limit substrate scope compared to the direct use of a pre-functionalized epoxide like this compound.[10]
Experimental Protocols
General Protocol for Nucleophilic Ring-Opening of this compound with a Grignard Reagent
Causality: This protocol exemplifies the SN2-type ring-opening of a trisubstituted epoxide. The choice of an ethereal solvent like THF is crucial for the stability and reactivity of the Grignard reagent. The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions. An aqueous workup with a mild acid is necessary to protonate the resulting alkoxide and quench any unreacted Grignard reagent.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added the Grignard reagent (e.g., isopropylmagnesium bromide, 1.2 eq) dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral tertiary alcohol.
Visualization of Synthetic Strategies
Reaction Workflow: Synthesis of a Chiral Tertiary Alcohol
Caption: Comparative workflows for the synthesis of chiral tertiary alcohols.
Mechanistic Insight: Regioselectivity of Ring-Opening
Caption: Regioselectivity in the ring-opening of this compound.
Conclusion: Strategic Advantages and Considerations
This compound emerges as a potent and versatile chiral building block, particularly for the stereoselective synthesis of molecules containing quaternary stereocenters. Its key advantages lie in the directness of its application, providing a pre-installed chiral center that can be elaborated upon with high fidelity.
When benchmarked against other chiral synthons, the choice of this compound is a strategic one, dictated by the specific synthetic target and the desired efficiency of the synthetic route. For the construction of certain chiral tertiary alcohols, it offers a more direct approach compared to multi-step sequences that might be required when starting from chiral aldehydes or employing asymmetric epoxidation on complex substrates.
Ultimately, the decision to employ this compound should be based on a thorough analysis of the overall synthetic strategy, considering factors such as substrate availability, the number of synthetic steps, and the desired level of stereochemical control. This guide provides the foundational data and experimental context to empower researchers to make informed decisions in the design and execution of complex asymmetric syntheses.
References
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Enamine. Chiral Building Blocks Selection.
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BOC Sciences. Precision Chiral Building Block Synthesis.
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Johnston, B. D., & Oehlschlager, A. C. (1984). Facile synthesis of the enantiomers of frontalin. Canadian Journal of Chemistry, 62(10), 2148-2154.
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Liu, Y., Han, S. J., Liu, W. B., & Stoltz, B. M. (2015). Catalytic enantioselective construction of quaternary stereocenters: assembly of key building blocks for the synthesis of biologically active molecules. Accounts of chemical research, 48(3), 740-751.
- Sharpless, K. B. (2002). Searching for new reactivity. (Nobel lecture).
- Corey, E. J., & Zhang, F. Y. (1999). Asymmetric synthesis of the four stereoisomers of 2-amino-3-hydroxy-4-methylpentanoic acid (β-hydroxyvaline)
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Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765-5780.
-
Benchchem. This compound | 26196-04-3.
-
Pearson Education. Give the expected products of the following reactions. Include a protonation step where necessary. (a) 2,2-dimethyloxirane + isopropylmagnesium bromide (b) propylene oxide + n-butyllithium (c) cyclopentyloxirane + ethyllithium.
-
ResearchGate. Chiral 2‐hydroxy aldehydes (boxed) as versatile precursors of (poly)functional groups.
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Bese, P., & Veschambre, H. (1994). Chemical and biological synthesis of chiral epoxides. Tetrahedron, 50(29), 8885-8927.
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A Senior Application Scientist's Guide to Elucidating the Reaction Mechanism of 3-Methoxy-2,2-dimethyloxirane: A Computational Approach
This guide provides a comprehensive framework for investigating the reaction mechanisms of 3-Methoxy-2,2-dimethyloxirane using computational chemistry. For researchers, scientists, and drug development professionals, understanding the reactivity of functionalized epoxides is paramount for synthetic strategy and process optimization. While specific computational literature on this compound is notably scarce, the principles governing epoxide chemistry are well-established.[1] This document synthesizes field-proven computational methodologies with established mechanistic theories for analogous epoxides to provide a robust, self-validating protocol for predicting reactivity and regioselectivity.
The core of this molecule's reactivity lies in the high ring strain of the three-membered oxirane ring, making it susceptible to ring-opening reactions.[1] The substitution pattern—a gem-dimethyl group at C2 and a methoxy group at C3—introduces electronic and steric complexities that dictate the outcome of these reactions. This guide will compare and contrast computational methods to model these reactions, providing detailed workflows to empower researchers to conduct these studies with confidence.
Part 1: Mechanistic Dichotomy: Acid- vs. Base-Catalyzed Ring Opening
The regioselectivity of epoxide ring-opening is fundamentally dependent on the reaction conditions. The choice of an acidic or basic catalyst determines which of the two oxirane carbons will be attacked by a nucleophile.
Acid-Catalyzed Pathway: A Borderline SN1/SN2 Mechanism
Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, creating a much better leaving group (a hydroxyl group). This protonated intermediate develops a significant partial positive charge on the adjacent carbon atoms. The nucleophile then attacks the carbon best able to stabilize this charge. For this compound, the C2 carbon is tertiary (due to the two methyl groups), while the C3 carbon is secondary. The tertiary C2 carbon is more capable of stabilizing a positive charge. Consequently, the nucleophilic attack is expected to preferentially occur at the more substituted C2 position.[1][2] This mechanism is often described as having "borderline" SN1/SN2 character, where C-O bond breaking is significantly advanced in the transition state.[3][4]
Caption: Acid-catalyzed ring-opening of this compound.
Base-Catalyzed Pathway: A Classic SN2 Mechanism
In the presence of a strong, unhindered nucleophile (e.g., an alkoxide) under basic or neutral conditions, the reaction proceeds via a direct SN2 mechanism.[1][5] In this pathway, steric hindrance is the dominant factor. The nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, the C3 carbon is less hindered than the C2 carbon, which is shielded by two methyl groups. Therefore, the major product will result from nucleophilic attack at C3.[1][5]
Caption: Base-catalyzed ring-opening of this compound.
Part 2: A Comparative Guide to Computational Methodologies
The selection of an appropriate computational method is a critical decision that balances accuracy against computational cost. For studying reaction mechanisms, Density Functional Theory (DFT) often provides the best compromise. However, higher-level theories can be used for benchmarking.
| Methodology | Typical Implementation | Strengths | Weaknesses | Suitability for This System |
| Density Functional Theory (DFT) | M06-2X/6-311++G(d,p)[6] | Excellent balance of cost and accuracy for organic reactions. Good for transition state geometries and barrier heights. | Functional-dependent; may not be systematically improvable. | Highly Recommended . M06-2X is well-regarded for kinetics.[6] |
| Møller-Plesset Perturbation Theory (MP2) | MP2/6-311++G(d,p)[3][7] | Systematically improvable. Often more accurate than DFT for non-covalent interactions. | Higher computational cost than DFT. Can overestimate dispersion forces. | Excellent for Benchmarking . Used successfully for propylene oxide hydrolysis.[3][7] |
| Coupled Cluster (CC) | CCSD(T)/cc-pVTZ | The "gold standard" for accuracy in quantum chemistry. | Extremely high computational cost; generally impractical for full geometry optimizations of this size. | Benchmark Standard . Ideal for single-point energy calculations on DFT/MP2-optimized geometries to refine reaction barriers. |
| Solvent Model | PCM or SMD[3][8] | Accounts for bulk solvent effects on energetics and geometries. Low computational overhead. | Does not model specific solute-solvent interactions (e.g., hydrogen bonds) explicitly. | Essential . Most reactions are in solution. For reactions involving explicit proton transfer, a hybrid model with a few explicit solvent molecules is advised. |
Expert Rationale: For this system, a robust approach is to perform geometry optimizations and frequency calculations using a DFT functional known for its performance with kinetics, such as M06-2X , paired with a flexible basis set like 6-311++G(d,p) . The inclusion of diffuse functions (++) is crucial for accurately describing anionic nucleophiles and transition states with charge separation. The SMD or PCM solvent model should be used to represent the reaction medium. For the highest accuracy, single-point energy corrections can be calculated on the DFT-optimized geometries using a more rigorous method like MP2 or CCSD(T).
Part 3: Detailed Computational Workflow
This section provides a step-by-step protocol for investigating the acid-catalyzed ring-opening of this compound with methanol. This workflow is a self-validating system, with checks at each stage to ensure the chemical and computational integrity of the results.
Caption: A self-validating workflow for computational mechanism studies.
Protocol: Acid-Catalyzed Methanolysis
-
Model System Setup:
-
Objective: Define the starting and ending points of your reaction.
-
Procedure: In a molecular editor, build the structures for the reactants (protonated this compound and one molecule of methanol) and the expected products for both regiochemical outcomes (attack at C2 and C3).
-
Causality: A well-defined model is the foundation of the entire study. For the protonated epoxide, ensure the proton is placed on the oxygen atom.
-
-
Geometry Optimization:
-
Objective: Find the lowest energy conformation for each molecule (reactants and products).
-
Procedure: Submit each structure for a geometry optimization calculation using your chosen level of theory (e.g., M06-2X/6-311++G(d,p) with SMD for methanol).
-
Trustworthiness: This step ensures that all subsequent energy calculations are based on structurally realistic, stable conformations.
-
-
Frequency Analysis (Minima):
-
Objective: Verify that the optimized structures are true energy minima.
-
Procedure: Perform a frequency calculation on each optimized structure.
-
Validation: A true minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates an unstable structure (like a transition state or a rotational conformer) that needs to be re-optimized.
-
-
Transition State (TS) Search:
-
Objective: Locate the highest-energy point (the saddle point) along the reaction coordinate.
-
Procedure: Use a transition state search algorithm. For a bimolecular reaction, a common method is to provide the optimized reactant and product structures as input for a synchronous transit-guided quasi-Newton (STQN) method like QST2 or QST3.
-
Causality: The transition state structure is paramount; its energy determines the activation barrier and thus the reaction rate.
-
-
Frequency Analysis (TS):
-
Objective: Verify that the optimized structure is a true first-order saddle point.
-
Procedure: Perform a frequency calculation on the optimized TS structure.
-
Validation: A true transition state must have exactly one imaginary frequency. The vibrational mode of this frequency should correspond to the expected reaction coordinate (e.g., the breaking of the C-O bond and the formation of the C-Nu bond).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Objective: Confirm that the located transition state connects the intended reactants and products.
-
Procedure: Run an IRC calculation starting from the TS structure. This calculation maps the reaction path downhill from the transition state in both the forward and reverse directions.
-
Validation: The IRC path must terminate at the energy minima corresponding to your optimized reactants and products. This is a critical self-validation step; an IRC that leads to unexpected structures indicates that the found TS is for a different reaction pathway.[7]
-
-
Constructing the Energy Profile:
-
Objective: Quantify the thermodynamics and kinetics of the reaction.
-
Procedure: Using the electronic energies and thermal corrections (Gibbs free energy) from the frequency calculations, calculate the activation barrier (ΔG‡ = GTS - GReactants) and the overall reaction energy (ΔGr = GProducts - GReactants). Compare the activation barriers for the two competing pathways (attack at C2 vs. C3) to predict the major product. The pathway with the lower activation barrier will be the kinetically favored one.
-
References
-
Muniz Filho, R. C. D., de Sousa, S. A. A., Pereira, F. da S., & Ferreira, M. M. C. (2010). Theoretical study of acid-catalyzed hydrolysis of epoxides. The Journal of Physical Chemistry A, 114(15), 5187–5194. [Link]
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Muniz Filho, R. C. D., de Sousa, S. A. A., Pereira, F. da S., & Ferreira, M. M. C. (2010). Supporting Information for: Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides. UNICAMP. [Link]
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ACS Publications. (2010). Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides. The Journal of Physical Chemistry A. [Link]
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ResearchGate. (2010). Request PDF: Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides. [Link]
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Kühne, T. D., et al. (2020). Photochemical Ring Opening of Oxirane Modeled by Constrained Density Functional Theory. ACS Omega. [Link]
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ACS Publications. (2020). Photochemical Ring Opening of Oxirane Modeled by Constrained Density Functional Theory. ACS Omega. [Link]
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Royal Society of Chemistry. (2009). Theoretical study on the mechanism of a ring-opening reaction of oxirane by the active-site aspartic dyad of HIV-1 protease. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (n.d.). Request PDF: Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis. [Link]
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Semantic Scholar. (n.d.). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. [Link]
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Ardrey, R. E. (1967). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. [Link]
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MDPI. (2015). Chemistry of Fullerene Epoxides: Synthesis, Structure, and Nucleophilic Substitution-Addition Reactivity. Molecules. [Link]
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ResearchGate. (n.d.). Request PDF: Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins. [Link]
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Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]
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A Comparative Guide to Isotopic Labeling Studies for Elucidating 3-Methoxy-2,2-dimethyloxirane Reaction Pathways
Introduction
3-Methoxy-2,2-dimethyloxirane is a substituted epoxide, a class of heterocyclic compounds recognized for their utility as versatile intermediates in organic synthesis.[1][2][3] The inherent reactivity of this molecule stems from the significant ring strain of the three-membered ether ring, which provides a strong thermodynamic driving force for ring-opening reactions.[1][4][5] This reactivity, influenced by the methoxy and dimethyl substituents, allows for the stereospecific introduction of functional groups, making a detailed understanding of its reaction mechanisms paramount for controlling synthetic outcomes.
Elucidating the precise pathway a reaction follows can be a complex endeavor. Among the most powerful and definitive techniques available to the modern chemist is isotopic labeling.[6] By strategically replacing an atom within a reactant with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H for ¹H), we can trace the journey of that atom through the reaction. This guide provides a comparative analysis of various isotopic labeling strategies to unambiguously determine the reaction pathways of this compound, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
Core Reaction Pathways of an Unsymmetrical Epoxide
The reaction mechanism of an unsymmetrical epoxide like this compound is highly dependent on the reaction conditions, primarily whether they are basic (nucleophilic) or acidic.
Pathway A: Base-Catalyzed (Nucleophilic) Ring-Opening
Under basic or neutral conditions, the ring-opening is driven by the strength of the nucleophile. The reaction proceeds via a classic SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring.[1][5][7] Due to steric hindrance from the two methyl groups at the C2 position, the nucleophile will preferentially attack the less substituted C3 carbon.[1][8] This backside attack results in a predictable inversion of stereochemistry at the C3 center.[1]
Pathway B: Acid-Catalyzed Ring-Opening
In the presence of an acid, the reaction is initiated by the protonation of the epoxide oxygen, which transforms the poor alkoxide leaving group into a much better neutral alcohol leaving group.[4][7][9] This protonation activates the epoxide, and the C-O bonds begin to weaken. A partial positive charge develops on the carbon atoms, which is better stabilized by the more substituted C2 position through hyperconjugation from the two methyl groups. Consequently, even a weak nucleophile will preferentially attack the more substituted C2 carbon.[5][7][10] This mechanism is often described as a "borderline" case, possessing characteristics of both SN1 and SN2 reactions.[4][5][10]
Pathway C: Rearrangement Reactions
Beyond simple ring-opening, epoxides can undergo rearrangement reactions, particularly under acidic or Lewis acidic conditions. One such pathway is the Meinwald rearrangement, which converts an epoxide to a carbonyl compound (an aldehyde or ketone).[11] This process involves the cleavage of a C-O bond to form a carbocation intermediate, followed by a 1,2-hydride or 1,2-alkyl shift.
The Power of Isotopic Labeling: A General Workflow
Isotopic labeling studies provide a definitive method for distinguishing between these potential pathways. The general approach involves synthesizing a labeled starting material, performing the reaction, and then using analytical techniques—primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—to determine the precise location of the isotopic label in the product.[12][13] This information acts as a mechanistic fingerprint, revealing which bonds were broken and formed.
Comparative Guide to Labeling Strategies
The choice of isotope is critical and depends on the specific mechanistic question being asked. Below, we compare several strategies for studying this compound.
Strategy 1: ¹⁸O-Labeling of the Nucleophile
This is the most direct method for determining the site of nucleophilic attack. By labeling the incoming nucleophile, we can pinpoint which carbon of the epoxide ring it bonds to.
Alternative A: Acid-Catalyzed Hydrolysis with H₂¹⁸O
This experiment is designed to validate the proposed SN1-like mechanism under acidic conditions.
-
Experimental Protocol:
-
Dissolve unlabeled this compound in a suitable solvent (e.g., THF).
-
Add a catalytic amount of a strong acid, such as H₂SO₄.
-
Introduce ¹⁸O-labeled water (H₂¹⁸O) as the nucleophile and allow the reaction to proceed.
-
After completion, quench the reaction and isolate the resulting diol product.
-
Analyze the product first by MS to confirm the mass increase corresponding to the incorporation of one ¹⁸O atom.
-
Analyze by ¹³C NMR. The ¹⁸O isotope will induce a slight upfield shift (typically 0.02-0.05 ppm) in the resonance of the carbon atom to which it is attached, providing definitive proof of its location.
-
-
Expected Outcome: The ¹⁸O label will be found exclusively on the hydroxyl group attached to the C2 position, confirming nucleophilic attack at the more substituted carbon.
Alternative B: Base-Catalyzed Ring-Opening with a Labeled Alkoxide (CH₃¹⁸O⁻)
This experiment tests the SN2 pathway, where attack is expected at the sterically less hindered carbon.
-
Experimental Protocol:
-
Prepare sodium methoxide using ¹⁸O-labeled methanol (CH₃¹⁸OH) and sodium metal.
-
React the resulting CH₃¹⁸ONa with unlabeled this compound in an anhydrous solvent.
-
After the reaction is complete, perform an aqueous workup to yield the neutral product.
-
Analyze the product by MS and ¹³C NMR as described above.
-
-
Expected Outcome: The ¹⁸O label will be incorporated into the newly formed methoxy ether group at the C3 position, confirming attack at the less substituted carbon.
Strategy 2: ¹³C-Labeling of the Epoxide Skeleton
Labeling the carbon backbone of the epoxide is less direct for probing the site of nucleophilic attack but is invaluable for studying rearrangement reactions where the carbon skeleton itself is altered.
-
Hypothesis: To distinguish a simple ring-opening from a Meinwald rearrangement involving a methyl shift.
-
Experimental Protocol:
-
Synthesize this compound with a ¹³C label on one of the C2 methyl groups. This requires starting with a correspondingly labeled precursor, such as ¹³C-labeled acetone.
-
Treat the labeled epoxide with a Lewis acid (e.g., BF₃·OEt₂) known to promote rearrangements.
-
Isolate the resulting carbonyl product.
-
Analyze the product by ¹³C NMR. The distinct chemical shift of the carbonyl carbon and the labeled methyl group will reveal their final positions.
-
-
Expected Outcome for Methyl Shift: If a 1,2-methyl shift from C2 to C3 occurs, the ¹³C label will move from being a methyl group adjacent to the carbonyl to being part of the new carbon backbone. Comparing the ¹³C NMR spectrum of the product to that of the starting material will provide a clear answer.
Data Summary Table
| Labeling Strategy | Reaction Condition | Expected Nucleophilic Attack Site | Labeled Product Structure | Primary Analytical Tool | Mechanistic Insight |
| H₂¹⁸O | Acidic (H₂SO₄ cat.) | C2 (more substituted) | Diol with ¹⁸OH at C2 | ¹³C NMR, MS | Confirms SN1-like character |
| CH₃¹⁸O⁻ | Basic (NaOCH₃) | C3 (less substituted) | Ether with O¹⁸CH₃ at C3 | ¹³C NMR, MS | Confirms SN2 pathway |
| ¹³C at C2-Methyl | Lewis Acidic (BF₃) | N/A (Rearrangement) | Ketone with ¹³C in backbone | ¹³C NMR | Confirms or refutes 1,2-methyl shift |
| ²H at C3 | Lewis Acidic (BF₃) | N/A (Rearrangement) | Aldehyde with ²H at C2 | ¹H NMR, ²H NMR, MS | Confirms or refutes 1,2-hydride shift |
Conclusion: A Self-Validating Approach to Mechanistic Chemistry
Isotopic labeling offers an unparalleled level of detail for elucidating the reaction pathways of this compound. The choice of isotope and experimental design allows researchers to ask highly specific questions about the reaction mechanism. Using ¹⁸O-labeled nucleophiles provides a direct and unambiguous method to differentiate between the acid-catalyzed (attack at C2) and base-catalyzed (attack at C3) ring-opening pathways. Concurrently, ¹³C or ²H labeling of the epoxide skeleton is the superior strategy for investigating potential skeletal rearrangements.
The trustworthiness of these methods is rooted in their self-validating nature. Mass spectrometry confirms that the isotope has been incorporated, while NMR spectroscopy provides the definitive structural evidence of its final location.[12][13] By carefully selecting the appropriate labeling strategy, chemists can gain precise control over the synthesis of complex molecules, a cornerstone of modern drug development and materials science.
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A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Oxirane Chemistry
For researchers, scientists, and professionals in drug development, the strategic selection of a catalyst is a critical decision that profoundly influences the efficiency, selectivity, and economic viability of synthetic routes involving oxiranes. These three-membered cyclic ethers are pivotal building blocks, and their reactivity is most effectively harnessed through catalysis. This guide provides an in-depth, objective comparison of homogeneous and heterogeneous catalysts for key oxirane reactions, supported by experimental insights and data to inform your selection process.
The Catalyst Dichotomy: A Fundamental Overview
At the heart of catalytic science lies a fundamental division based on the phase relationship between the catalyst and the reactants.
-
Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution. This intimate contact at the molecular level allows for high activity and selectivity, as the active sites are well-defined and uniformly accessible.[1][2]
-
Heterogeneous catalysts exist in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants.[1][3] This phase distinction is the primary driver for their excellent recyclability and ease of separation from the reaction mixture.[4]
The choice between these two catalytic paradigms is not merely a matter of preference but a strategic decision dictated by the specific requirements of the chemical transformation, the scale of the reaction, and the overall process economics.
Performance Metrics in Oxirane Reactions: A Head-to-Head Comparison
The performance of a catalyst in oxirane reactions is judged by several key metrics. Here, we compare homogeneous and heterogeneous systems across these critical parameters.
| Performance Metric | Homogeneous Catalysts | Heterogeneous Catalysts | Causality Behind the Difference |
| Activity & Selectivity | Generally high activity and selectivity (including enantioselectivity) due to well-defined, single active sites.[1][5][6] | Can exhibit lower activity and selectivity due to a distribution of active sites and potential mass transfer limitations.[5][7] | The uniform molecular nature of homogeneous catalysts ensures that every active site is identical and readily accessible to the reactants. Heterogeneous catalysts often have a variety of surface sites with differing activities, and diffusion of reactants to these sites can be rate-limiting.[1][8] |
| Catalyst Separation & Recovery | Difficult and often expensive, requiring techniques like distillation, extraction, or chromatography.[2][5] | Simple and cost-effective separation through filtration or centrifugation.[4][5] | The catalyst being in a separate, solid phase allows for straightforward physical separation from the liquid or gas phase product mixture.[4] |
| Recyclability & Stability | Often poor recyclability due to challenges in separation and potential for decomposition under recovery conditions.[2][8] | Generally high recyclability and good thermal stability.[7] | The robust solid nature of many heterogeneous catalysts allows them to withstand multiple reaction cycles and regeneration processes without significant loss of activity.[9] |
| Reaction Conditions | Typically operate under milder temperature and pressure conditions.[2][8] | Can require more forcing conditions (higher temperatures and pressures) to overcome mass transfer limitations.[8] | The high activity of homogeneous catalysts often allows for reactions to proceed efficiently under less demanding conditions. |
| Mechanistic Understanding | Reaction mechanisms are often well-understood through spectroscopic studies of soluble catalyst species.[8] | Mechanistic studies can be more complex due to the intricate nature of the solid-liquid/gas interface.[8][9] | The ability to study homogeneous catalysts in solution using techniques like NMR provides detailed insights into the structure of catalytic intermediates and reaction pathways. |
Key Oxirane Reactions: A Comparative Analysis
Let's delve into specific, crucial reactions involving oxiranes and examine the application and performance of both catalyst types.
Epoxidation of Alkenes
The synthesis of oxiranes from alkenes is a cornerstone of organic synthesis.
-
Homogeneous Catalysis in Epoxidation: The Sharpless-Katsuki epoxidation is a landmark example, utilizing a titanium-tartrate complex to achieve high enantioselectivity in the epoxidation of allylic alcohols.[5][6] Metal-salen and porphyrin complexes are also highly effective homogeneous catalysts for asymmetric epoxidation.[5][6] These systems offer exceptional control over stereochemistry, which is paramount in the synthesis of chiral drugs. However, the cost of the chiral ligands and the metal catalysts, coupled with their difficult recovery, can be a significant drawback.[5][6]
-
Heterogeneous Catalysis in Epoxidation: Titanium-silicalite (TS-1) is a well-known heterogeneous catalyst that uses hydrogen peroxide as a green oxidant for the epoxidation of various alkenes. The shape-selectivity of the zeolite pores can influence the substrate scope and product distribution. Other approaches involve immobilizing homogeneous catalysts, such as metal complexes, onto solid supports like silica or polymers.[5][10] This "heterogenization" of homogeneous catalysts aims to combine the high selectivity of the molecular catalyst with the practical advantages of a solid system.[10] However, leaching of the active metal from the support can be a concern, potentially leading to product contamination and a decrease in catalyst activity over time.
Ring-Opening of Epoxides
The high strain of the oxirane ring makes it susceptible to nucleophilic attack, a reaction that is often catalyzed to enhance rate and control regioselectivity.[6][11]
-
Homogeneous Catalysis in Ring-Opening: Acid catalysts like sulfuric acid or Lewis acids can protonate the epoxide oxygen, activating the ring for nucleophilic attack.[11][12] Base-catalyzed ring-opening typically involves a strong nucleophile directly attacking one of the epoxide carbons.[11][13] In asymmetric synthesis, chiral metal-salen complexes have been extensively used as homogeneous catalysts for the desymmetrization of meso-epoxides and the kinetic resolution of racemic epoxides, providing access to enantioenriched 1,2-difunctionalized compounds.[14]
-
Heterogeneous Catalysis in Ring-Opening: Solid acid catalysts, such as zeolites (e.g., Sn-Beta) and acidic ion-exchange resins, can effectively catalyze the ring-opening of epoxides with alcohols, offering the advantage of easy separation and reuse.[15] Metal-organic frameworks (MOFs) with accessible Lewis acidic metal sites have also emerged as promising heterogeneous catalysts for these reactions.[16] The regioselectivity of the ring-opening can be influenced by the pore structure and the nature of the active sites within the heterogeneous catalyst.[15]
Cycloaddition of CO2 to Epoxides
This atom-economical reaction is a green chemistry pathway to produce valuable cyclic carbonates, which are used as polar aprotic solvents and electrolytes in lithium-ion batteries.[17][18]
-
Homogeneous Catalysis in CO2 Cycloaddition: A variety of homogeneous systems, including metal complexes (e.g., salen, porphyrin, and phthalocyanine-based), ionic liquids, and organic bases, have been developed for this transformation.[17][19][20] These catalysts are often highly active and can operate under mild conditions.[18] The mechanism typically involves the activation of the epoxide by a Lewis acid and a nucleophilic attack to open the ring, followed by the insertion of CO2.[17]
-
Heterogeneous Catalysis in CO2 Cycloaddition: To improve catalyst reusability, significant effort has been dedicated to developing heterogeneous catalysts for this reaction.[21] This includes supporting active species like guanidines or ionic liquids on materials such as silica.[21] The solid catalyst can be easily filtered off and reused in subsequent batches.[21]
Experimental Protocols: A Glimpse into the Lab
To provide a practical context, here are representative, step-by-step methodologies for a comparative experiment.
Experiment: Ring-Opening of Cyclohexene Oxide with Methanol
Objective: To compare the catalytic activity and recyclability of a homogeneous Lewis acid catalyst (e.g., Scandium triflate) and a heterogeneous Lewis acid catalyst (e.g., Sn-Beta zeolite) for the methanolysis of cyclohexene oxide.
Homogeneous Protocol (Scandium Triflate):
-
To a stirred solution of cyclohexene oxide (1 mmol) in methanol (5 mL) at room temperature, add scandium triflate (0.01 mmol, 1 mol%).
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Catalyst Recovery: Recovery of the scandium triflate from the aqueous and organic phases is complex and typically not performed on a lab scale.
Heterogeneous Protocol (Sn-Beta Zeolite):
-
Activate the Sn-Beta zeolite catalyst by heating at 120 °C under vacuum for 4 hours.
-
To a suspension of the activated Sn-Beta catalyst (50 mg) in a solution of cyclohexene oxide (1 mmol) in methanol (5 mL), stir the mixture at 60 °C.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration or centrifugation.
-
Wash the recovered catalyst with methanol and dry it under vacuum for reuse in a subsequent run.
-
The filtrate containing the product can be concentrated and purified as needed.
Visualizing the Catalytic World
Diagrams can help clarify the abstract concepts of catalysis.
Workflow Comparison
Caption: Comparative workflows for homogeneous and heterogeneous catalysis.
Mechanism: Acid-Catalyzed Epoxide Ring-Opening
Caption: Generalized mechanism for acid-catalyzed epoxide ring-opening.
Conclusion: Making an Informed Decision
The choice between homogeneous and heterogeneous catalysts for oxirane reactions is a nuanced one, with no single answer being universally correct.
-
Choose homogeneous catalysis when:
-
High selectivity, especially enantioselectivity, is the primary goal.
-
The reaction is performed on a smaller scale where catalyst cost and recovery are less critical.
-
A deep mechanistic understanding is required for process optimization.
-
-
Choose heterogeneous catalysis when:
-
Ease of catalyst separation and recyclability are paramount for process sustainability and economics.
-
The reaction is conducted on a large, industrial scale.
-
The required selectivity can be achieved with available solid catalysts.
-
Robustness and thermal stability are key considerations.
-
Recent advances in "heterogenizing" homogeneous catalysts aim to bridge the gap between these two domains, offering the potential for highly selective and recyclable catalytic systems. As you move forward with your research and development, a thorough evaluation of these factors will guide you to the most effective and efficient catalytic solution for your specific oxirane transformation.
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A Comparative Guide to the Cross-Reactivity of 3-Methoxy-2,2-dimethyloxirane with Biological Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Epoxide Reactivity in Biological Systems
Epoxides are a class of cyclic ethers containing a strained three-membered ring. This inherent ring strain makes them susceptible to nucleophilic attack, leading to ring-opening reactions.[1] In a biological context, this reactivity can lead to the covalent modification of essential macromolecules, a process known as alkylation. Such modifications can have profound biological consequences, including mutagenesis, carcinogenesis, and cytotoxicity. Therefore, understanding the reactivity of epoxides with biological nucleophiles is of paramount importance in assessing their potential toxicity and in the design of safer chemicals and pharmaceuticals.
3-Methoxy-2,2-dimethyloxirane is a trisubstituted oxirane with a methoxy group that can influence its reactivity. The presence of two methyl groups on one of the epoxide carbons introduces steric hindrance, which is a key determinant in the regioselectivity of the ring-opening reaction. This guide will explore the cross-reactivity of this specific epoxide with the nucleophilic sites present in DNA and proteins.
General Reaction Mechanism: Nucleophilic Attack on the Oxirane Ring
The reaction of this compound with a biological nucleophile (Nu:) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the concerted cleavage of a carbon-oxygen bond and subsequent ring-opening.[2]
Due to the steric hindrance imposed by the two methyl groups, the nucleophilic attack is expected to occur predominantly at the less substituted carbon atom (C3), which is also activated by the adjacent methoxy group.
Caption: General Sɴ2 reaction mechanism of this compound.
Comparative Reactivity with Biological Nucleophiles
The propensity of this compound to react with biological macromolecules is dependent on the nucleophilicity of the functional groups present in these molecules. The primary targets for alkylation are the nitrogen and sulfur atoms in the side chains of amino acids and the nitrogen atoms in the purine and pyrimidine bases of DNA.
Reactivity with DNA Nucleobases
The most nucleophilic sites in DNA are the N7 position of guanine and the N3 position of adenine. Alkylation at these sites can lead to depurination and the formation of apurinic sites, which are mutagenic lesions.[3] The reaction of epoxides with guanine is a well-established mechanism of genotoxicity.[4]
Reactivity with Amino Acid Residues
Within proteins, the side chains of several amino acids possess nucleophilic character and are susceptible to alkylation by epoxides. The most reactive of these are:
-
Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻).[5]
-
Histidine: The imidazole ring of histidine is a strong nucleophile at physiological pH.[6][7]
-
Lysine: The ε-amino group (-NH₂) of lysine is a primary amine and a significant nucleophile, especially when unprotonated.[8]
Quantitative Comparison of Reactivity
| Nucleophile | Representative Second-Order Rate Constant (M⁻¹s⁻¹) for Propylene Oxide | Reference |
| Guanosine (at N7) | ~1 x 10⁻⁴ | [4] |
| Cysteine (thiolate) | ~5 x 10⁻³ | [9][10][11] |
| Histidine (imidazole) | ~2 x 10⁻⁴ | [6][7][12][13] |
| Lysine (ε-amino) | ~1 x 10⁻⁵ | [8][14][15][16][17] |
Note: These are approximate values derived from literature for a model epoxide and are intended for comparative purposes only. The actual rate constants for this compound will differ.
Experimental Protocols for Cross-Reactivity Studies
To empirically determine the cross-reactivity of this compound, a series of well-defined in vitro experiments can be conducted. The following protocols provide a framework for these investigations.
In Vitro DNA Alkylation Assay
This protocol describes the reaction of this compound with calf thymus DNA, followed by enzymatic hydrolysis and LC-MS/MS analysis to identify and quantify DNA adducts.
Caption: Workflow for in vitro DNA alkylation assay.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine calf thymus DNA (1 mg/mL) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) with a known concentration of this compound. Include a control reaction without the epoxide.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 24 hours) with gentle shaking.
-
DNA Isolation: Precipitate the DNA by adding two volumes of cold ethanol and 1/10 volume of 3 M sodium acetate. Centrifuge to pellet the DNA, wash with 70% ethanol, and air-dry the pellet.
-
Enzymatic Hydrolysis: Resuspend the DNA pellet in a digestion buffer containing nuclease P1, followed by treatment with alkaline phosphatase to hydrolyze the DNA into individual nucleosides.
-
LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19] Use a method optimized for the separation and detection of the expected adducts (e.g., N7-methoxy-dimethyl-hydroxypropyl-guanine).
-
Quantification: Quantify the adducts by comparing the peak areas to those of synthesized standards or by using a stable isotope-labeled internal standard.
Protein Alkylation and Peptide Mapping
This protocol details the reaction of this compound with a model protein (e.g., bovine serum albumin), followed by proteolytic digestion and LC-MS/MS-based peptide mapping to identify modified amino acid residues.[20][21][22]
Caption: Workflow for protein alkylation and peptide mapping.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the model protein (e.g., BSA at 1 mg/mL) in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) and add a known concentration of this compound. Include a control reaction without the epoxide.
-
Incubation: Incubate the mixture at 37°C for a defined time.
-
Sample Preparation:
-
Denaturation: Denature the protein by adding urea to a final concentration of 8 M.
-
Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) and incubating at 56°C.
-
Alkylation (of Cysteines): Alkylate the free cysteine thiols with iodoacetamide to prevent disulfide bond reformation.
-
-
Proteolytic Digestion: Dilute the sample to reduce the urea concentration and add a protease such as trypsin. Incubate overnight at 37°C to digest the protein into peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.[23] Employ a data-dependent acquisition method to acquire both MS and MS/MS spectra.
-
Data Analysis: Use specialized software to search the MS/MS data against the protein sequence to identify peptides and pinpoint the specific amino acid residues that have been modified by this compound.
Conclusion and Future Directions
This guide provides a comprehensive overview of the potential cross-reactivity of this compound with biological nucleophiles. The provided experimental protocols offer a robust framework for researchers to quantitatively assess these interactions. While direct kinetic data for this specific compound is limited, the comparative data and mechanistic insights presented here should guide the design and interpretation of future studies. Further research focusing on generating precise kinetic data for the reaction of this compound and other substituted epoxides with a broader range of biological nucleophiles will be invaluable for improving our understanding of their toxicological profiles and for the development of safer chemical entities.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxy-2,2-dimethyloxirane
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a detailed, procedure-driven protocol for the proper disposal of 3-Methoxy-2,2-dimethyloxirane, grounding every step in the fundamental chemistry of the compound to ensure a self-validating and safe workflow.
Immediate Safety Profile & Hazard Identification
Before handling, it is imperative to understand the inherent risks associated with this compound. This compound is not benign; it is a highly flammable liquid that poses several health hazards upon exposure.[1] All handling and disposal operations must be conducted within a certified chemical fume hood.[2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Source: Compiled from PubChem GHS Classification data.[1]
The "Why": Understanding the Reactivity of this compound
Proper disposal protocols are not arbitrary; they are dictated by the chemical's structure and reactivity. Two primary features of this molecule govern its handling procedures: the epoxide ring and the ether linkage.
-
Epoxide Ring Strain: this compound contains an epoxide, a three-membered ring consisting of two carbon atoms and one oxygen atom.[3] This triangular structure possesses significant ring strain, making it highly susceptible to ring-opening reactions. It will react readily with a wide range of nucleophiles, including water, alcohols, acids, and bases.[3][4] This high reactivity is why it must never be disposed of down the drain or mixed with incompatible waste streams, which could trigger a violent reaction.[5][6]
-
Peroxide Formation: Like many ethers, this compound can react with atmospheric oxygen upon exposure to air and light to form unstable and potentially explosive peroxide compounds.[5][7] Over time, these peroxides can accumulate and crystallize, particularly in the threads of a container cap. The simple act of unscrewing the cap of an old, peroxide-contaminated bottle can provide enough friction to cause a detonation.[5] This is the single most critical long-term storage hazard associated with this class of chemicals.
Pre-Disposal & Storage Protocol
Safe disposal begins with meticulous inventory management from the moment a container enters the lab.
Step 1: Container Labeling Immediately upon receipt, and again upon opening, every container of this compound must be clearly dated.[2][7][8] This is not merely a suggestion but a critical safety procedure to track the potential for peroxide formation.
Step 2: Peroxide Testing For opened containers, periodic testing for peroxides is mandatory. A best practice is to test every three months.[2]
-
Methodology: Use commercially available peroxide test strips. In a fume hood, apply a small amount of the chemical to the strip and observe the color change according to the manufacturer's instructions.
-
Action Threshold: If a positive result for peroxides is observed (e.g., a red color appears upon testing), the material is now highly hazardous.[5] Do not attempt to handle it further. Leave the container in place, secure the area, and immediately contact your institution's Environmental Health & Safety (EHS) department or a professional hazardous waste disposal expert for guidance.[7][8]
Step 3: Segregated Storage Store waste containers in a designated, well-ventilated area away from heat, sunlight, and ignition sources.[7][8] Use a flammable storage cabinet. Ensure waste is segregated from incompatible materials, especially strong acids, bases, and oxidizing agents.[6][9]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this chemical is that it must be managed as regulated hazardous waste.[2][10] Under no circumstances should it be allowed to evaporate in an open container as a primary disposal method, as this will concentrate any peroxides that may have formed, creating a significant explosion hazard.[5]
Protocol 1: Waste Collection
-
Select Appropriate Container: Collect waste this compound in a sturdy, leak-proof container with a secure, tight-fitting cap.[7] The original container is often the best choice.[11] The container must be compatible with the chemical; glass or Teflon is preferable to metal (unless it is the original container) to prevent rust if aqueous waste is accidentally introduced.[5]
-
Label the Waste Container: Attach a completed EHS-approved hazardous waste label to the container before adding any waste.[7] The label must clearly state "Hazardous Waste" and list all constituents, including "this compound."
-
Transfer the Waste: Working in a chemical fume hood and wearing appropriate PPE (see Section 5), carefully transfer the waste into the labeled container. Use only non-sparking tools.[12]
-
Do Not Overfill: Fill the container to no more than 90% of its capacity (up to the shoulder) to allow for vapor expansion.[7]
-
Secure and Store: Tightly close the container.[2][12] Wipe the exterior clean of any contamination and place it in a designated secondary containment bin within a flammable storage cabinet.
Protocol 2: Arranging for Disposal
-
Contact Professionals: The only acceptable final disposal method is through a licensed hazardous waste disposal service or your institution's EHS department.[8][11] They are equipped to handle and transport these materials in compliance with all local, state, and federal regulations.[11][13]
-
Schedule Pickup: Once a waste container is full or has reached its storage time limit (typically 6 months after opening for ethers), schedule a waste pickup.[2][8] Do not accumulate large quantities of waste.[5]
Emergency Procedures: Spill & Exposure Management
Accidents require immediate and correct action.
Personal Protective Equipment (PPE) When handling this chemical, the following PPE is mandatory:
-
Eye Protection: Safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol).[2] Change gloves immediately if they become contaminated.
-
Body Protection: A flame-retardant lab coat.
Spill Response
-
Small Spills (<100 mL): If you are trained and it is safe to do so, contain the spill using an absorbent, non-combustible material like sand or vermiculite.[2][11] Avoid breathing vapors.[2] Scoop the contaminated absorbent material into a sealable container, label it as hazardous waste, and dispose of it along with the chemical waste.[8][11]
-
Large Spills (>100 mL): Evacuate the immediate area.[2][11] Alert colleagues, isolate the spill, and contact your institution's emergency response team or EHS department immediately.[2]
Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram outlines the critical decision-making process for the safe management and disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
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Melnick, R. L. (2002). Carcinogenicity and mechanistic insights on the behavior of epoxides and epoxide-forming chemicals. Annals of the New York Academy of Sciences, 982, 113-126. [Link]
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Navigating the Unseen: A Guide to the Safe Handling of 3-Methoxy-2,2-dimethyloxirane
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation often involves navigating the complexities of novel chemical compounds. Among these is 3-Methoxy-2,2-dimethyloxirane, a member of the epoxide family, which presents both significant opportunities in organic synthesis and potential hazards if not handled with the requisite care.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making your laboratory a bastion of both discovery and security.
Understanding the Inherent Risks of this compound
At its core, this compound is a reactive molecule. Its reactivity stems from the strained three-membered oxirane ring, which is susceptible to ring-opening reactions when exposed to a variety of nucleophiles.[1] This inherent reactivity is what makes it a valuable synthetic intermediate, but it also dictates the necessary handling precautions.
Based on available data for similar compounds and its GHS classification, this compound is classified as a highly flammable liquid and vapor. It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, a comprehensive approach to personal protection and engineering controls is not just recommended—it is imperative.
Core Principles of Safe Handling: A Multi-Layered Approach
The safe handling of any chemical, including this compound, relies on a hierarchy of controls. This approach prioritizes the most effective measures to minimize risk.
Caption: Step-by-step workflow for the safe handling of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert others.
-
Contain : For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Neutralize : Due to the reactivity of epoxides, it is advisable to consult with your institution's environmental health and safety (EHS) office for specific neutralization procedures.
-
Clean-up : Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment.
-
Chemical Waste : All unused this compound and solutions containing it must be collected in a designated, properly labeled hazardous waste container. The container should be compatible with the chemical and stored in a cool, dry, well-ventilated area away from incompatible materials.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent materials, must be placed in a separate, sealed, and labeled hazardous waste container.
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container should be disposed of in accordance with institutional guidelines.
-
Consult EHS : Always consult with your institution's EHS office for specific disposal guidelines, as regulations can vary.
Conclusion: Fostering a Culture of Safety
The responsible use of this compound, and indeed all laboratory chemicals, is a cornerstone of scientific integrity and professional practice. By understanding the inherent properties of this compound and adhering to the multi-layered safety protocols outlined in this guide, researchers can confidently advance their work while ensuring a safe and secure laboratory environment. Remember that safety is an ongoing commitment, and continuous vigilance is your greatest asset.
References
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OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas. Retrieved from [Link]
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PubChem. (n.d.). 2,2-Dimethyl-1-methoxyethylene oxide. Retrieved from [Link]
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PubChem. (n.d.). 2,2-Dimethyl-1-methoxyethylene oxide - 7.1.1 GHS Classification. Retrieved from [Link]
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



